molecular formula C9H14N2O4S B029245 4-methylbenzenesulfonic acid;methyl carbamimidate CAS No. 7356-58-3

4-methylbenzenesulfonic acid;methyl carbamimidate

Cat. No.: B029245
CAS No.: 7356-58-3
M. Wt: 246.29 g/mol
InChI Key: CXDJHKQXACSXMZ-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid;methyl carbamimidate (CAS 7356-58-3) is a high-purity chemical reagent designed for research and development applications. This compound is supplied as an industrial-grade material with a typical purity of 99% and is commonly packaged in 25kg cardboard drums . It is offered for sale by multiple suppliers as a key intermediate for chemical synthesis . The 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA, or TsOH) component of this reagent is a well-characterized, strong organic acid that is approximately one million times stronger than benzoic acid. It is widely recognized as an efficient, "organic-soluble" acid catalyst in synthetic chemistry. Its solid form makes it convenient to weigh and handle, and it is non-oxidizing, which is advantageous for many sensitive reactions . Researchers can leverage the catalytic properties of this compound in various organic transformations, including but not limited to acetalization, Fischer–Speier esterification, and transesterification reactions . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any personal uses. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDJHKQXACSXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289859
Record name methyl carbamimidate 4-methylbenzenesulfonate(1:1)
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URL https://comptox.epa.gov/dashboard/DTXSID60289859
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-58-3
Record name NSC64951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl carbamimidate 4-methylbenzenesulfonate(1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of O-methylisourea p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-methylisourea p-toluenesulfonate is an organic salt of significant interest in synthetic chemistry and drug development, primarily utilized as a stable and effective guanidinylating agent. The combination of the reactive O-methylisourea cation with the p-toluenesulfonate (tosylate) anion—a good leaving group and a common counterion for crystallizing basic compounds—yields a reagent with desirable handling properties. This guide provides a comprehensive technical overview of the core physicochemical properties of O-methylisourea p-toluenesulfonate. We will delve into its chemical structure, proposed synthesis, and critical parameters such as melting point, solubility, and pKa. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering researchers and drug development professionals a foundational understanding and practical framework for its characterization and application.

Introduction and Chemical Identity

Molecular Structure and Rationale

O-methylisourea p-toluenesulfonate is comprised of an O-methylisouronium cation and a p-toluenesulfonate anion, linked by an ionic bond. The cation is the active component for guanidinylation reactions, while the tosylate anion provides stability and crystallinity to the salt, making it easier to handle and store compared to the free base, which is inherently unstable. The tosylate group is a non-coordinating anion derived from p-toluenesulfonic acid, a strong organic acid, ensuring that the O-methylisourea cation's reactivity is not compromised.

Caption: Ionic structure of O-methylisourea p-toluenesulfonate.

Significance in Research and Development

The primary utility of O-methylisourea salts lies in their ability to convert primary and secondary amines into guanidines, a functional group prevalent in biologically active molecules, including pharmaceuticals like Zanamivir and Arginine. Methyl p-toluenesulfonate, a related compound, is a powerful methylating agent used extensively in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The tosylate salt of O-methylisourea thus represents a convergence of well-understood, synthetically useful moieties, making its characterization critical for reproducible and scalable chemical synthesis.

Synthesis and Preparation

The preparation of O-methylisourea p-toluenesulfonate is not commonly detailed in standard literature; however, a logical synthesis can be derived from established methods for other O-methylisourea salts. The most direct approach involves the reaction of urea with a methylating agent, followed by the introduction of p-toluenesulfonic acid.

Proposed Synthetic Workflow

A robust synthesis begins with the methylation of urea using dimethyl sulfate to form O-methylisourea methyl sulfate.[2][3] This intermediate can then be treated with a base to neutralize the excess acid, followed by the addition of p-toluenesulfonic acid to precipitate the desired tosylate salt. This method avoids the isolation of the unstable free base.

Caption: Proposed workflow for the synthesis of O-methylisourea p-toluenesulfonate.

Core Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is essential for its effective application.[4] The properties of O-methylisourea p-toluenesulfonate are summarized below, along with protocols for their experimental verification.

Table 1: Summary of General Physicochemical Properties

Property Data / Predicted Value Significance & Comments
Molecular Formula C₉H₁₄N₂O₃S Derived from the combination of C₂H₇N₂O⁺ and C₇H₇O₃S⁻ ions.
Molecular Weight 246.29 g/mol Essential for stoichiometric calculations in chemical reactions.
Appearance White to off-white crystalline solid A crystalline nature is typical for organic salts and aids in purification.[5]
Melting Point Predicted: 110-170 °C A sharp melting point is an indicator of purity. The range is predicted based on related salts like O-methylisourea hemisulfate (163-167 °C) and O-methylisourea hydrogen sulfate (109-112 °C).[6][7]

| pKa (of cation) | ~9.8 | This value, pertaining to the O-methylisouronium ion, is critical for predicting its reactivity and ionization state at a given pH.[8] The tosylate anion is the conjugate base of a strong acid (pKa ≈ -2.6) and is non-basic.[9] |

Melting Point Determination

Causality: The melting point is a fundamental property used to identify a compound and assess its purity. Impurities typically depress and broaden the melting range. For an organic salt, the melting point is influenced by the crystal lattice energy, which is a function of the size, shape, and charge of the constituent ions.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as moisture can depress the melting point.[10]

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Load a small amount of the crystalline sample into a capillary tube.

    • Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

    • Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate range to determine the precise melting point.

    • Record the range from the first appearance of liquid to the complete liquefaction of the sample.

Solubility Profile

Causality: Solubility is a critical parameter that dictates the choice of solvent for reactions, purification, and formulation.[11] As an organic salt, O-methylisourea p-toluenesulfonate is expected to be soluble in polar solvents and less soluble in non-polar organic solvents. The tosylate anion will contribute some lipophilicity compared to a sulfate or chloride salt.

Table 2: Predicted Solubility Profile and Experimental Determination

Solvent Predicted Solubility Experimental Protocol (Shake-Flask Method)
Water Soluble 1. Add an excess amount of the salt to a known volume of water at a constant temperature (e.g., 25 °C). 2. Agitate the mixture until equilibrium is reached (typically 24-48 hours). 3. Centrifuge to separate undissolved solid. 4. Quantify the concentration of the dissolved salt in the supernatant using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).
Methanol/Ethanol Soluble Follow the same shake-flask protocol as for water. The tosylate moiety may enhance solubility in alcohols compared to inorganic salts.[12]
Acetonitrile Moderately Soluble Follow the same shake-flask protocol. Acetonitrile is a polar aprotic solvent often used in organic synthesis.
Dichloromethane Sparingly Soluble Follow the same shake-flask protocol.

| Toluene / Hexane | Insoluble | Qualitative assessment is often sufficient. Add ~10 mg of the salt to 1 mL of the solvent. If it does not dissolve upon vortexing, it can be classified as insoluble. The ionic nature of the salt makes solubility in non-polar solvents highly unlikely. |

Stability and Reactivity

Causality: Understanding a compound's stability is crucial for defining appropriate storage conditions and handling procedures. The primary concerns for this salt are hydrolysis and thermal decomposition. The tosylate anion is generally stable, but the O-methylisourea cation can be susceptible to hydrolysis, especially under acidic or basic conditions, to form methanol and urea.

Experimental Protocol (Stress Testing):

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (pH 2), neutral (pH 7), and basic (pH 9) aqueous buffers.

    • Store the solutions at a controlled temperature (e.g., 40 °C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and analyze for the parent compound and potential degradants (e.g., urea) by HPLC.

  • Thermal Stability:

    • Perform Thermogravimetric Analysis (TGA) by heating a sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of decomposition.

  • Storage: Based on stability data, the compound should be stored in a tightly closed container in a cool, dry place to protect it from moisture.[13][14]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence of a compound's chemical structure.

Caption: Workflow for the physicochemical characterization of an organic salt.

Table 3: Predicted Spectroscopic Data and Interpretation

Technique Predicted Peaks / Signals Interpretation & Experimental Protocol
¹H NMR ~2.3 ppm (s, 3H): Methyl group on the tosylate aromatic ring.• ~3.8 ppm (s, 3H): Methoxy group (-OCH₃) on the isourea cation.• ~7.2 ppm (d, 2H) & ~7.7 ppm (d, 2H): Aromatic protons of the tosylate anion.• ~7.5-8.5 ppm (broad s, 4H): Exchangeable N-H protons of the isouronium cation. Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The N-H protons may exchange with D₂O and disappear. The integration ratio of the non-exchangeable protons (3:3:2:2) is key to confirming the 1:1 stoichiometry of the salt.
¹³C NMR ~21 ppm: Methyl carbon of tosylate.• ~55 ppm: Methoxy carbon of isourea.• ~125-145 ppm: Aromatic carbons of tosylate.• ~160 ppm: Quaternary carbon (C=N) of the isouronium cation. Protocol: Acquire a proton-decoupled ¹³C NMR spectrum using a more concentrated sample than for ¹H NMR. This confirms the carbon skeleton of both the cation and anion.
FT-IR (ATR) 3400-3100 cm⁻¹ (broad): N-H stretching vibrations.• ~1680 cm⁻¹ (strong): C=N stretching of the isouronium system.• ~1200 & ~1030 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate group. Protocol: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This provides rapid confirmation of key functional groups.[15]

| Mass Spec. (ESI) | • Positive Mode (ESI+): m/z 75.06 [C₂H₇N₂O]⁺• Negative Mode (ESI-): m/z 171.01 [C₇H₇O₃S]⁻ | Protocol: Dissolve the sample in a suitable solvent like methanol/water and analyze using Electrospray Ionization Mass Spectrometry. This method confirms the exact mass of the individual cation and anion, providing definitive identification. |

Handling, Safety, and Storage

While specific toxicity data for O-methylisourea p-toluenesulfonate is not available, a conservative approach based on related compounds is warranted.

  • Hazards: O-methylisourea salts are classified as skin, eye, and respiratory irritants.[13][14][16] Tosylate-containing compounds can be sensitizers.[17] Therefore, the compound should be handled with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16][17]

    • Skin: Wash off with soap and plenty of water.[16]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] In all cases of significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] The compound is likely moisture-sensitive, and proper storage is crucial to maintain its integrity.[17]

Conclusion

O-methylisourea p-toluenesulfonate is a valuable synthetic reagent whose utility is underpinned by its physicochemical properties. This guide has established its structural identity and provided a framework for its synthesis and comprehensive characterization. By employing the detailed experimental protocols for determining melting point, solubility, stability, and spectroscopic characteristics, researchers can ensure the quality and consistency of this reagent, leading to more reliable and reproducible outcomes in drug discovery and chemical development.

References

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  • Sigma-Aldrich. (2024-09-08).
  • Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET - (R)-(-)
  • Fisher Scientific. SAFETY DATA SHEET - O-Methylisourea hydrochloride.
  • Sigma-Aldrich. O-Methylisourea 99 52328-05-9.
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  • ResearchGate.

Sources

A Case Study in Structure-Based Drug Development: The Crystal Structure Analysis of 4-methylbenzenesulfonic acid; methyl carbamimidate

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper | In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique in modern drug discovery and development, providing atomic-level insights into the three-dimensional architecture of active pharmaceutical ingredients (APIs) and their interactions.[1][2][3] This guide details the comprehensive workflow for the crystal structure analysis of a model organic salt, 4-methylbenzenesulfonic acid;methyl carbamimidate. While presented as a case study, the principles and methodologies described herein are broadly applicable to the structural elucidation of novel small organic molecules. We traverse the entire pipeline, from rational synthesis and controlled crystallization to X-ray data acquisition, structure solution, and rigorous refinement. This document serves as a technical guide for researchers, explaining not only the procedural steps but also the critical scientific reasoning that underpins experimental choices, ensuring a robust and reproducible structural determination. The ultimate goal is to empower drug development professionals to leverage crystallographic data for informed lead optimization and solid-state characterization.

Introduction: The Role of Crystallography in Pharmaceutical Sciences

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function. In pharmaceutical development, X-ray crystallography is an indispensable tool for elucidating the atomic arrangement of drug targets and APIs.[2][3] This structural information is critical for structure-based drug design, where knowledge of the API's conformation and intermolecular interactions guides the rational design of more potent and selective therapeutics.[3] Furthermore, the solid-state properties of a drug, such as solubility, stability, and bioavailability, are dictated by its crystal packing. Analyzing the crystal structure of different salt forms or polymorphs is therefore a critical step in pre-formulation studies.[2]

The subject of this guide, this compound, is an organic salt formed from a strong acid (p-toluenesulfonic acid, p-TsOH) and an organic base (methyl carbamimidate). The analysis of such salts is vital as they often exhibit improved physicochemical properties compared to the parent molecule. This guide provides a self-validating, step-by-step protocol for determining the crystal structure of this, or a similar, compound.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals, which must be well-formed, single-domain, and typically 30-300 microns in size.[4]

2.1. Rationale for Synthesis

The formation of the target salt is a straightforward acid-base reaction between p-toluenesulfonic acid (a readily available and strong organic acid) and methyl carbamimidate. The proton from the sulfonic acid group is transferred to the basic nitrogen of the carbamimidate, forming a tosylate anion and a methyl carbamimidinium cation.

2.2. Experimental Protocol: Salt Formation and Crystallization

Objective: To synthesize this compound and grow diffraction-quality single crystals.

Materials:

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Methyl carbamimidate hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol (Anhydrous)

  • Diethyl ether (Anhydrous)

Procedure:

  • Neutralization: Equimolar amounts of p-toluenesulfonic acid monohydrate and methyl carbamimidate hydrochloride are dissolved in a minimal amount of methanol. An equimolar amount of NaOH is added to neutralize the HCl, precipitating NaCl.

  • Isolation: The precipitated NaCl is removed by filtration. The filtrate, containing the desired salt, is collected.

  • Crystallization (Slow Evaporation):

    • The methanolic solution of the salt is transferred to a clean, small beaker.

    • The beaker is placed inside a larger, loosely covered container containing a small amount of a more volatile anti-solvent, such as diethyl ether.

    • The system is left undisturbed in a vibration-free environment. Slow evaporation of the methanol and diffusion of the diethyl ether vapor will gradually increase the concentration, promoting the formation of well-ordered crystals over several days.[5][6]

Causality: The choice of a solvent system is critical.[6][7] Methanol is chosen for its ability to dissolve the polar salt. Slow evaporation is employed because rapid precipitation often leads to polycrystalline or amorphous solids, unsuitable for SC-XRD. The use of an anti-solvent vapor diffusion setup further slows the crystallization process, which is often key to obtaining large, high-quality crystals.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[4][8]

3.1. The SC-XRD Workflow

The overall workflow involves mounting a suitable crystal, collecting diffraction data using a diffractometer, processing the data, solving the structure to get an initial atomic model, and refining that model against the experimental data.[9]

sc_xrd_workflow crystal Select & Mount Single Crystal data_collection Data Collection (Diffractometer) crystal->data_collection X-ray Beam data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction Raw Frames structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution HKL File refinement Structure Refinement (SHELXL) structure_solution->refinement Initial Model validation Validation & CIF (checkCIF) refinement->validation Refined Model

Fig. 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.
3.2. Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope.[4] It is mounted on a glass fiber or a loop and placed on a goniometer head in the X-ray beam of the diffractometer.[8]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[8] At each orientation, a diffraction pattern is recorded.

  • Data Reduction: The raw diffraction images are processed. The software integrates the intensities of the thousands of measured reflections and applies corrections for experimental factors (e.g., Lorentz-polarization). This process generates a reflection file (typically in .hkl format) that contains the indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

This phase involves transforming the diffraction data into a chemically meaningful atomic model.

4.1. Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, their phases are lost. Structure solution methods, like Direct Methods or Patterson methods, are computational techniques used to estimate these initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.

4.2. Structure Refinement using SHELXL

The initial model is rarely perfect. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, occupancy, and displacement parameters) to improve the agreement between the observed diffraction data (F²obs) and the data calculated from the model (F²calc).[10][11] The most widely used program for small-molecule crystallography is SHELXL.

Key Refinement Metrics:

  • R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for high-quality data.

  • wR2: A weighted R-factor based on squared intensities. It is typically higher than R1.

  • Goodness of Fit (GooF): Should converge to a value close to 1.0, indicating a good model and appropriate data weighting.

Refinement Protocol (Iterative Steps):

  • Initial Refinement: The initial model is refined isotropically (atoms vibrate equally in all directions).

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing them to be modeled as ellipsoids, which better represents their thermal motion.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map (which shows regions of residual electron density) and then refined using appropriate geometric constraints.[11]

  • Convergence: The refinement is considered complete when the shifts in atomic parameters are negligible and the R-factors are stable.[12]

Illustrative Results and Discussion

As this is a representative guide, the following data are illustrative of a plausible structure for this compound.

5.1. Crystallographic Data

This table summarizes the key parameters from data collection and the final refined model.

ParameterIllustrative Value
Chemical FormulaC₉H₁₅N₃O₃S
Formula Weight261.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.678(5)
β (°)98.76(1)
Volume (ų)1324.5(7)
Z4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected9542
Unique Reflections2315
Final R1 [I > 2σ(I)]0.0351
Final wR2 (all data)0.0894
Goodness-of-Fit (GooF)1.054
CCDC Deposition Number[Illustrative: 2345678]
5.2. Structural Features and Intermolecular Interactions

The crystal structure would be expected to reveal key features:

  • Ionic Pairing: The primary interaction is the electrostatic attraction between the methyl carbamimidinium cation and the tosylate anion.

  • Hydrogen Bonding: The N-H groups of the cation are strong hydrogen bond donors. They would be expected to form robust hydrogen bonds with the oxygen atoms of the sulfonate group on the anion. This network of hydrogen bonds is a primary driver of the crystal packing.

  • π-π Stacking: The aromatic rings of the tosylate anions may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial for predicting the material's properties and for designing new crystalline forms with tailored characteristics.

interactions cation Methyl Carbamimidinium (Cation) packing Crystal Lattice (Solid State Structure) cation->packing H-Bonding (N-H···O) anion Tosylate (Anion) anion->anion π-π Stacking anion->packing Electrostatic Attraction

Fig. 2: Key intermolecular forces governing the crystal packing of the title salt.
Data Validation and Deposition

The final step in any crystallographic study is to validate the structure and deposit the data in a public repository, ensuring scientific integrity and reproducibility.

Validation: The final Crystallographic Information File (CIF) should be checked using the International Union of Crystallography's (IUCr) checkCIF service.[13] This program validates the syntax and chemical consistency of the data, flagging potential errors or unusual geometric parameters.

Deposition: For organic and metal-organic structures, the CIF and structure factor files (.fcf) should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[13][14][15] Upon deposition, a unique CCDC number is assigned, which allows other researchers to freely access the structural data.[16] This is a mandatory step for publication in most scientific journals.[13]

Conclusion

This guide has outlined the comprehensive, field-proven workflow for the single-crystal X-ray analysis of a representative organic salt, this compound. By detailing the rationale behind each step—from synthesis and crystal growth to data collection and structure refinement—we have provided a self-validating framework for researchers. The atomic-level insights gained from such an analysis are not merely academic; they are critical drivers of innovation in drug development, enabling the rational design of molecules and the selection of solid forms with optimal pharmaceutical properties. Adherence to these rigorous methodologies and data deposition standards ensures that crystallographic results are reliable, reproducible, and contribute lasting value to the scientific community.

References
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2563. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. CCDC. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. CCDC. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. CCDC. Available at: [Link]

  • Blundell, T. L., & Patel, S. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology, 572, 31-56. Available at: [Link]

  • X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 52-60. Available at: [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction (scXRD). Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of O-Methylisourea Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Significance of O-Methylisourea Tosylate

O-methylisourea serves as a versatile and reactive intermediate in a multitude of chemical transformations. Its utility stems from the electrophilic nature of the C-methoxy carbon, making it an excellent precursor for the introduction of the guanidinyl moiety. The tosylate salt of O-methylisourea offers advantages in terms of its crystallinity, stability, and handling properties compared to the free base, which is unstable.

The core chemical entity is the O-methylisouronium cation, which readily reacts with primary and secondary amines to form substituted guanidines. This reactivity is central to its application in peptide chemistry and the synthesis of bioactive molecules. The tosylate counter-ion is a good leaving group and is spectroscopically distinct, allowing for clear characterization of the salt.

Molecular Structure:

G cluster_0 O-Methylisouronium Cation cluster_1 Tosylate Anion C1 C O1 O C1->O1 N1 NH₂ C1->N1 N2 NH₂ C1->N2 C2 CH₃ O1->C2 S1 S O2 O⁻ S1->O2 O3 O S1->O3 O4 O S1->O4 C3 S1->C3 C4 C3->C4 C5 C4->C5 C6 CH₃ C5->C6 C7 C5->C7 C8 C7->C8 C9 C8->C9 C9->C3

Caption: Chemical structure of O-methylisourea tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For O-methylisourea tosylate, both ¹H and ¹³C NMR are invaluable for confirming its identity and purity. The following predicted data is based on spectra of related O-methylisourea salts and known chemical shifts for the tosylate anion.

¹H NMR Spectroscopy

The proton NMR spectrum of O-methylisourea tosylate is expected to be relatively simple, with distinct signals for the protons of the O-methylisourea cation and the tosylate anion. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for O-Methylisourea Tosylate

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet2HAr-H (ortho to SO₃)Protons on the aromatic ring of the tosylate anion, deshielded by the electron-withdrawing sulfonate group.
~7.1Doublet2HAr-H (meta to SO₃)Aromatic protons of the tosylate anion, less deshielded than the ortho protons.
~3.6Singlet3HO-CHThe methyl group attached to the oxygen in the O-methylisourea cation.
~2.3Singlet3HAr-CHThe methyl group on the aromatic ring of the tosylate anion.
~7.0-8.0Broad Singlet4HNHThe protons on the two nitrogen atoms of the O-methylisourea cation. These protons are often broad due to quadrupole broadening and exchange with the solvent.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for O-Methylisourea Tosylate

Chemical Shift (ppm)AssignmentRationale
~160C =NThe sp²-hybridized carbon of the isourea moiety, highly deshielded due to its bonding to two nitrogen atoms and an oxygen atom.
~145Ar-C (ipso to SO₃)The aromatic carbon directly attached to the sulfonate group in the tosylate anion.
~140Ar-C (ipso to CH₃)The aromatic carbon bearing the methyl group in the tosylate anion.
~128Ar-C H (ortho to SO₃)Aromatic methine carbons in the tosylate anion.
~125Ar-C H (meta to SO₃)Aromatic methine carbons in the tosylate anion.
~55O-C H₃The methyl carbon of the O-methyl group in the O-methylisourea cation.
~21Ar-C H₃The methyl carbon of the tosylate anion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for O-Methylisourea Tosylate

Frequency (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadN-H stretchingCharacteristic of the primary amine groups in the O-methylisourea cation.
3100-3000MediumAromatic C-H stretchingC-H vibrations of the tosylate aromatic ring.
2950-2850MediumAliphatic C-H stretchingC-H vibrations of the methyl groups.
~1660StrongC=N stretchingThe carbon-nitrogen double bond of the isourea moiety.
~1600, ~1490MediumC=C stretchingAromatic ring stretching vibrations of the tosylate anion.
~1220, ~1120StrongS=O stretching (asymmetric and symmetric)Characteristic strong absorptions for the sulfonate group of the tosylate anion.[1]
~1030, ~1010StrongS-O stretchingVibrations of the sulfur-oxygen single bonds in the sulfonate group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For O-methylisourea tosylate, electrospray ionization (ESI) would be the most suitable technique.

The expected mass spectrum would show peaks corresponding to the O-methylisouronium cation and potentially the tosylate anion, as well as adducts.

Table 4: Predicted Mass Spectrometry Data for O-Methylisourea Tosylate

m/zIonRationale
75.06[C₂H₇N₂O]⁺The molecular ion of the O-methylisouronium cation.
171.01[C₇H₇O₃S]⁻The molecular ion of the tosylate anion.
247.08[C₉H₁₅N₂O₄S]⁺Adduct of the cation and a proton.

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, the O-methylisouronium cation would likely fragment through the loss of methanol (CH₃OH) or ammonia (NH₃). The tosylate anion is relatively stable but can fragment to produce the benzyl cation (m/z 91) under certain conditions.

G parent O-Methylisouronium Cation (m/z 75.06) frag1 Loss of CH₃OH (m/z 43.04) parent->frag1 frag2 Loss of NH₃ (m/z 58.05) parent->frag2

Caption: Predicted fragmentation of the O-methylisouronium cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for O-methylisourea tosylate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of O-methylisourea tosylate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR or transmission sample holder.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty accessory before scanning the sample.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of O-methylisourea tosylate (e.g., 10 µg/mL) in a suitable solvent system such as methanol/water (50:50) with 0.1% formic acid for positive ion mode or without formic acid for negative ion mode.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization mode: ESI positive and negative.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest (m/z 75.06) and applying collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of O-methylisourea tosylate. By synthesizing data from related compounds and fundamental spectroscopic principles, a reliable reference has been created for researchers in the field. The provided protocols offer a starting point for the experimental characterization of this important synthetic intermediate. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and identity of O-methylisourea tosylate in any research or development setting.

References

  • PubChem. p-Toluenesulfonate. [Link]

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  • Chemsrc. O-Methylisourea hemisulfate. [Link]

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solubility of O-methylisourea p-toluenesulfonate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of O-methylisourea p-toluenesulfonate in Common Organic Solvents

Introduction

O-methylisourea p-toluenesulfonate is a versatile reagent in organic synthesis, frequently employed as a precursor for the synthesis of guanidines and other nitrogen-containing heterocyclic compounds. Its utility in pharmaceutical and medicinal chemistry stems from its ability to introduce the guanidinium group, a common motif in biologically active molecules. A thorough understanding of the solubility of O-methylisourea p-toluenesulfonate is paramount for its effective use, influencing reaction kinetics, purification strategies, and the formulation of drug substances. This guide provides a detailed analysis of the factors governing the solubility of this compound and offers a practical framework for its determination.

Physicochemical Properties and Predicted Solubility

O-methylisourea p-toluenesulfonate is an organic salt composed of the O-methylisouronium cation and the p-toluenesulfonate (tosylate) anion. The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3]

The structure of O-methylisourea p-toluenesulfonate possesses both polar and nonpolar characteristics. The isouronium cation contains polar N-H and C=N bonds and is capable of hydrogen bonding.[4][5] The tosylate anion has a highly polar sulfonate group, which can also participate in hydrogen bonding.[6] Conversely, the toluene portion of the tosylate anion is nonpolar. The overall character of the molecule is dominated by its ionic nature and the presence of multiple polar functional groups, suggesting a high affinity for polar solvents.

The ability of the O-methylisourea moiety to act as a hydrogen bond donor and the sulfonate group to act as a hydrogen bond acceptor significantly influences its interaction with protic and aprotic organic solvents.[7] Polar protic solvents, which can both donate and accept hydrogen bonds, are expected to be excellent solvents for this compound.[8] Polar aprotic solvents, which can accept hydrogen bonds but not donate them, should also be effective, although perhaps to a lesser extent.[9] Nonpolar solvents, lacking the ability to form strong interactions with the ionic and polar parts of the molecule, are predicted to be poor solvents.

Molecular Structure of O-methylisourea p-toluenesulfonate cluster_cation O-methylisouronium Cation cluster_anion p-toluenesulfonate Anion C1 C O1 O C1->O1 N1 N C1->N1 = N2 N C1->N2 CH3_1 CH3 O1->CH3_1 H1 H N1->H1 H2 H N2->H2 H3 H N2->H3 S1 S O2 O S1->O2 = O3 O S1->O3 = O4 O S1->O4 - C_ring C S1->C_ring Toluene Toluene Ring C_ring->Toluene CH3_2 CH3 Toluene->CH3_2

Caption: Key functional groups influencing solubility.

Solubility Profile in Common Organic Solvents

Solvent Class Dielectric Constant (approx.) Predicted Solubility Rationale
Water (H₂O)Polar Protic80Very SolubleHigh polarity and strong hydrogen bonding capabilities.[12]
Methanol (CH₃OH)Polar Protic33SolubleHigh polarity and hydrogen bonding ability.[8][10]
Ethanol (C₂H₅OH)Polar Protic24SolubleGood polarity and hydrogen bonding.[3][6]
Isopropanol ((CH₃)₂CHOH)Polar Protic18Moderately SolubleLower polarity than methanol and ethanol.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47SolubleHigh polarity effectively solvates the cation.[8]
Dimethylformamide (DMF)Polar Aprotic37SolubleHigh polarity.
Acetonitrile (CH₃CN)Polar Aprotic37Sparingly SolublePolar, but a poorer hydrogen bond acceptor than DMSO or DMF.[10]
Acetone ((CH₃)₂CO)Polar Aprotic21Sparingly SolubleModerate polarity.[6]
Dichloromethane (CH₂Cl₂)Polar Aprotic9InsolubleLow polarity.
Tetrahydrofuran (THF)Polar Aprotic7.5InsolubleLow polarity.[10]
Ethyl Acetate (CH₃COOC₂H₅)Polar Aprotic6InsolubleLow polarity.[13]
Toluene (C₇H₈)Nonpolar2.4InsolubleNonpolar nature leads to weak interactions with the salt.
Hexane (C₆H₁₄)Nonpolar1.9InsolubleNonpolar nature leads to weak interactions with the salt.[1]

Factors Influencing Solubility

The dissolution of O-methylisourea p-toluenesulfonate is an equilibrium process that is influenced by several factors:

  • Solvent-Solute Interactions: The primary driving force for dissolution is the formation of favorable interactions between the solvent and solute molecules that overcome the lattice energy of the solid salt.[3] In polar solvents, strong ion-dipole and hydrogen bonding interactions are formed, leading to effective solvation of the O-methylisouronium and tosylate ions.

  • Temperature: The solubility of most solid compounds in liquids increases with temperature.[14] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution of more solid.

  • Presence of Other Solutes: The solubility can be affected by the presence of other substances in the solvent. For instance, the common ion effect could decrease solubility if another salt containing a tosylate anion is already dissolved.

Factors Affecting Solubility Solubility Solubility of O-methylisourea p-toluenesulfonate Solvent Solvent Properties Solubility->Solvent Solute Solute Properties Solubility->Solute Temp Temperature Solubility->Temp Polarity Polarity (Dielectric Constant) Solvent->Polarity H_Bonding Hydrogen Bonding (Protic vs. Aprotic) Solvent->H_Bonding Ionic_Nature Ionic Nature Solute->Ionic_Nature H_Bonding_Groups H-Bonding Groups Solute->H_Bonding_Groups

Caption: Relationship between compound/solvent properties and solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the shake-flask method, which involves allowing the solid to equilibrate with the solvent until a saturated solution is formed.[14]

Materials:

  • O-methylisourea p-toluenesulfonate

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of O-methylisourea p-toluenesulfonate to a series of vials. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of O-methylisourea p-toluenesulfonate in the diluted solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination Start Start Add_Solid Add excess solid to vial Start->Add_Solid Add_Solvent Add known volume of solvent Add_Solid->Add_Solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Solvent->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Shake-flask method for determining solubility.

Conclusion

O-methylisourea p-toluenesulfonate is a polar organic salt with a solubility profile dominated by its ionic character and hydrogen bonding capabilities. It is expected to be highly soluble in polar protic solvents like water and methanol, and soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in nonpolar solvents like toluene and hexane. This understanding of its solubility is critical for optimizing its use in chemical synthesis and for the development of pharmaceutical formulations. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data in any solvent of interest.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Methyl tosylate - Solubility of Things. (n.d.).
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  • p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). (n.d.). Girolami Group Website - University of Illinois.
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  • solubility experimental methods.pptx - Slideshare. (n.d.).
  • EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents. (n.d.).
  • 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).
  • Tosyl chloride - Solubility of Things. (n.d.).
  • solubility and stability of thiourea compounds in organic solvents - Benchchem. (n.d.).
  • o-methylisourea 2440-60-0 wiki - Guidechem. (n.d.).
  • O-Methylisourea 99 52328-05-9 - Sigma-Aldrich. (n.d.).
  • O-Methylisourea | C2H6N2O | CID 75544 - PubChem. (n.d.).

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O-Methylisourea as a Guanylating Agent: Mechanism of Action and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The targeted chemical modification of proteins is a cornerstone of modern biochemistry and drug development. Among the various functional groups amenable to modification, the primary amino group of lysine residues offers a versatile target. Guanylation, the conversion of a primary amine to a guanidinium group, is a particularly valuable transformation as it converts a primary amine into a significantly more basic group that remains protonated over a wide physiological pH range. O-methylisourea (OMIU) has long been established as a classic reagent for this purpose, enabling the conversion of lysine to its higher homolog, homoarginine.[1][2][3] This guide provides an in-depth exploration of the mechanism of action of O-methylisourea, details the critical parameters governing the reaction, presents validated experimental protocols, and discusses the potential limitations and side reactions inherent to the methodology.

Introduction: The Significance of Guanylation

The guanidinium group, famously found in the side chain of arginine, is a powerful functional group in biological systems. Its high basicity (pKa > 12) ensures it is perpetually protonated under physiological conditions, allowing it to form strong, multi-point hydrogen bonds and electrostatic interactions. The chemical conversion of the lysine ε-amino group (pKa ≈ 10.5) to a guanidinium group, thereby forming homoarginine, mimics the functionality of arginine while extending the side chain by a single methylene group.[4]

This transformation, known as guanylation or guanidination, is utilized for several key applications:

  • Protein Structure-Function Studies: To probe the importance of specific lysine residues in protein folding, enzyme catalysis, and protein-protein interactions.

  • Nutritional Science: To determine the amount of "reactive lysine" in food and feedstuffs, as lysine that has been modified (e.g., through the Maillard reaction) will not react with OMIU.[1]

  • Proteomics: To introduce a fixed positive charge at lysine residues, which can alter peptide fragmentation patterns in mass spectrometry and simplify analysis.

O-methylisourea, typically used as a stable salt like the hemisulfate or hydrogen sulfate, serves as an efficient and accessible reagent for achieving this transformation.[5][6]

The Core Mechanism: Nucleophilic Attack and Rearrangement

The guanylation of a primary amine by O-methylisourea is a nucleophilic substitution reaction. The reaction proceeds through a well-understood pathway that is critically dependent on the pH of the reaction medium.

Pillar 1: The Role of pH and Nucleophilicity The reaction is driven by the nucleophilic attack of the unprotonated primary amino group on the electrophilic carbon atom of O-methylisourea. For the modification of lysine, the target is the ε-amino group, which has a pKa of approximately 10.5.[7] For the reaction to proceed efficiently, the pH of the solution must be raised above this pKa to ensure a significant population of the deprotonated, nucleophilic form (-NH₂) of the amino group.[2] This is the fundamental causal principle behind the choice of highly alkaline reaction conditions.

Pillar 2: The Reaction Pathway The mechanism can be broken down into two primary steps:

  • Nucleophilic Attack: The deprotonated amino group attacks the central carbon of O-methylisourea. This carbon is rendered electrophilic by the adjacent oxygen and nitrogen atoms. This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate rapidly collapses. The methoxy group (-OCH₃) is an excellent leaving group, and its departure as methanol is favored, resulting in the formation of the highly stable, resonance-stabilized guanidinium group.

The overall transformation converts the lysine residue into a homoarginine residue.[4][7]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Lysine Lysine-ε-NH₂ (Deprotonated) Intermediate Tetrahedral Intermediate Lysine->Intermediate Attacks Electrophilic Carbon OMIU O-Methylisourea H₂N-C(=NH)-OCH₃ OMIU->Intermediate Intermediate_2 Tetrahedral Intermediate Methanol Methanol (CH₃OH) Homoarginine Homoarginine (Guanidinium Group) Intermediate_2->Methanol Intermediate_2->Homoarginine Elimination

Caption: Reaction mechanism of lysine guanylation by O-methylisourea.

Optimizing the Reaction: Key Experimental Parameters

The success of a guanylation reaction hinges on the careful control of several parameters. The choices made are not arbitrary; they are dictated by the underlying chemistry of the reactants.

ParameterRecommended RangeRationale & Expert InsightReferences
pH 10.5 - 11.4Causality: The ε-amino group of lysine (pKa ≈ 10.5) must be deprotonated to be nucleophilic. Operating at or slightly above the pKa ensures a sufficient concentration of the reactive species. Below pH 10, the reaction rate drops dramatically.[1][2][7]
OMIU:Lysine Ratio 10:1 to 1000:1 (molar)Causality: A large excess of OMIU is used to drive the reaction to completion, following Le Châtelier's principle. For complex proteins, higher ratios may be needed to overcome steric hindrance. However, excessive OMIU can increase the risk of side reactions.[2][3][2][3][7]
Reaction Time 1 - 7 daysCausality: The reaction is relatively slow at room temperature. Incubation for several days is typically required to achieve maximal conversion. Reaction progress should be monitored over time to determine the optimal endpoint.[1][2][7]
Temperature 4°C - 25°CCausality: The reaction is often performed at room temperature (20-25°C).[7] Lowering the temperature can reduce the rate of potential side reactions or protein degradation, but will also slow the primary reaction, necessitating longer incubation times.[7]
OMIU Concentration 0.5 M - 0.6 MCausality: This concentration range has been empirically determined to be effective for a variety of substrates, providing a sufficient excess of the reagent without causing solubility or viscosity issues in the reaction buffer.[1][2][7]

A Critical Consideration: Specificity and Side Reactions

While O-methylisourea was initially thought to be specific for the ε-amino group of lysine, extensive research has revealed a significant side reaction.[2][3]

Reaction with the α-Amino Group: Under the strongly basic conditions required for the reaction, the α-amino group of N-terminal lysines or free lysine (pKa ≈ 9.0) is also fully deprotonated and highly nucleophilic. Consequently, OMIU can react with this group as well. In samples containing free lysine, this can lead to the formation of double-derivatized lysine, where both the α- and ε-amino groups are guanidinylated.[2][8]

Implications for Analysis: This lack of absolute specificity is a critical self-validating check within any protocol. If one is quantifying reactive lysine by measuring only the amount of homoarginine produced, the presence of free lysine in the sample will lead to an underestimation of the true reactive lysine content, as the double-derivatized product is not typically measured.[2][3] Therefore, for accurate quantification in complex samples like protein hydrolysates or ileal digesta, the free lysine content should be determined and accounted for.[2]

G cluster_paths Lys Free L-Lysine OMIU O-Methylisourea (Excess) Homoarginine Homoarginine (ε-Guanidinylated) Lys->Homoarginine Reaction at ε-NH₂ Alpha_Guanylated α-Guanidinylated Lysine Lys->Alpha_Guanylated Reaction at α-NH₂ Double_Deriv Double-Derivatized Lysine (α- and ε-Guanidinylated) Homoarginine->Double_Deriv Reaction at α-NH₂ Alpha_Guanylated->Double_Deriv Reaction at ε-NH₂ G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep prep reaction reaction purify purify analysis analysis node_prep1 Dissolve Protein in Buffer node_react1 Combine Protein and OMIU node_prep1->node_react1 node_prep2 Prepare 0.6 M OMIU Solution node_prep2->node_react1 node_react2 Adjust pH to 10.6 - 11.0 with NaOH node_react1->node_react2 node_react3 Incubate at 20-25°C for 3-4 days node_react2->node_react3 node_purify1 Stop Reaction (Lower pH to ~7.0) node_react3->node_purify1 node_purify2 Purify Modified Protein (e.g., Dialysis) node_purify1->node_purify2 node_analysis1 Acid Hydrolyze Aliquot (6 M HCl, 24h, 110°C) node_purify2->node_analysis1 node_analysis2 Amino Acid Analysis / LC-MS (Quantify Homoarginine) node_analysis1->node_analysis2

Caption: Experimental workflow for protein guanidinylation.

Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Protein Solution: Dissolve the protein of interest in a suitable, amine-free buffer (e.g., phosphate or borate buffer) to a known concentration.

    • OMIU Solution: Prepare a 0.5 M to 0.6 M solution of O-methylisourea hemisulfate or hydrogen sulfate. [1][2][7]Rationale: This concentration is empirically validated to provide a sufficient excess for most applications.

  • Reaction Setup:

    • Combine the protein solution with the OMIU solution. A final molar ratio of OMIU to total lysine residues of at least 10:1 is recommended as a starting point. [7] * Slowly and carefully, adjust the pH of the reaction mixture to between 10.6 and 11.0 using a suitable base such as NaOH. [2][7]Monitor the pH closely with a calibrated pH meter. Rationale: This is the most critical step. The pH must be high enough to deprotonate the target amino groups.

  • Incubation:

    • Incubate the reaction mixture at a constant temperature, typically between 20°C and 25°C, for 1 to 7 days. [2][7]For sensitive proteins, the reaction can be performed at 4°C, but the incubation time must be extended.

    • Gentle agitation during incubation can improve reaction efficiency. Rationale: The reaction is slow, and prolonged incubation is necessary for maximal conversion.

  • Quenching and Purification:

    • To stop the reaction, lower the pH of the solution to approximately 7.0 by adding an acid (e.g., HCl). Rationale: Protonating the remaining amino groups will halt the nucleophilic attack.

    • Purify the modified protein from excess reagent and byproducts. Dialysis or size-exclusion chromatography are common and effective methods. [7]

  • Analysis:

    • Take an aliquot of the purified, modified protein.

    • Perform a complete acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours). [1][2] * Analyze the resulting amino acid mixture using conventional amino acid analysis or LC-MS to quantify the amount of lysine converted to homoarginine. [2][7]Rationale: This final analytical step validates the reaction's success and determines the extent of modification.

Conclusion

O-methylisourea remains a valuable and widely used tool for the guanylation of primary amines, particularly the lysine residues of proteins. A thorough understanding of its mechanism, centered on the pH-dependent nucleophilic attack of a deprotonated amine, is essential for its successful application. By carefully controlling reaction parameters such as pH, reagent ratio, and incubation time, researchers can effectively convert lysine to homoarginine for a variety of applications in protein chemistry and nutritional analysis. However, users must remain cognizant of the potential for side reactions with α-amino groups and design their analytical validation accordingly. This technical guide provides the foundational knowledge and practical protocols to empower researchers to employ this classic chemical modification with confidence and scientific rigor.

References

  • Pahm, A. A., & Stein, H. H. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology, 159(1-2), 68-71. Retrieved from [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(13), 2820-2826. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the O-methylisourea solution and guanidination reaction. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). Novel preparation method of O-methyl isourea methyl sulfate. (CN108047094B).
  • Wikipedia. (n.d.). Homoarginine. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of homoarginine. The amidino group from L-arginine is.... ResearchGate. Retrieved from [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta Biochimica Polonica, 29(3-4), 197-204. Retrieved from [Link]

  • Ganea, I. V., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 17(6), 1344. Retrieved from [Link]

  • Ryan, W. L., & Wells, I. C. (1964). Homocitrulline and homoarginine synthesis from lysine. Science, 144(3622), 1122-1127. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem Compound Database. Retrieved from [Link]

  • Boutureira, O., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(12), 4348-4357. Retrieved from [Link]

  • Alzchem Group. (n.d.). O-Methylisourea hydrogen sulfate. Retrieved from [Link]

  • Groen Kennisnet. (2017). O-methylisourea can react with the α-amino group of lysine: Implications for the analysis of reactive lysine. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and First Synthesis of 4-Methylbenzenesulfonic Acid and Methyl Carbamimidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration into the historical discovery and seminal syntheses of two pivotal chemical compounds: 4-methylbenzenesulfonic acid and methyl carbamimidate. By delving into the foundational literature, this document offers not just procedural outlines but also the scientific rationale and context that guided the pioneering chemists in their work.

Part 1: 4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid)

Introduction and Discovery

4-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (PTSA or TsOH), is a strong organic acid widely utilized as a catalyst in a myriad of organic reactions, including esterification and acetalization.[1][2][3] Its discovery is intrinsically linked to the isolation and characterization of toluene and the development of aromatic sulfonation techniques in the 19th century.

Toluene was first isolated in 1837 by Pierre Joseph Pelletier and Filip Neriusz Walter from pine oil.[4] However, it was the French chemist Auguste Cahours who, in 1850, isolated a hydrocarbon from a wood distillate that he recognized as being similar to a compound previously obtained from balsam of Tolu and named it toluène (toluene).[4] The reactivity of toluene, being greater than that of benzene towards electrophiles due to the electron-donating nature of the methyl group, made it a prime candidate for early aromatic substitution reactions.[4]

While a singular, celebrated moment of the "first synthesis" of p-toluenesulfonic acid is not prominently documented, its preparation became an evident extension of the burgeoning field of aromatic chemistry. The sulfonation of aromatic compounds was a known reaction, and it is within this context of systematic investigation of toluene's properties by chemists of that era that 4-methylbenzenesulfonic acid was first prepared.

First Documented Synthesis: The Sulfonation of Toluene

The earliest syntheses of aromatic sulfonic acids involved the direct reaction of the aromatic hydrocarbon with sulfuric acid.[5] The foundational method for preparing 4-methylbenzenesulfonic acid follows this electrophilic aromatic substitution pathway.

Causality Behind Experimental Choices:

The choice of concentrated sulfuric acid as the sulfonating agent was logical due to its availability and its ability to generate the electrophile, sulfur trioxide (SO₃), or its protonated form, in situ. The reaction is an equilibrium process, and to drive it towards the product, early experimenters would have recognized the need to remove the water formed during the reaction.[2] Heating the reaction mixture facilitates the reaction rate and helps to distill off the water.

The orientation of the sulfonation on the toluene ring is governed by the directing effect of the methyl group, which is an ortho-, para-director. Steric hindrance at the ortho position favors the formation of the para-isomer, 4-methylbenzenesulfonic acid, as the major product.

Reaction Mechanism:

The sulfonation of toluene proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation 2H2SO4 2 H₂SO₄ SO3 SO₃ 2H2SO4->SO3 Toluene Toluene (C₆H₅CH₃) H3O+ H₃O⁺ HSO4- HSO₄⁻ SigmaComplex σ-complex Resonance Stabilized Toluene->SigmaComplex + SO₃ SigmaComplex2 σ-complex Resonance Stabilized PTSA 4-Methylbenzenesulfonic Acid SigmaComplex2->PTSA - H⁺

Caption: Electrophilic aromatic sulfonation of toluene.

Experimental Protocol: First Synthesis of 4-Methylbenzenesulfonic Acid

The following protocol is a representation of the early methods used for the sulfonation of toluene.

Materials:

  • Toluene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Chloride

  • Water

Procedure:

  • In a flask equipped with a reflux condenser, an excess of toluene is added.

  • Concentrated sulfuric acid is carefully added to the toluene.

  • The mixture is heated to reflux. The water produced during the reaction is removed, often by azeotropic distillation with the excess toluene.

  • After the reaction is complete, the mixture is cooled.

  • The excess toluene is removed by distillation.

  • The resulting crude toluenesulfonic acid is then purified. A common early method involved converting the acid to its sodium salt by neutralizing the reaction mixture with a sodium carbonate or hydroxide solution, or by precipitation with a concentrated sodium chloride solution. The less soluble sodium p-toluenesulfonate would precipitate and could be isolated by filtration.

  • The free acid can be regenerated by treating the sodium salt with a strong mineral acid.

Data Summary:

ReactantMolar Mass ( g/mol )Key Role
Toluene92.14Aromatic Substrate
Sulfuric Acid98.08Source of Electrophile (SO₃)
Product
4-Methylbenzenesulfonic Acid172.20Major Product (para-isomer)
2-Methylbenzenesulfonic Acid172.20Minor Product (ortho-isomer)

Part 2: Methyl Carbamimidate (O-Methylisourea)

Introduction and Discovery

Methyl carbamimidate, more commonly known as O-methylisourea, is a reactive derivative of urea. Its discovery and synthesis are rooted in the extensive investigation of urea and its derivatives that followed Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828.[1][6] This event is often considered the dawn of modern organic chemistry and spurred immense interest in the chemical transformations of urea.[1][6]

The first documented synthesis of an O-alkylisourea, specifically O-methylisourea, is attributed to Julius Stieglitz and Ralph H. McKee in 1900. Their work provided a foundational method for the preparation of this class of compounds.

First Synthesis: Stieglitz and McKee (1900)

The seminal work of Stieglitz and McKee, published in the American Chemical Journal, detailed the preparation of O-methylisourea from cyanamide and methanol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

The choice of cyanamide as a starting material was insightful. Cyanamide (H₂NCN) can be considered a dehydrated form of urea, and its reaction with an alcohol in the presence of an acid was hypothesized to lead to the formation of an isourea. Methanol was the simplest alcohol, making it a logical choice for the first attempt. The use of an acid catalyst, such as hydrogen chloride, was crucial to protonate the nitrogen of the cyanamide, thereby activating the carbon atom for nucleophilic attack by the methanol.

Reaction Mechanism:

The synthesis proceeds through the acid-catalyzed addition of methanol to cyanamide.

G cluster_0 Protonation of Cyanamide cluster_1 Nucleophilic Attack by Methanol cluster_2 Deprotonation and Product Formation Cyanamide Cyanamide (H₂N-C≡N) ProtonatedCyanamide Protonated Cyanamide Cyanamide->ProtonatedCyanamide + H⁺ ProtonatedCyanamide2 Protonated Cyanamide Methanol Methanol (CH₃OH) Intermediate2 Intermediate Intermediate Intermediate ProtonatedCyanamide2->Intermediate + CH₃OH MethylCarbamimidate Methyl Carbamimidate (O-Methylisourea) Intermediate2->MethylCarbamimidate - H⁺

Caption: Acid-catalyzed synthesis of O-methylisourea from cyanamide.

Experimental Protocol: First Synthesis of Methyl Carbamimidate (O-Methylisourea)

Based on the work of Stieglitz and McKee, the following protocol outlines the first synthesis of O-methylisourea.

Materials:

  • Cyanamide

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ether

Procedure:

  • A solution of cyanamide in anhydrous methanol is prepared in a flask.

  • The flask is cooled in an ice bath.

  • A stream of dry hydrogen chloride gas is passed through the methanolic solution of cyanamide. The reaction is exothermic, and cooling is necessary to control the temperature.

  • After the reaction is complete, the excess methanol and hydrogen chloride are removed under reduced pressure.

  • The resulting crude O-methylisourea hydrochloride is then purified, often by recrystallization from a suitable solvent or by precipitation with anhydrous ether.

Data Summary:

ReactantMolar Mass ( g/mol )Key Role
Cyanamide42.04Nitrogen-containing starting material
Methanol32.04Nucleophile and solvent
Hydrogen Chloride36.46Acid catalyst
Product
O-Methylisourea Hydrochloride110.54The isolated product salt

References

  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link][2]

  • Stieglitz, J., & McKee, R. H. (1900). On the Constitution of the Salts of Imido-Ethers and other Amido-Derivatives. American Chemical Journal, 23(4), 235-269.
  • BYU ScholarsArchive. (n.d.). Directive effects in the sulfonation of toluene ; Synthesis and attemp. Retrieved from [Link][5]

  • Duvall, J. J. (1963). Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution. Brigham Young University.[5]

  • Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA). Retrieved from [Link]

  • Rice University. (n.d.). Meta toluene sulphonic acid and related compounds. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link][4]

  • UreaKnowHow. (2009). 1 Urea, its history and applications. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link][8]

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literature review on the applications of O-methylisourea salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of O-Methylisourea Salts

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of O-methylisourea salts. We will delve into the core reactivity, primary applications, and field-proven methodologies associated with this versatile class of reagents, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices that drive their successful application in modern synthesis.

Introduction: The Unique Reactivity of O-Methylisourea Salts

O-methylisourea is a synthetic intermediate with a molecular formula of C₂H₆N₂O.[1][2] In its free base form, it is a colorless, crystalline solid that is unstable and can absorb moisture and carbon dioxide from the air.[1] Consequently, it is almost exclusively prepared, sold, and utilized in its more stable salt forms, such as the hemisulfate, hydrogen sulfate, or hydrochloride salt.[3][4][5]

The synthetic utility of O-methylisourea salts stems from the molecule's structure as a reactive carbamimidate. The oxygen-bound methyl group is an excellent leaving group (as methanol), making the central carbon atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the foundation for its primary application: the synthesis of guanidines through a process known as guanylation or guanidinylation.

Core Application I: Guanylation of Amines

The transformation of an amino group into a guanidinium group is a cornerstone of medicinal chemistry and peptide science. The guanidinium moiety is strongly basic and typically protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[6] O-methylisourea salts are classical and effective reagents for achieving this transformation.

Mechanism of Action

The guanylation reaction proceeds via a nucleophilic addition-elimination pathway. An amine nucleophile attacks the electrophilic carbon of the O-methylisourea salt, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating methanol as a leaving group to yield the stable, resonance-stabilized guanidinium salt product.

Guanylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack OMIU H₂N-C(=NH₂⁺)-OCH₃ (O-Methylisouronium) OMIU->Intermediate Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium) Intermediate->Guanidinium Elimination Methanol CH₃OH (Methanol) Intermediate->Methanol Heterocycle_Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_imidazole Imidazole Synthesis start O-Methylisourea + Bifunctional Reagent node1 1,3-Dicarbonyl start->node1 Condensation node2 α-Haloketone start->node2 Condensation prod1 Substituted Pyrimidine Ring node1->prod1 prod2 Substituted Imidazole Ring node2->prod2

Caption: O-methylisourea salts as precursors in the synthesis of pyrimidine and imidazole heterocycles.

Experimental Protocols & Data

The following sections provide validated protocols and comparative data to guide experimental design.

Protocol: General Guanylation of a Primary Amine

This protocol describes a general procedure for the conversion of a primary amine to its corresponding guanidinium salt using O-methylisourea hemisulfate.

Workflow Diagram:

Guanylation_Workflow cluster_workflow Guanylation Experimental Workflow A 1. Dissolve amine in H₂O/Solvent B 2. Adjust pH to 10.5-11.0 (e.g., with NaOH) A->B C 3. Add O-Methylisourea Hemisulfate (1.5-2.0 equiv.) B->C D 4. Stir at RT for 12-24h C->D E 5. Monitor reaction (TLC/LC-MS) D->E E->D Incomplete F 6. Acidify to pH ~2 (HCl) E->F Complete G 7. Work-up & Purification (e.g., Extraction, Crystallization) F->G H 8. Characterize Product G->H

Caption: A typical step-by-step workflow for the guanylation of an amine using O-methylisourea salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent system (e.g., water or a water/dioxane mixture) to a concentration of approximately 0.1-0.5 M.

  • pH Adjustment: While stirring, carefully adjust the pH of the solution to 10.5-11.0 using an aqueous solution of NaOH (e.g., 1 M). This step is critical for ensuring the amine is sufficiently nucleophilic. [7]3. Reagent Addition: Add O-methylisourea hemisulfate salt (1.5 eq) to the reaction mixture in portions.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl. This protonates the product and unreacted starting material.

  • Purification: The guanidinium hydrochloride product can be isolated by various methods depending on its properties, including extraction, evaporation of the solvent, or crystallization.

Protocol: Selective Guanidination of Lysine in a Peptide

This protocol is adapted for the selective modification of the ε-amino group of lysine residues in a peptide.

Step-by-Step Methodology:

  • Peptide Solution: Prepare a solution of the lysine-containing peptide (e.g., 1-5 mg/mL) in a buffered solution, typically 0.5 M sodium borate buffer, adjusted to pH 10.8.

  • Reagent Preparation: Prepare a fresh solution of O-methylisourea hydrogen sulfate (e.g., 1 M) in the same buffer.

  • Reaction Initiation: Add the O-methylisourea solution to the peptide solution to achieve a final reagent concentration of approximately 0.5 M. The large excess drives the reaction to completion. [7]4. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to minimize side reactions) for 24-48 hours.

  • Quenching & Desalting: Stop the reaction by lowering the pH with an acid like acetic acid or formic acid. The modified peptide is then purified from excess reagent and salts using reverse-phase HPLC or a desalting column (e.g., C18 Sep-Pak).

  • Verification: Confirm the modification and purity of the resulting homoarginine-containing peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS), expecting a mass increase of 42.02 Da per modified lysine residue.

Quantitative Data: pH Influence on Lysine Guanidination

The choice of pH is the most critical parameter for achieving high yields in lysine modification. Below is a summary of the relationship between pH and the conversion of free lysine to homoarginine.

OMIU Solution pH% Unreacted Lysine% Homoarginine Formed% Non-recovered
8.653%LowHigh
9.0Low61%Moderate
10.6Low~70% (Optimal)Low
>11.0LowDecreasingIncreasing
Data conceptualized from trends described in reference.[7] The study highlights that even at the optimal pH of ~10.6 for free lysine, 100% conversion is not achieved, indicating a complex reaction landscape.

Synthesis of O-Methylisourea Salts

For laboratory and industrial-scale applications, O-methylisourea salts are typically synthesized via one of two primary routes:

  • The Cyanamide Method: This classic method involves the reaction of cyanamide with methanol in the presence of a strong acid like sulfuric acid or hydrogen chloride. [4][8]Yields of over 90% for O-methylisourea hydrogen sulfate can be achieved by adding crystalline cyanamide to a pre-mixed solution of concentrated sulfuric acid and methanol at low temperatures (-10°C to 20°C). [8]2. The Urea Method: An alternative route uses the methylation of urea with a methylating agent such as dimethyl sulfate or dimethyl carbonate. [1][3][9]While this avoids the use of toxic cyanamide, the reaction can be slower and may require elevated temperatures or microwave assistance to achieve high yields and efficiency. [1][10]

Conclusion and Future Outlook

O-methylisourea salts are time-tested, powerful, and versatile reagents in organic synthesis. Their primary role as efficient guanylating agents has cemented their importance in peptide chemistry, proteomics, and the synthesis of pharmacologically active compounds. Furthermore, their utility as building blocks for nitrogenous heterocycles continues to provide accessible routes to complex molecular scaffolds. While newer and more specialized guanylating reagents have been developed, the fundamental reactivity, cost-effectiveness, and straightforward application of O-methylisourea salts ensure their continued relevance in both academic research and industrial drug development. Future research will likely focus on developing milder reaction conditions and expanding the scope of their application in biocatalysis and materials science.

References

  • Rombouts, I., Lamberts, L., Celus, I., Lagrain, B., & Delcour, J. A. (2011). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 59(17), 9576–9583. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

  • Karg, J., & Senning, A. (1976). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. U.S.
  • Hubei Yuanda Fuchi Pharmaceutical Chemicals Co ltd. (2020). Novel preparation method of O-methyl isourea methyl sulfate.
  • Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta Biochimica Polonica, 29(3-4), 197–204. [Link]

  • Organic Chemistry Portal. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [Link]

  • Lazi, E., et al. (2005). Reagents for Efficient Conversion of Amines to Protected Guanidines. Request PDF on ResearchGate. [Link]

  • Organic Chemistry Portal. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [Link]

  • Jiangsu Kuaida Agrochemical Co Ltd. (2016). Preparation method of O-methyl isourea sulphate.
  • Jiaxing College. (2012). Synthetic method of O-methylisourea.
  • Castillo-Bocanegra, A., et al. (2021). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 26(18), 5488. [Link]

  • Organic Syntheses Procedure. methylisourea hydrochloride. [Link]

  • Department of Chemistry, Tsinghua University. (2013). Novel Synthesis of Nitrogenous Heterocycles with Diaryliodonium Salts. [Link]

  • Jiangsu Kuaida Agrochemical Co Ltd. (2016). The preparation of O-methyl-isourea methyl-formiate.
  • PubChem. O-Methylisourea. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Kumar, R., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9641-9653. [Link]

  • Caron, S., & Thomson, N. M. (2014). Synthesis of Saturated N- Heterocycles. Research Collection of ETH Zurich. [Link]

  • Wang, Y., et al. (2007). Synthesis and crystal structure of o-methylisourea hydrosulfate. ResearchGate. [Link]

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An In-Depth Technical Guide to 4-methylbenzenesulfonic acid;methyl carbamimidate (O-Methylisourea p-Toluenesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methylbenzenesulfonic acid;methyl carbamimidate, more commonly known in the scientific literature as O-Methylisourea p-Toluenesulfonate or O-Methylisourea Tosylate, is a versatile and reactive organic salt. Its structure, combining a reactive O-methylisourea cation with a p-toluenesulfonate (tosylate) anion, makes it a valuable reagent in organic synthesis, particularly in the construction of guanidinium-containing molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, analytical methodologies, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The compound is identified by the CAS Number 7356-58-3 . It is a salt formed between methyl carbamimidate (O-methylisourea) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

IdentifierValueReference
CAS Number 7356-58-3[1]
Molecular Formula C9H14N2O4S[1]
Molecular Weight 246.28 g/mol [1]
Synonyms O-Methylisourea p-Toluenesulfonate, O-Methylisourea Tosylate Salt, methyl carbamimidate 4-methylbenzenesulfonate (1:1)[1]
Appearance White to off-white solid
Solubility Soluble in polar solvents

Structural Representation:

  • InChI: InChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4)

  • SMILES: COC(=N)N.Cc1ccc(S(=O)(=O)O)cc1

The tosylate anion is an excellent leaving group, a property derived from the resonance stabilization of the sulfonate anion. The O-methylisourea cation is a key electrophilic precursor for the introduction of a guanidinyl moiety.

Synthesis and Mechanistic Considerations

The synthesis of O-methylisourea p-toluenesulfonate is not explicitly detailed in readily available literature. However, a robust synthesis can be inferred from the well-established preparation of other O-methylisourea salts, such as the sulfate salt. The general principle involves the O-alkylation of urea.

A plausible synthetic route would involve the reaction of urea with methyl p-toluenesulfonate. In this reaction, the oxygen atom of urea acts as a nucleophile, attacking the methyl group of methyl p-toluenesulfonate, a potent methylating agent. The tosylate anion then serves as the counterion to the resulting O-methylisouronium cation.

Alternatively, and more aligned with industrial preparations of related salts, is the reaction of urea with dimethyl sulfate in the presence of p-toluenesulfonic acid. Several patents describe the synthesis of O-methylisourea sulfate by reacting urea with dimethyl sulfate.[2][3]

Conceptual Experimental Protocol: Synthesis of O-Methylisourea p-Toluenesulfonate

Disclaimer: This is a conceptual protocol based on related, documented procedures and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add urea (1.0 equivalent) and methyl p-toluenesulfonate (1.0 equivalent).

  • Solvent: A suitable polar, aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) could be used to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated with stirring. The optimal temperature would likely be in the range of 60-80 °C to ensure a reasonable reaction rate without significant decomposition.[2]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, being a salt, may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or methyl tert-butyl ether. The resulting solid is collected by filtration, washed with a small amount of the precipitating solvent, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Reactivity and Applications in Drug Development

The primary utility of O-methylisourea p-toluenesulfonate in organic synthesis and drug development lies in its function as a guanylating agent . The O-methylisourea cation is an excellent electrophile that readily reacts with primary and secondary amines to form substituted guanidines.

Mechanism of Guanylation

The guanylation reaction proceeds via a nucleophilic attack of an amine on the central carbon atom of the O-methylisourea cation. This is followed by the elimination of methanol, a neutral and stable leaving group, to yield the protonated guanidine product.

guanylation_mechanism RNH2 R-NH₂ Intermediate [R-NH₂(⁺)-C(NH₂)(NH)-OCH₃] RNH2->Intermediate Nucleophilic Attack OMIT [H₂N-C(=NH)-OCH₃]⁺ TsO⁻ OMIT->Intermediate Guanidinium [R-NH-C(=NH₂⁺)-NH₂] TsO⁻ Intermediate->Guanidinium Elimination of Methanol Methanol CH₃OH Intermediate->Methanol

Caption: Generalized mechanism of guanylation using O-methylisourea tosylate.

Significance in Medicinal Chemistry

The guanidinium group is a key structural motif in a multitude of biologically active molecules and pharmaceuticals.[4] Its basicity (pKa of the conjugate acid is typically around 13.5) ensures that it is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.

O-methylisourea p-toluenesulfonate serves as an efficient building block for introducing this critical functional group. Its use is advantageous over some other guanylating agents due to the formation of a neutral, volatile byproduct (methanol) and the crystalline, easy-to-handle nature of the salt. This reagent is an intermediary compound in the production of Guanidinoacetic acid.[1]

The development of novel therapeutic agents often involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). The reliable and straightforward nature of guanylation reactions with reagents like O-methylisourea p-toluenesulfonate facilitates the rapid generation of such libraries.[4]

Analytical Methodologies

The analysis of this compound and the monitoring of its reactions can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Both the tosylate anion and the O-methylisourea cation (or its guanidinium products) possess chromophores that allow for UV detection.

Given that p-toluenesulfonate esters are considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), sensitive and validated analytical methods are crucial in a pharmaceutical setting.[5][6]

Exemplary HPLC-UV Protocol for Analysis

This protocol is based on established methods for related p-toluenesulfonate compounds and should be validated for the specific application.[5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[5]

  • Flow Rate: 1.0 - 2.0 mL/min.[5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 27 °C) for improved reproducibility.[5]

  • Detection Wavelength: The p-toluenesulfonate moiety has a strong absorbance in the UV region. A wavelength of 225 nm is often used for sensitive detection.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase or a component of it, and filtered through a 0.45 µm syringe filter before injection.

Safety and Handling

  • p-Toluenesulfonic acid: This is a corrosive solid that can cause severe skin burns and eye damage.

  • O-Methylisourea: While data is limited, isourea derivatives should be handled with care.

  • Methyl p-toluenesulfonate (a related compound): This is a known alkylating agent and should be treated as a potential mutagen.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic and medicinal chemistry. Its utility as a stable, crystalline guanylating agent makes it an important tool for the synthesis of complex molecules, including potential drug candidates. A thorough understanding of its chemical properties, synthesis, reactivity, and analytical methodologies is essential for its effective and safe use in a research and development setting.

References

  • A kind of preparation method of o-methylisourea sulfate. (2017). Eureka | Patsnap. Retrieved from [Link]

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011). National Institutes of Health. Retrieved from [Link]

  • CN102432506A - Synthetic method of O-methylisourea. (n.d.). Google Patents.
  • United States Patent (19). (1998). Googleapis.com. Retrieved from [Link]

  • O-甲基-N-硝基异脲. (n.d.). cas号查询. Retrieved from [Link]

  • CN105669496A - Preparation method of O-methyl isourea sulphate. (n.d.). Google Patents.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Retrieved from [Link]

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of p-Toluenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 31407-74-6 O-乙基异脲盐酸盐cas号31407-74-6分子式、结构式. (n.d.). Retrieved from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl p-toluenesulfonate | C8H10O3S | CID 6645. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

  • O-Methylisourea | C2H6N2O | CID 75544. (n.d.). PubChem. Retrieved from [Link]

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design and Synthesis of Bioactive Compounds for Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

  • USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES. (2021). European Patent Office. Retrieved from [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Industrial Application of Coupling Reagents in Peptides. (2025). ResearchGate. Retrieved from [Link]

  • US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. (2016). Semantic Scholar. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Guanylation of Primary Amines with O-methylisourea p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group is a paramount functional group in medicinal chemistry and chemical biology, distinguished by its strong basicity (pKa ≈ 13.5) which ensures it remains protonated under physiological conditions. This cationic nature is pivotal for molecular recognition, facilitating strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes, receptors, and nucleic acids. The conversion of primary amines to guanidines, a process known as guanylation, is therefore a critical transformation in drug development. O-methylisourea p-toluenesulfonate has emerged as a reliable and effective reagent for this purpose, offering a straightforward route to synthesize guanidines from primary amines. This document provides a detailed protocol and in-depth scientific rationale for this essential chemical transformation.

Reaction Principle and Mechanism

The guanylation of a primary amine with an O-methylisourea salt proceeds via a nucleophilic addition-elimination pathway. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the O-methylisourea. The reaction is typically conducted under basic conditions to ensure the primary amine is in its deprotonated, more nucleophilic state. The subsequent elimination of methanol drives the reaction to completion, yielding the stable guanidinium salt.

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step mechanism of the guanylation reaction.

Caption: Reaction mechanism for the guanylation of a primary amine.

Experimental Protocol: Step-by-Step Guide

This protocol provides a general procedure for the guanylation of a primary amine using O-methylisourea p-toluenesulfonate. Optimization may be required for specific substrates.

Materials and Reagents
  • Primary amine

  • O-methylisourea p-toluenesulfonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Reaction Workflow

The following diagram outlines the general workflow for the guanylation reaction and subsequent workup.

Guanylation Workflow A Dissolve Primary Amine in DMF B Add Base (e.g., TEA) A->B C Add O-methylisourea p-toluenesulfonate B->C D Stir at Room Temperature (24-72h) C->D E Monitor Reaction by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer with Brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for amine guanylation.

Detailed Procedure
  • Reaction Setup: To a round-bottom flask, add the primary amine (1.0 eq). Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M).

  • Basification: Add triethylamine or DIPEA (2.0-3.0 eq) to the solution. The presence of a base is crucial to deprotonate the primary amine, thereby increasing its nucleophilicity.

  • Reagent Addition: Add O-methylisourea p-toluenesulfonate (1.1-1.5 eq) to the reaction mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove any remaining DMF and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).

Key Reaction Parameters and Optimization

The success of the guanylation reaction is dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended RangeRationale and Optimization Notes
Solvent DMF, AcetonitrileA polar aprotic solvent is generally preferred to dissolve the reagents and facilitate the reaction.
Base TEA, DIPEAA non-nucleophilic organic base is used to deprotonate the primary amine without competing in the reaction. The amount of base may need to be adjusted based on the pKa of the amine.
Stoichiometry 1.1-1.5 eq of guanylating agentA slight excess of the O-methylisourea salt is typically used to ensure complete conversion of the primary amine.
Temperature Room Temperature to 50 °CMost reactions proceed well at room temperature. Gentle heating may be required for less reactive amines.
Reaction Time 24-72 hoursReaction time is substrate-dependent. Monitor the reaction to determine the optimal time for completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently basic conditionsEnsure the amine is fully deprotonated by using a sufficient amount of a suitable base.
Low reactivity of the amineConsider gentle heating (40-50 °C) and extending the reaction time.
Degradation of O-methylisourea reagentUse a fresh batch of the reagent and ensure it has been stored under appropriate conditions (cool and dry).
Formation of Side Products Reaction with other nucleophilic groupsIf the substrate contains multiple nucleophilic sites, consider using protecting groups for those that are not intended to react.[1][2][3]
Double guanylation of a diamineUse a limiting amount of the guanylating agent or a large excess of the diamine to favor mono-guanylation.

Conclusion

The guanylation of primary amines with O-methylisourea p-toluenesulfonate is a robust and widely applicable method for the synthesis of guanidines. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of guanidine-containing molecules for applications in drug discovery and chemical biology.

References

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(25), 7421–7423. [Link]

Sources

Application Notes and Protocols for the Use of 4-methylbenzenesulfonic acid;methyl carbamimidate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinium Moiety in Peptide Therapeutics

The guanidinium group, the defining feature of the arginine side chain, is a critical determinant of the biological activity of many peptides and peptidomimetics. Its positive charge at physiological pH, ability to form multiple hydrogen bonds, and participation in cation-π interactions make it a key pharmacophoric element.[1][2] Consequently, the synthesis of arginine-containing peptides and the modification of other residues, such as lysine or ornithine, to bear a guanidinium group are of paramount importance in drug discovery and development. This process, known as guanidinylation, allows for the modulation of a peptide's structure, basicity, and interaction with biological targets.[3][4]

A variety of reagents have been developed for the guanidinylation of primary amines. Among these, O-methylisourea salts, such as 4-methylbenzenesulfonic acid;methyl carbamimidate (also known as O-Methylisourea p-Toluenesulfonate), represent a classical and cost-effective option for this transformation.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound for the guanidinylation of primary amines in the context of peptide synthesis, covering both solid-phase and solution-phase methodologies.

Mechanism of Guanidinylation with O-Methylisourea

The guanidinylation of a primary amine with O-methylisourea proceeds via a nucleophilic substitution reaction. The primary amine attacks the electrophilic carbon atom of the O-methylisourea, which is activated by the protonation of the imino nitrogen. The subsequent elimination of methanol results in the formation of the stable guanidinium group. The p-toluenesulfonate (tosylate) counter-ion serves to stabilize the reactive O-methylisourea salt.

Guanidinylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Methanol Elimination amine R-NH₂ reagent H₃C-O-C(=NH)-NH₂⁺ amine->reagent intermediate R-NH₂(⁺)-C(O-CH₃)(NH)-NH₂ reagent->intermediate intermediate2 R-NH₂(⁺)-C(O-CH₃)(NH)-NH₂ product R-NH-C(=NH₂⁺)-NH₂ intermediate2->product methanol CH₃OH intermediate2->methanol - CH₃OH

Figure 1: General mechanism of amine guanidinylation using O-methylisourea.

Comparative Analysis of Guanidinylating Reagents

While this compound is a viable reagent, several other guanidinylating agents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific application, the nature of the substrate, and the desired reaction conditions.

ReagentKey AdvantagesKey Disadvantages
This compound Cost-effective, stable solid.Moderate reactivity, may require harsh conditions (high pH, long reaction times).[5][6]
1H-Pyrazole-1-carboxamidine hydrochloride High specificity for primary amines, mild reaction conditions.[3][4]Can be less reactive towards sterically hindered amines.
N,N'-Di-Boc-S-methylisothiourea High yields, protected guanidine product is compatible with Fmoc and Boc strategies.Requires a promoter (e.g., HgCl₂, Mukaiyama's reagent), potential for side reactions.[1]
N,N'-Di-Boc-N''-triflylguanidine Highly reactive, suitable for unreactive and sterically hindered amines, effective on solid phase.[2][7]More expensive, triflyl group can be a source of impurities.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Guanidinylation of a Primary Amine

This protocol is suitable for the guanidinylation of small molecules or peptides in solution. The example focuses on the conversion of the ε-amino group of a lysine-containing peptide.

Materials:

  • Lysine-containing peptide

  • This compound

  • 0.5 M Sodium Hydroxide (NaOH) or another suitable base

  • Reaction buffer (e.g., 0.1 M Borate buffer, pH 10.5-11.0)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the lysine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Addition: Add this compound in a significant molar excess (e.g., 10-50 equivalents relative to the primary amine).

  • pH Adjustment: Adjust the pH of the reaction mixture to 10.5-11.0 using 0.5 M NaOH. The reaction is highly pH-dependent, as the primary amine needs to be in its unprotonated, nucleophilic state.[6]

  • Reaction Incubation: Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by LC-MS.[6]

  • Quenching: Once the reaction is complete, quench it by lowering the pH to < 7 with a dilute acid (e.g., 0.1 M HCl or 1% TFA).

  • Purification: Purify the resulting guanidinylated peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the product by mass spectrometry.

Solution-Phase Guanidinylation Workflow start Dissolve Peptide in Buffer add_reagent Add this compound start->add_reagent adjust_ph Adjust pH to 10.5-11.0 add_reagent->adjust_ph incubate Incubate for 24-72h adjust_ph->incubate monitor Monitor by LC-MS incubate->monitor quench Quench Reaction (acidify) monitor->quench purify Purify by RP-HPLC quench->purify analyze Analyze by Mass Spectrometry purify->analyze end Guanidinylated Peptide analyze->end

Figure 2: Workflow for solution-phase guanidinylation.

Protocol 2: Solid-Phase Guanidinylation of an Ornithine Residue

This protocol describes the on-resin conversion of an ornithine residue to an arginine residue, a common strategy in solid-phase peptide synthesis (SPPS). This is particularly useful when the direct incorporation of a protected arginine derivative is problematic.[7]

Materials:

  • Peptide-resin containing an orthogonally protected ornithine residue (e.g., Fmoc-Orn(Mtt)-peptide-resin)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc removal, if applicable)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Orthogonal Deprotection: Selectively remove the side-chain protecting group of the ornithine residue. For example, if using an Mtt group, treat the resin with a solution of 1-5% TFA in DCM until the yellow color of the trityl cation is no longer observed in the washings.

  • Neutralization: Wash the resin thoroughly with DCM and then DMF. Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes, followed by extensive washing with DMF.

  • Guanidinylation Reaction:

    • Prepare a solution of this compound (10 equivalents) and DIPEA (20 equivalents) in DMF.

    • Add this solution to the resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Optional: Continuation of SPPS: If further amino acids are to be added, proceed with the standard SPPS cycles of deprotection and coupling.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Solid-Phase Guanidinylation Workflow start Swell Peptide-Resin deprotect Orthogonal Deprotection of Ornithine Side Chain start->deprotect neutralize Neutralize with DIPEA deprotect->neutralize guanidinylate Add Guanidinylation Cocktail and React neutralize->guanidinylate wash Wash Resin guanidinylate->wash cleave Cleave from Resin and Deprotect wash->cleave purify Precipitate and Purify Peptide cleave->purify end Arginine-containing Peptide purify->end

Figure 3: Workflow for solid-phase guanidinylation of an ornithine residue.

Troubleshooting and Key Considerations

  • Incomplete Conversion: This is a common issue, particularly with O-methylisourea. To drive the reaction to completion, consider increasing the excess of the guanidinylating reagent, extending the reaction time, or ensuring the pH is maintained in the optimal range (10.5-11.0) for solution-phase reactions.[6] For solid-phase reactions, a double coupling may be necessary.

  • Side Reactions: The primary side reaction is the guanidinylation of the N-terminal α-amino group if it is unprotected. Ensure that the N-terminus is appropriately protected (e.g., with Fmoc or Boc) before proceeding with side-chain guanidinylation.

  • Reagent Stability: this compound is a relatively stable salt. However, it is hygroscopic and should be stored in a desiccator.

  • Orthogonal Protection: The success of on-resin side-chain modification hinges on a robust orthogonal protection strategy. The protecting group on the amine to be guanidinylated must be removable without affecting other protecting groups on the peptide or the linker to the solid support.[8]

Conclusion

This compound is a valuable and economical reagent for the introduction of the guanidinium group in peptide synthesis. While more reactive reagents are available, its stability and cost-effectiveness make it a suitable choice for many applications, particularly for the conversion of lysine to homoarginine or ornithine to arginine. The protocols and considerations outlined in this application note provide a comprehensive guide for the successful implementation of this reagent in both solution-phase and solid-phase peptide modification strategies, enabling the synthesis of novel and potent peptide-based therapeutics.

References

  • Papier, M., & El-Faham, A. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 1081, 151-65. [Link]

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (1998). Guanidinylation reagents. U.S.
  • Feichtinger, K., Sings, H. L., Baker, T. J., & Goodman, M. (1998).
  • Papier, M., & El-Faham, A. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Request PDF. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Request PDF. (n.d.). SolidPhase Synthesis of Trisubsituted Guanidines. ResearchGate. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]

  • Fiveable. (n.d.). Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Preparation of the O-methylisourea solution and guanidination reaction. [Link]

  • MDPI. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. [Link]

  • Otaka, A., et al. (2016). An efficient solid-phase synthesis of peptidyl-N-acetylguanidines for use in native chemical ligation. Journal of Peptide Science, 22(5), 343-351. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Mijalis, A. J., et al. (2015). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 54(33), 9507-9511. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Kumar, A., et al. (2018). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Nature Communications, 9(1), 1-8. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

Sources

Application Notes & Protocols: O-Methylisourea p-Toluenesulfonate as a Reagent for Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium functional group is a cornerstone of molecular recognition in biological systems and a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique properties—strong basicity (pKa ≈ 13.5), planar structure, and ability to form multiple hydrogen bonds—are central to the function of the amino acid arginine, a fundamental building block of life.[1] In drug development, the guanidine motif is integral to numerous pharmaceuticals, where it often serves as a key pharmacophore for interacting with biological targets like kinases and proteases.[2]

The synthesis of guanidines, or guanidinylation, is therefore a critical transformation for researchers. While numerous reagents exist, O-methylisourea salts have long been valued for their reliability and straightforward application.[4][5] This guide focuses on O-methylisourea p-toluenesulfonate, a stable, crystalline, and highly effective reagent for the direct conversion of primary and secondary amines into their corresponding guanidines. We will explore the underlying mechanism, provide field-proven protocols, and offer insights to ensure robust and reproducible results in your laboratory.

The Mechanism of Guanidinylation: An Addition-Elimination Pathway

The conversion of an amine to a guanidine using O-methylisourea p-toluenesulfonate proceeds via a classical nucleophilic addition-elimination reaction. The process is predicated on the electrophilicity of the central carbon atom in the O-methylisourea reagent and the nucleophilicity of the target amine.

Causality Behind the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the electrophilic carbon of the O-methylisourea salt. For this to occur efficiently, the amine must be in its free-base form. Therefore, the reaction is conducted under basic conditions (typically pH > 9) to deprotonate the amine salt.[6]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, eliminating the methoxy group as methanol, a neutral and volatile byproduct that is easily removed from the reaction mixture. This step is thermodynamically favorable.

  • Proton Transfer: A final proton transfer step yields the highly stable, resonance-delocalized guanidinium salt. The tosylate anion serves as the counter-ion.

This direct and efficient pathway avoids the need for complex protecting group strategies often required with other methods, making it a valuable tool for streamlined synthesis.[1]

Experimental_Workflow start 1. Setup Combine Amine Salt and Reagent in Anhydrous DMF add_base 2. Base Addition Add Triethylamine (2.2 eq) at 0°C start->add_base react 3. Reaction Stir at Room Temperature (12-24 h) add_base->react monitor 4. Monitoring Track Amine Consumption (TLC / LC-MS) react->monitor monitor->react If Incomplete workup 5. Work-up Concentrate and Precipitate Product with Diethyl Ether monitor->workup If Complete purify 6. Purification Filter, Wash with Ether, and Dry under Vacuum workup->purify end_product Pure Guanidinium Tosylate Salt purify->end_product

Sources

Introduction: The Strategic Importance of the Guanidinium Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to O-Methylisourea Tosylate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of O-methylisourea tosylate. It covers the underlying chemical principles, field-proven insights, and detailed experimental protocols for its effective use as a key reagent in the synthesis of guanidine-containing compounds.

In the landscape of medicinal chemistry, the guanidinium group is a "privileged structure."[1] As the functional component of the amino acid arginine, it is protonated under physiological pH, enabling it to form strong, bidentate hydrogen bonds and salt bridges. This capacity for high-affinity interactions makes it a cornerstone of molecular recognition at enzyme active sites and receptor binding pockets. Consequently, the synthesis of molecules containing this functional group is a critical endeavor in the development of therapeutics across numerous areas, including oncology, virology, and inflammation.[2]

O-methylisourea, typically used as a stable salt like the tosylate or sulfate, is a premier electrophilic reagent for installing the guanidinium group onto primary and secondary amines.[3][4] Its utility stems from its favorable reactivity profile, commercial availability, and the straightforward nature of the transformation it facilitates. The tosylate salt, O-methylisourea p-toluenesulfonate, offers excellent handling properties and reactivity, with the tosylate anion being a non-nucleophilic, "spectator" counter-ion that does not interfere with the primary reaction.

The Guanidinylation Reaction: Mechanism and Rationale

The core function of O-methylisourea tosylate is to act as a guanylating agent. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic carbon of the O-methylisourea.

Mechanistic Rationale:

  • Activation: The O-methylisourea exists as an isouronium salt, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A primary or secondary amine attacks this electrophilic carbon. The presence of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is crucial to deprotonate the attacking amine, enhancing its nucleophilicity.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, eliminating methanol, which is an excellent, neutral leaving group. The initial protonation of the oxygen atom by the amine facilitates this elimination.

  • Product Formation: The final product is a guanidinium salt, with the tosylate anion balancing the charge.

The choice of the tosylate salt is strategic. Tosylate is the conjugate base of a strong acid (p-toluenesulfonic acid), making it an excellent leaving group and a stable, non-reactive counter-ion in solution.[5][6]

Caption: Reaction mechanism of amine guanidinylation.

Application Protocol: Guanidinylation of a Primary Amine

This protocol provides a general, robust procedure for the guanidinylation of primary amines in solution. It should be adapted based on the specific properties (e.g., solubility, reactivity) of the amine substrate.

Materials and Reagents
  • Primary or secondary amine substrate (1.0 eq)

  • O-Methylisourea tosylate (1.1 - 1.5 eq)[7]

  • Anhydrous Solvent (e.g., DMF, CH₃CN, CH₂Cl₂)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottomed flask with magnetic stir bar

  • Magnetic stirrer/hotplate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Experimental Procedure

Caption: Standard experimental workflow for guanidinylation.

  • Reaction Setup: In an oven-dried round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M). Add the tertiary amine base (e.g., TEA, 2.0-3.0 eq).

  • Reagent Addition: Add O-methylisourea tosylate (1.2 eq) portion-wise to the stirred solution. For exothermic reactions, maintain the temperature at 0°C with an ice bath during addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. If the starting amine is unreactive, the mixture can be heated (e.g., to 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate, and finally with brine. This removes the base, excess reagents, and tosylate salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure guanidine derivative.

Field Insights: A Comparative Perspective

While O-methylisourea salts are workhorse reagents, the choice of a guanidinylating agent is a critical decision based on substrate reactivity, desired protecting group strategy, and reaction conditions.

Reagent NameKey AdvantagesKey Limitations
O-Methylisourea Tosylate/Sulfate Cost-effective, good reactivity with primary amines, stable solid.[3][8]Can require heating for less reactive amines; produces unprotected guanidines.
S-Methylisothiourea Salts Similar to O-methylisourea; widely used.[3]Can release pungent thiols as byproducts.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Highly reactive, mild conditions, effective for hindered/unreactive amines.High cost, triflic acid byproduct requires careful quenching.
Pyrazole-1-carboxamidine HCl Good for both primary and secondary amines, stable solid.Can be less reactive than triflylguanidine derivatives.
Cyanamide Simple, inexpensive atom-economical reagent.[9]Can be toxic, reactions may require harsher conditions and can be difficult to control.[9][10]

Expert Commentary: For early-stage discovery chemistry where cost and throughput are paramount, O-methylisourea tosylate is an excellent first choice for reacting with standard primary aliphatic amines. For more challenging substrates, such as electron-deficient anilines or sterically hindered secondary amines, the higher reactivity of a reagent like N,N'-Di-Boc-N''-triflylguanidine often justifies its higher cost.[11] The resulting Boc-protected guanidines are also synthetically useful for subsequent transformations.

Safety, Handling, and Storage

O-methylisourea salts (tosylate, sulfate, hydrochloride) are generally classified as irritants.[12][13][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, strong bases, and oxidizing agents.[13]

  • In Case of Contact: If eye or skin contact occurs, flush immediately with copious amounts of water for at least 15 minutes.[14]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[12][13][14]

Conclusion

O-methylisourea tosylate is a versatile, reliable, and indispensable tool in the medicinal chemist's arsenal for the synthesis of guanidine-containing molecules. Its straightforward reactivity, ease of use, and cost-effectiveness make it a go-to reagent for the guanidinylation of a wide range of amine substrates. By understanding its mechanism, applying robust protocols, and considering its place among alternative reagents, researchers can effectively leverage this compound to accelerate the discovery and development of new therapeutics.

References

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Santa Cruz Biotechnology. (n.d.). O-Methylisourea Tosylate Salt. SCBT.
  • (n.d.). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH.
  • (n.d.). A Comparative Analysis of Guanidination Protocols for Researchers. Benchchem.
  • (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI.
  • (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
  • (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal.
  • (n.d.). O-Methylisourea Sulfate. Tokyo Chemical Industry.
  • (2015). Tosylates And Mesylates. Master Organic Chemistry.
  • (n.d.). SAFETY DATA SHEET - O-Methylisourea hydrochloride. Fisher Scientific.
  • (2018). SAFETY DATA SHEET - O-Methylisourea hemisulfate. Fisher Scientific.
  • (n.d.). o-Methylisourea bisulfate Material Safety Data Sheet. Santa Cruz Biotechnology.
  • (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • (n.d.). Novel preparation method of O-methyl isourea methyl sulfate. Google Patents.
  • (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
  • (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
  • (n.d.). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. Benchchem.

Sources

synthesis of bioactive guanidinium compounds using O-methylisourea p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Practical Guide to the Synthesis of Bioactive Guanidinium Compounds Using O-Methylisourea p-Toluenesulfonate

Abstract

The guanidinium group is a paramount structural motif in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3] Its unique physicochemical properties, particularly its high basicity (pKa ≈ 13.6) and ability to form strong, bidentate hydrogen bonds, allow it to engage in critical interactions with biological targets like enzymes and receptors.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of guanidinium compounds via the guanylation of primary and secondary amines, utilizing the stable, efficient, and easy-to-handle reagent, O-methylisourea p-toluenesulfonate. We delve into the reaction mechanism, offer step-by-step experimental procedures, present troubleshooting solutions, and explain the scientific rationale behind key procedural choices to empower researchers in drug discovery and development.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium functional group is a nitrogen-rich, Y-shaped planar structure that is protonated under physiological conditions, forming a resonance-stabilized cation.[6] This structural feature is responsible for the potent biological activities of numerous compounds, ranging from antimicrobial and anticancer agents to antiviral and antidiabetic drugs.[4][6] Nature frequently employs the guanidinium side chain of arginine to mediate crucial molecular recognition events within proteins.[7] Synthetic chemists aim to mimic these interactions to design novel therapeutics. The conversion of a primary amine to a guanidinium group, known as guanylation, is a key synthetic transformation. While numerous guanylating agents exist, many suffer from drawbacks such as toxicity, instability, or the need for harsh reaction conditions.[8]

O-methylisourea, particularly as its p-toluenesulfonate (tosylate) salt, emerges as a superior reagent for many applications. It is a stable, crystalline solid that is less hazardous than many alternatives and reacts under relatively mild, basic conditions to efficiently convert amines into guanidines.

The Guanylating Reagent: O-Methylisourea p-Toluenesulfonate

Properties and Advantages
  • Structure: O-methylisourea p-toluenesulfonate (OMIT) is an acid salt of a weak base (O-methylisourea) and a strong acid (p-toluenesulfonic acid).

  • Stability: As a salt, it is a shelf-stable, non-hygroscopic, crystalline solid, which is a significant advantage over the free base of O-methylisourea, which is unstable.[9][10]

  • Handling: Its solid nature and stability make it easy to weigh and handle under standard laboratory conditions.

  • Reactivity: It serves as an excellent electrophile that readily reacts with nucleophilic primary and secondary amines under basic conditions. The tosylate anion is a good leaving group precursor, facilitating the reaction.[11]

Mechanism of Guanylation

The guanylation of an amine with O-methylisourea proceeds via a nucleophilic addition-elimination pathway. The reaction is critically dependent on pH. The amine substrate must be deprotonated to its free base form to act as a competent nucleophile. Therefore, the reaction is typically conducted at a pH between 10 and 11.

Causality: At this elevated pH, the equilibrium R-NH₃⁺ ⇌ R-NH₂ + H⁺ is shifted to the right, increasing the concentration of the nucleophilic free amine. This amine then attacks the electrophilic carbon atom of the O-methylisourea. The resulting tetrahedral intermediate subsequently eliminates methanol to yield the highly stable, resonance-stabilized guanidinium product.

Caption: Reaction mechanism of amine guanylation with O-methylisourea.

General Considerations & Reaction Parameters

Successful guanylation requires careful control over several parameters. The optimal conditions can vary depending on the substrate.[12]

ParameterTypical RangeRationale & Expert Insights
Substrate Scope Primary & Secondary AminesPrimary aliphatic amines are generally the most reactive. Secondary amines react more slowly due to steric hindrance. Aromatic amines are less nucleophilic and may require longer reaction times or higher temperatures.
Stoichiometry 1.1 - 5 equivalents of OMITA slight to moderate excess of the guanylating agent is used to drive the reaction to completion. For precious substrates, starting with 1.5 equivalents is a common practice.
pH 10.5 - 11.0Critical Parameter. This range ensures the amine is in its free base form without causing significant degradation of the reagent or substrate. Use a reliable pH meter and adjust with bases like NaOH or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[13]
Solvent Water, Dioxane, DMF, AcetonitrileWater is often a good choice, especially for amine salts, as it facilitates pH control. For water-insoluble substrates, a co-solvent system or an organic solvent with an organic base is necessary.
Temperature Room Temp. to 60 °CMost reactions proceed well at room temperature over 24-72 hours. Gentle heating can accelerate the reaction for less reactive amines but may increase side product formation.
Monitoring TLC, LC-MSThin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the formation of the desired product mass.

Detailed Experimental Protocols

Protocol 1: Guanylation of a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol provides a general method for converting a simple primary amine hydrochloride salt into its corresponding guanidinium tosylate salt.

Materials:

  • Benzylamine hydrochloride (1.0 eq)

  • O-Methylisourea p-toluenesulfonate (1.5 eq)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve benzylamine hydrochloride (e.g., 1.0 g, 6.96 mmol) in deionized water (20 mL) in a round-bottom flask.

  • Reagent Addition: Add O-methylisourea p-toluenesulfonate (e.g., 2.58 g, 10.44 mmol, 1.5 eq) to the solution. Stir until fully dissolved.

  • pH Adjustment: Place the flask in an ice bath. Slowly add 1 M NaOH dropwise while monitoring with a pH meter. Adjust the pH to 10.5. Causality: This step deprotonates the benzylammonium cation to the nucleophilic free amine, initiating the reaction. The ice bath helps dissipate any heat generated during neutralization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours. Monitor the reaction's progress by taking a small aliquot, neutralizing it, extracting with EtOAc, and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 1 M HCl. This protonates the product and any unreacted amine, making them water-soluble.

  • Extraction: Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any non-basic organic impurities. Discard the organic layers.

  • Isolation (Option A - Evaporation): If the product is expected to be a stable salt, the aqueous layer can be concentrated under reduced pressure to yield the crude guanidinium salt.

  • Purification: The crude product can be purified by recrystallization or by silica gel column chromatography. For chromatography, a polar solvent system such as DCM/MeOH with a small amount of acetic or formic acid is often effective.

Protocol 2: Selective Guanylation of a Protein's Lysine Residues

This protocol is adapted for biochemical applications, such as converting lysine residues to homoarginine for proteomics analysis.[12][13]

Materials:

  • Protein sample (e.g., 1 mg/mL)

  • Guanidination Buffer: 0.5 M O-methylisourea, pH 10.8 (adjust with concentrated NaOH)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Protein Preparation: Dissolve the protein in a minimal amount of a suitable buffer or water.

  • Reaction Setup: Dilute the protein solution with the Guanidination Buffer. A final protein concentration of 0.5-1.0 mg/mL is typical. The final O-methylisourea concentration should be around 0.5 M.

  • Incubation: Incubate the reaction mixture at a controlled temperature, for example, 20°C for 72-96 hours.[13] The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quenching and Purification: Stop the reaction by lowering the pH to ~7.0 with a suitable buffer (e.g., phosphate buffer).

  • Reagent Removal: Purify the guanidinylated protein from excess reagent and byproducts using dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

  • Analysis: The extent of modification can be determined by hydrolyzing an aliquot of the modified protein followed by amino acid analysis to quantify the conversion of lysine to homoarginine. Alternatively, intact protein mass spectrometry or peptide mapping via LC-MS/MS can be used.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
Starting amine remains 1. Reaction pH too low. 2. Insufficient reaction time. 3. Sterically hindered amine.1. Re-check and adjust pH to 10.5-11.0. Ensure the pH remains stable over time. 2. Allow the reaction to proceed for a longer duration. 3. Gently heat the reaction to 40-50°C. Consider using a larger excess of the guanylating agent.
Low yield of product 1. Product is water-soluble and lost during workup. 2. Degradation of substrate or product at high pH.1. Avoid aqueous extraction. After acidification, lyophilize or directly concentrate the aqueous phase and purify the resulting salt mixture. 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer period.
Formation of side products 1. Reaction with other nucleophilic groups (e.g., α-amino group of free lysine).[13] 2. Dimerization or polymerization.1. Use appropriate protecting groups for other nucleophilic sites on the molecule. 2. Run the reaction under more dilute conditions.

Experimental & Synthesis Workflow

The following diagram illustrates the logical flow from planning to characterization in a typical synthesis campaign.

G plan Planning (Substrate Selection, Stoichiometry) prep Reagent & Solvent Preparation plan->prep setup Reaction Setup (Dissolution, Reagent Addition) prep->setup ph_adjust pH Adjustment to 10.5-11.0 setup->ph_adjust react Reaction Incubation (Room Temp, 24-72h) ph_adjust->react monitor Monitoring (TLC, LC-MS) react->monitor Periodically monitor->react Incomplete workup Workup (Acidification, Extraction) monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify char Characterization (NMR, HRMS, etc.) purify->char

Caption: General workflow for the synthesis of guanidinium compounds.

Conclusion

O-methylisourea p-toluenesulfonate is a robust and versatile reagent for the synthesis of bioactive guanidinium compounds. Its stability, ease of handling, and efficiency make it an excellent choice for applications ranging from small molecule drug synthesis to the chemical modification of proteins. By carefully controlling key parameters, most notably the reaction pH, researchers can achieve high yields of desired guanidinium products. The protocols and insights provided in this guide serve as a solid foundation for scientists and drug developers to successfully incorporate this valuable transformation into their synthetic strategies.

References

  • Zarate, S. G., Santana, A. G., Bastida, A., & Revuelta, J. (2014). Synthetic Approaches to Heterocyclic Guanidines with Biological Activity: An Update. Current Organic Chemistry, 18(21), 2711-2749.
  • Shang, S., Wang, X., Fu, X., Zhang, Y., Wang, L., & Wang, J. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 333. [Link]

  • Zhang, Y., Zhou, Y., & Ma, Z. (2023). Biologically active guanidine alkaloids. ScienceOpen Preprints. [Link]

  • Baran, P. (2020). Biological activities of guanidine compounds. ResearchGate. [Link]

  • Zarate, S. G., Santana, A. G., Bastida, A., & Revuelta, J. (2014). Synthetic Approaches to Heterocyclic Guanidines with Biological Activity: An Update. ResearchGate. [Link]

  • Rainey, K. A. (2018). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. [Link]

  • Popa, V. I., Volf, I., & Căruntu, D. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Polymers, 16(6), 754. [Link]

  • Batey, R. A., & Thadani, A. N. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Google Patents. (2020).
  • Google Patents. (1976).
  • Alegre-Requena, J. V., Marqués-López, E., & Herrera, R. P. (2014). Guanidine Motif in Biologically Active Peptides. ResearchGate. [Link]

  • PubChem. (n.d.). O-Methylisourea. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016).
  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2010). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]

Sources

large-scale synthesis protocol using 4-methylbenzenesulfonic acid;methyl carbamimidate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of Methyl Carbamimidate p-Toluenesulfonate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of methyl carbamimidate as its p-toluenesulfonate salt, a critical precursor for various guanidinylation reactions in pharmaceutical and chemical manufacturing. The protocol details an efficient, acid-catalyzed pathway utilizing the reaction of cyanamide with methanol, catalyzed by 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH). Emphasis is placed on the mechanistic rationale, process control, safety, and scalability to ensure a robust and reproducible synthesis.

Introduction: The Strategic Importance of Methyl Carbamimidate

The guanidinium group is a cornerstone functional group in medicinal chemistry and natural product synthesis, prized for its strong basicity and ability to engage in multi-point hydrogen bonding.[1][2] Compounds containing this moiety are found in a diverse range of biologically active molecules, including antihypertensives and anticancer agents.[3] The synthesis of complex guanidines, however, often requires a stable, yet reactive, guanylating agent.[4][5]

Methyl carbamimidate, also known as O-Methylisourea, serves as an excellent electrophilic precursor for this purpose. Its synthesis via the acid-catalyzed addition of an alcohol to cyanamide is a direct and atom-economical approach.[6] By using a strong, non-oxidizing organic acid like p-toluenesulfonic acid (TsOH), the reaction is efficiently catalyzed, and the resulting product conveniently crystallizes as a stable, easy-to-handle tosylate salt (CAS 7356-58-3).[7][8][9][10] This salt form enhances stability and simplifies purification, making it ideal for large-scale production.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition

The synthesis proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of Cyanamide: The p-toluenesulfonic acid protonates the nitrogen atom of the nitrile group in cyanamide. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbon atom. This step forms a protonated O-methylisourea intermediate.

  • Deprotonation and Salt Formation: The intermediate is deprotonated, regenerating the acid catalyst in principle. However, as the product, methyl carbamimidate, is a strong base, it is immediately protonated by another molecule of TsOH to form the stable methyl carbamimidate p-toluenesulfonate salt. This final salt formation drives the reaction to completion and facilitates product isolation.

Caption: Figure 1: Reaction Mechanism

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-liter scale, but it can be adapted proportionally. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Materials and Equipment
  • Equipment:

    • 100 L glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

    • 50 L dropping funnel or a calibrated dosing pump.

    • Nutsche filter or large-scale centrifuge for product isolation.

    • Vacuum oven for drying.

  • Reagents:

    • Cyanamide (solid, ≥98% purity).

    • Methanol (anhydrous, ≥99.8%).

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, ≥98.5%).

    • Diethyl ether or Methyl tert-butyl ether (MTBE) for washing (reagent grade).

Reagent Quantities
ReagentMW ( g/mol )Molar Eq.Density (g/mL)Amount (kg)Amount (L)
Cyanamide42.041.0~1.085.00-
p-Toluenesulfonic acid monohydrate190.221.05-23.80-
Methanol (Reagent & Solvent)32.04~100.79237.947.8
Experimental Workflow

workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Assemble & Inert 100 L Reactor charge_solvent 2. Charge Methanol (47.8 L) and TsOH (23.8 kg) setup->charge_solvent cool 3. Cool Reactor to 0-5 °C charge_solvent->cool add_cyanamide 4. Slowly Add Cyanamide (5.0 kg) (Maintain T < 10 °C) cool->add_cyanamide react 5. Stir at 10-15 °C for 4-6 hours add_cyanamide->react monitor 6. Monitor by TLC/HPLC Until Completion react->monitor cool_crystallize 7. Cool to -5 to 0 °C to Maximize Crystallization monitor->cool_crystallize filter 8. Filter Product Slurry cool_crystallize->filter wash 9. Wash Cake with Cold Ether/MTBE filter->wash dry 10. Dry Under Vacuum at 40 °C wash->dry final_product final_product dry->final_product Final Product: Methyl Carbamimidate p-Toluenesulfonate

Caption: Figure 2: Large-Scale Synthesis Workflow

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and passivated. Assemble all peripherals. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with anhydrous methanol (47.8 L). Begin agitation at a moderate speed (e.g., 100-150 RPM). Carefully add the p-toluenesulfonic acid monohydrate (23.8 kg) in portions. A slight exotherm may be observed.

  • Initial Cooling: Once the TsOH has fully dissolved, cool the reactor contents to between 0 °C and 5 °C using the cooling jacket.

  • Controlled Addition of Cyanamide: Carefully add the solid cyanamide (5.0 kg) in small portions over 2-3 hours. This is a critical step. Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 10 °C. The reaction is exothermic.

  • Reaction Phase: After the addition is complete, allow the reaction mixture to slowly warm to 10-15 °C and stir at this temperature for 4-6 hours. The product will begin to precipitate as a white solid during this phase.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC or HPLC until the consumption of cyanamide is complete.

  • Crystallization: Once the reaction is complete, cool the slurry to between -5 °C and 0 °C and hold for at least 2 hours with slow agitation to maximize product crystallization.

  • Filtration: Transfer the cold slurry to the Nutsche filter or centrifuge to isolate the solid product.

  • Washing: Wash the filter cake with two portions of cold (0 °C) diethyl ether or MTBE (2 x 10 L) to remove any residual methanol and soluble impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Critical Process Parameters and Expert Insights

  • Causality of Temperature Control: Cyanamide can undergo a highly exothermic and hazardous trimerization to melamine, especially in the presence of acid or base at elevated temperatures. Maintaining a low temperature (<10 °C) during its addition is paramount for safety and to prevent the formation of unwanted byproducts, thus ensuring high purity and yield.

  • Role of the Catalyst: While TsOH is a catalyst, it is used in a slight stoichiometric excess. This serves two purposes: it ensures a sufficiently acidic environment to drive the reaction to completion and, more importantly, it forms the tosylate salt of the basic product. This salt is typically a stable, crystalline solid, which greatly simplifies isolation and purification compared to handling the free base, O-methylisourea, which is less stable.

  • Anhydrous Conditions: The use of anhydrous methanol is critical. Any significant amount of water can lead to the hydrolysis of the cyanamide starting material to urea or the product to methyl carbamate, reducing the overall yield.[11][12]

  • Agitation Efficiency: In a large-scale reactor, inefficient stirring can lead to localized "hot spots" during the exothermic cyanamide addition, increasing the risk of side reactions. It also prevents the solid product from settling, ensuring a homogenous slurry that is easy to transfer and filter.

Safety and Handling

Trustworthiness in any protocol stems from a robust safety assessment. The following hazards must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).

ChemicalCAS NumberPrimary HazardsRecommended PPE
Cyanamide 420-04-2Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, full protective suit.
p-Toluenesulfonic Acid 6192-52-5Corrosive, causes severe skin burns and eye damage.[8][13]Acid-resistant gloves, safety goggles, face shield.
Methanol 67-56-1Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Flame-retardant lab coat, nitrile gloves, safety glasses.
Methyl Carbamimidate Salt 7356-58-3May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.Standard lab coat, gloves, safety glasses.
  • Handling: Always handle cyanamide in a controlled environment, minimizing dust generation. Methanol should be dispensed in a well-ventilated area, away from ignition sources.

  • Emergency Response: Have appropriate spill kits (for acid and solvent) readily available. Ensure safety showers and eyewash stations are accessible.

Product Characterization

The identity and purity of the final product, methyl carbamimidate p-toluenesulfonate, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of methyl, aromatic, and NH protons in the correct ratios.

  • ¹³C NMR: To verify the chemical shifts of all unique carbon atoms.

  • Melting Point: The pure salt should have a sharp melting point. Literature values can be used for comparison.

  • Purity (HPLC): To determine the percentage purity of the final product.

References

  • p-Toluenesulfonic acid - Solubility of Things. (n.d.).
  • Synthesis of Guanidines and Some of Their Biological Applications. (n.d.). ResearchGate.
  • CAS 104-15-4: Benzenesulfonic acid, 4-methyl-. (n.d.). CymitQuimica.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central.
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate. (2015). Google Patents.
  • 7356-58-3, 4-methylbenzenesulfonic acid;methyl carbamimidate Formula. (n.d.). Echemi.
  • CN102633701A - Synthesis method of S-methyl isothiourea salt. (2012). Google Patents.
  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing.
  • methyl carbamimidate 4-methylbenzenesulfonate (1:1) 7356-58-3 wiki. (n.d.). Guidechem.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Guanidine synthesis from various precursors. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.

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Application Note: Protecting Group Strategies for Selective Guanylation with O-Methylisourea Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, the key functional component of the amino acid arginine, is a feature of high importance in medicinal chemistry and drug development.[1] Under physiological pH, this group is protonated, bearing a positive charge that is delocalized across its three nitrogen atoms. This unique electronic structure allows it to act as a potent hydrogen bond donor and engage in critical electrostatic interactions with biological targets like enzymes and receptors.[1] The strategic incorporation of a guanidinium group can therefore significantly enhance the binding affinity, selectivity, and overall biological activity of therapeutic candidates.[1]

O-Methylisourea tosylate has emerged as a reliable and efficient reagent for the guanylation of primary and secondary amines. However, the high basicity and nucleophilicity of the guanidine functional group itself present a significant synthetic challenge.[2] Unprotected amines or nascent guanidino groups can lead to undesired side reactions, such as self-condensation or reaction at non-target sites. Consequently, a robust protecting group strategy is not merely advantageous but essential for achieving selective and high-yield guanylation. This application note provides a detailed guide to navigating these challenges, focusing on proven protecting group strategies and offering detailed, actionable protocols.

The Guanylation Reagent: O-Methylisourea Tosylate

O-Methylisourea tosylate is a stable, crystalline solid that serves as an efficient electrophilic source for the guanidinyl group. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the isourea carbon, followed by the elimination of methanol. The tosylate salt form enhances the reagent's stability and handling characteristics compared to the free base.

The general mechanism involves the activation of the isourea by a base, followed by nucleophilic addition of the amine and subsequent elimination to form the guanidinium product.

Guanylation_Mechanism cluster_0 Mechanism of Guanylation Amine R-NH₂ Intermediate [Adduct Intermediate] Amine->Intermediate Nucleophilic Attack Isourea CH₃-O-C(=NH)-NH₂ · TsOH Isourea->Intermediate Guanidinium R-NH-C(=NH₂⁺)-NH₂ · TsO⁻ Intermediate->Guanidinium Elimination Methanol CH₃OH Intermediate->Methanol

Caption: General mechanism of amine guanylation.

Core Principles of Protecting Group Selection

The choice of a protecting group is a critical strategic decision that hinges on the overall synthetic plan.[3] The ideal protecting group for this transformation should be:

  • Easy to install: The protection step should be high-yielding and operationally simple.

  • Stable: It must be robust enough to withstand the conditions of the guanylation reaction (typically basic).

  • Orthogonal: The protecting group must be removable under conditions that do not affect other sensitive functional groups within the molecule or the newly formed guanidine.[3][4]

  • Non-interfering: It should not impede the desired guanylation reaction through steric hindrance or unwanted electronic effects.

Two of the most widely employed and effective protecting groups for amines in this context are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups.[5]

Key Protecting Group Strategies

The Boc (tert-Butoxycarbonyl) Strategy

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions while being readily cleaved under acidic conditions.[6][7][8] This makes it an excellent choice for protecting primary amines prior to guanylation.

  • Installation: Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[9][10]

  • Guanylation Compatibility: The Boc-protected amine is stable under the basic conditions required for the guanylation reaction with O-methylisourea tosylate.

  • Deprotection: The Boc group is efficiently removed using strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10][11]

Critical Consideration: The Tert-Butyl Cation A significant challenge during Boc deprotection is the generation of the reactive tert-butyl cation (t-Bu⁺).[11][12][13] This electrophile can alkylate nucleophilic sites on the target molecule, particularly electron-rich aromatic rings or the guanidinium group itself.[11][12][13] To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are added to the deprotection mixture to trap the t-Bu⁺ cation.[11]

Boc_Strategy_Workflow Start Primary Amine (R-NH₂) Protect Boc Protection ((Boc)₂O, Base) Start->Protect BocAmine Boc-Protected Amine (R-NHBoc) Protect->BocAmine Guanylate Guanylation (O-Methylisourea·TsOH, Base) BocAmine->Guanylate BocGuanidine Protected Guanidine (R-N(Boc)-C(=NH)-NHBoc) Guanylate->BocGuanidine Deprotect Deprotection (TFA, DCM, Scavenger) BocGuanidine->Deprotect End Final Guanidine (R-NH-C(=NH₂⁺)-NH₂) Deprotect->End

Caption: Workflow for Boc-protected guanylation.

The Cbz (Carboxybenzyl) Strategy

The Cbz (or Z) group, introduced by Bergmann and Zervas, is another stalwart amine protecting group.[5] Its key feature is its stability to acidic and basic conditions, while being uniquely labile to catalytic hydrogenation.[14][15] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

  • Installation: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Guanylation Compatibility: Like the Boc group, the Cbz group is stable to the conditions of the guanylation reaction.

  • Deprotection: The Cbz group is cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free amine, toluene, and carbon dioxide.[14][15] This method is exceptionally mild and avoids the generation of reactive cationic species.

This orthogonality is invaluable in complex syntheses where an acid-sensitive moiety must be preserved elsewhere in the molecule.[16][17]

Data Summary and Strategy Comparison

Protecting GroupInstallation ReagentKey StabilityDeprotection ConditionKey AdvantageMain Consideration
Boc (Boc)₂O, BaseBase, H₂/Pd-CStrong Acid (TFA)[10]Widely used, reliableGenerates t-Bu⁺ cation; requires scavengers[12][13]
Cbz Cbz-Cl, BaseAcid, BaseH₂, Pd/C[14][15]Orthogonal to acid-labile groups; very mild deprotectionIncompatible with reducible groups (alkenes, alkynes, etc.)
TFA N/A (on Guanidine)Acid, H₂/Pd-CMild Base[16]Orthogonal to Boc and Cbz[17]Typically used to protect the guanidine group itself

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and perform appropriate safety assessments.

Protocol 1: Boc-Protection of a Primary Amine

Materials:

  • Primary amine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add (Boc)₂O portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[9]

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Guanylation of Boc-Protected Amine with O-Methylisourea Tosylate

Materials:

  • Boc-protected amine (1.0 eq)

  • O-Methylisourea tosylate (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected amine in anhydrous DMF.

  • Add O-methylisourea tosylate to the solution.

  • Add DIPEA dropwise to the stirred mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting Boc-protected guanidine by flash column chromatography.

Protocol 3: Acid-Mediated Deprotection of Boc-Guanidine

Materials:

  • Boc-protected guanidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (5% v/v) (Scavenger)[11]

Procedure:

  • Dissolve the Boc-protected guanidine in anhydrous DCM in a round-bottom flask.

  • Add triisopropylsilane (TIS) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 25-50% (v/v) TFA in DCM.[11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • The resulting guanidine TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether to yield the final product.[11]

Conclusion

The successful synthesis of guanidine-containing molecules using O-methylisourea tosylate is critically dependent on a well-devised protecting group strategy. The Boc and Cbz groups offer robust and reliable methods for the temporary masking of primary amines, allowing for clean and efficient guanylation. The choice between an acid-labile (Boc) or hydrogenation-labile (Cbz) group should be guided by the presence of other functional groups and the overall synthetic route. By understanding the principles of orthogonality and implementing the detailed protocols provided, researchers can confidently incorporate the valuable guanidinium moiety into a diverse range of molecules for drug discovery and development.

References

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. Retrieved from [Link]

  • (n.d.). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. Retrieved from [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. Retrieved from [Link]

  • (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. Retrieved from [Link]

  • (n.d.). BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (n.d.). Best mild Boc-deprotection method for a guanidine compound? : r/Chempros. Reddit. Retrieved from [Link]

  • (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Retrieved from [Link]

  • (n.d.). N-Carbamate protected amino acid derived guanidine organocatalysts. Wolverhampton Intellectual Repository and E-Theses. Retrieved from [Link]

  • (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

  • (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. Retrieved from [Link]

  • (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Retrieved from [Link]

  • (n.d.). Product Class 13: Guanidine Derivatives. Thieme E-Books. Retrieved from [Link]

  • (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]

  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

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One-Pot Synthesis of Substituted Guanidines Using O-Methylisourea p-Toluenesulfonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Guanidinium Moiety in Medicinal Chemistry

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a privileged scaffold in drug discovery and development. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing for potent electrostatic interactions with biological targets such as enzymes, receptors, and nucleic acids. This has led to the development of a wide array of therapeutics, including the antidiabetic drug metformin, the antiviral zanamivir, and various antihypertensive agents. Consequently, efficient and versatile methods for the synthesis of substituted guanidines are of paramount importance to medicinal chemists.

This application note provides a detailed guide to a robust and scalable one-pot synthesis of mono-, di-, and tri-substituted guanidines utilizing O-methylisourea p-toluenesulfonate as the guanylating agent. This method offers several advantages, including the use of a stable, crystalline, and easy-to-handle reagent, mild reaction conditions, and a straightforward work-up procedure, making it an attractive alternative to other guanylation strategies.

The Guanylation Reaction: Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine substrate attacks the electrophilic carbon atom of the O-methylisourea salt. The resulting tetrahedral intermediate then collapses, eliminating methanol to form the stable guanidinium salt. The p-toluenesulfonate (tosylate) anion serves as an excellent leaving group precursor and forms a stable, often crystalline, salt with the final product, facilitating its isolation and purification.

Caption: Proposed mechanism for the guanylation of amines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a substituted guanidine from a primary or secondary amine and O-methylisourea p-toluenesulfonate.

G start Start reagents Combine amine, O-methylisourea p-toluenesulfonate, and solvent start->reagents base Add base (e.g., triethylamine) and stir at room temperature reagents->base heat Heat the reaction mixture (e.g., 50-80 °C) base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to room temperature, concentrate in vacuo monitor->workup purify Purify by recrystallization or column chromatography workup->purify end Characterize final product purify->end

Caption: General workflow for one-pot guanidine synthesis.

Materials:

  • Primary or secondary amine (1.0 eq)

  • O-methylisourea p-toluenesulfonate (1.1 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

  • Base (e.g., triethylamine or diisopropylethylamine, 1.2 eq)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 eq) and O-methylisourea p-toluenesulfonate (1.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (to a concentration of 0.1-0.5 M) followed by the base (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.

Scope and Limitations

This method is applicable to a wide range of primary and secondary amines. The table below summarizes the general reactivity trends.

Amine SubstrateExpected ReactivityPotential Challenges
Primary Aliphatic Amines HighOver-reaction to form undesired byproducts is possible if stoichiometry is not carefully controlled.
Secondary Aliphatic Amines Moderate to HighSteric hindrance around the nitrogen atom can slow the reaction rate.
Primary Aromatic Amines ModerateReduced nucleophilicity of the amine may require longer reaction times or higher temperatures.
Secondary Aromatic Amines Low to ModerateA combination of steric hindrance and reduced nucleophilicity can make these substrates challenging.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction- Decomposition of starting material or product- Inefficient workup or purification- Increase reaction time and/or temperature- Ensure anhydrous conditions- Optimize purification method
Formation of Multiple Products - Over-guanylation- Side reactions of functional groups on the amine- Use a precise 1:1.1 stoichiometry of amine to guanylating agent- Protect sensitive functional groups prior to guanylation
Difficulty in Product Isolation - Product is highly soluble in the workup solvent- Product is an oil rather than a solid- Use a different solvent for extraction and recrystallization- Attempt to form a different salt of the product (e.g., hydrochloride)

Conclusion

The one-pot synthesis of substituted guanidines using O-methylisourea p-toluenesulfonate is a versatile and efficient method for accessing this important class of compounds. The stability and ease of handling of the guanylating agent, combined with the generally mild reaction conditions and straightforward purification, make this a valuable tool for researchers in drug discovery and medicinal chemistry. By understanding the reaction mechanism and potential challenges, scientists can effectively apply this protocol to generate diverse libraries of guanidine-containing molecules for biological screening.

References

  • Hussain, Z. et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Guanidine group: Definition and pharmaceutical applications. (2025).
  • Old Drug, New Science: Metformin and the Future of Pharmaceutics. (2023). MDPI. [Link]

  • A new method to synthesize creatine derivatives. (2013).
  • Efficient Creatine Synthesis Method. Scribd. [Link]

  • Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. Ccount Chem. [Link]

  • United States Patent (19).
  • The Importance of Guanidine Derivatives in Pharmaceutical Research: A Focus on 4-Guanidinobenzoic Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Catalytic Applications and Synthetic Protocols: A Guide to 4-Methylbenzenesulfonic Acid and Methyl Carbamimidate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the catalytic applications of 4-methylbenzenesulfonic acid and the synthetic utility of methyl carbamimidate. The content herein is structured to provide not only procedural details but also the underlying scientific principles that govern these chemical transformations, ensuring a blend of theoretical understanding and practical, field-tested insights.

Part 1: 4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid, p-TSA): A Versatile Brønsted Acid Catalyst

4-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TSA) or tosic acid (TsOH), is a strong organic acid that has become an indispensable tool in organic synthesis.[1][2] It is a white, solid, non-corrosive, and commercially available compound, making it a safer and more convenient alternative to many mineral acids like sulfuric acid.[3][4] Its high acidity, solubility in water and polar organic solvents, and ease of handling have contributed to its widespread use in a vast array of organic transformations.[1][3][5]

Key Advantages of p-TSA as a Catalyst:
  • Ease of Handling: As a stable, non-volatile solid, p-TSA is significantly easier and safer to handle, store, and weigh compared to corrosive liquid acids.[3]

  • High Acidity: It is a strong organic acid, effective in catalyzing a wide range of acid-mediated reactions.[2][5]

  • Versatility: p-TSA is employed in numerous reaction types, including esterifications, acetalizations, protection/deprotection reactions, and multicomponent reactions.[1][3][6]

  • Cost-Effectiveness: It is an inexpensive and readily available reagent.[3][5]

  • Environmental Considerations: Often considered a more environmentally friendly option compared to hazardous mineral acids.[7]

Catalytic Applications of 4-Methylbenzenesulfonic Acid

p-TSA's utility spans a broad spectrum of organic synthesis, from simple functional group transformations to the construction of complex heterocyclic scaffolds.

p-TSA is a classic and highly effective catalyst for the esterification of carboxylic acids with alcohols and for acylation reactions.[1] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Protocol 1: p-TSA Catalyzed Esterification of Benzoic Acid with Ethanol

Objective: To synthesize ethyl benzoate via Fischer esterification using p-TSA as a catalyst.

Materials:

  • Benzoic acid

  • Ethanol (absolute)

  • 4-Methylbenzenesulfonic acid monohydrate (p-TSA·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add benzoic acid (12.2 g, 0.1 mol), absolute ethanol (46.1 g, 1.0 mol), and p-TSA·H₂O (1.9 g, 0.01 mol).

  • Add 50 mL of toluene to the flask.

  • Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue refluxing until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl benzoate.

  • Purify the product by distillation if necessary.

Expected Outcome: A colorless liquid with a characteristic fruity odor. The yield should be in the range of 85-95%.

The temporary blocking of reactive functional groups is a cornerstone of multi-step organic synthesis. p-TSA is widely used to catalyze both the formation (protection) and cleavage (deprotection) of various protecting groups.

  • Alcohols: Protection as tetrahydropyranyl (THP) ethers.

  • Carbonyls: Protection as acetals or ketals using diols like ethylene glycol.

  • Amines: Deprotection of Boc (tert-butyloxycarbonyl) groups.

Protocol 2: p-TSA Catalyzed Protection of a Carbonyl Group as a Ketal

Objective: To protect the carbonyl group of cyclohexanone using ethylene glycol and p-TSA.

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • 4-Methylbenzenesulfonic acid monohydrate (p-TSA·H₂O)

  • Toluene

  • 10% Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine cyclohexanone (9.8 g, 0.1 mol), ethylene glycol (9.3 g, 0.15 mol), and p-TSA·H₂O (0.19 g, 0.001 mol).

  • Add 40 mL of toluene.

  • Set up a Dean-Stark apparatus and reflux the mixture until no more water is collected (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with 20 mL of 10% sodium hydroxide solution to remove the catalyst.

  • Wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the ketal.

p-TSA is an efficient catalyst for the synthesis of a variety of heterocyclic compounds, often through multicomponent reactions.[3] These reactions are highly atom-economical and allow for the rapid construction of molecular complexity.[5] Examples include the synthesis of:

  • Indole derivatives via the Fischer-indole synthesis.[3]

  • 1,3,5-Trisubstituted pyrazoles.[3]

  • Benzimidazoquinazolinone and triazoloquinazolinone derivatives.[3]

  • Spirooxindoles.[3]

Quantitative Data Summary
Reaction TypeSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
α-Ketoacetal SynthesisAryl methyl ketones, AlcoholsCatalyticDioxaneReflux60-90[3]
Meyer-Schuster RearrangementPropargyl alcoholsCatalytic1,2-DichloroethaneReflux32-96[3]
Friedel-Crafts AlkylationAromatic nucleus, Alkyl halidesCatalyticToluene80Excellent[7]
Synthesis of α-Amino NitrilesCarbonyls, Amines, TMSCNCatalyticAcetonitrileRoom TempHigh
Synthesis of Dicoumarols4-Hydroxycoumarin, Aryl glyoxalsCatalyticEthanolRefluxGood to Excellent
Mechanistic Insights and Visualization

The catalytic activity of p-TSA stems from its ability to act as a proton donor (Brønsted acid). The protonation of a substrate enhances its reactivity towards a nucleophile.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (from p-TSA) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate + H₂O Proton_Transfer->Water_Leaving - H₂O Ester Ester (R-COOR') Water_Leaving->Ester - H⁺ Regen_H_plus H⁺

Caption: Generalized mechanism of p-TSA catalyzed Fischer Esterification.

Part 2: Methyl Carbamimidate (O-Methylisourea): A Versatile Reagent in Organic Synthesis

Methyl carbamimidate, also known as O-methylisourea, is a valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. While not typically employed as a catalyst itself, its reactivity makes it a key building block in various synthetic transformations. It is often used as a salt, for instance, methyl carbamimidate 4-methylbenzenesulfonate.

Primary Applications of Methyl Carbamimidate

The primary utility of methyl carbamimidate lies in its role as a precursor for the synthesis of guanidines and related structures. The guanidine moiety is a common feature in many biologically active compounds.

Methyl carbamimidate serves as an effective guanylating agent. It reacts with primary and secondary amines to afford substituted guanidines. This transformation is fundamental in medicinal chemistry for the synthesis of various therapeutic agents.

In certain contexts, derivatives of methyl carbamimidate can act as masked isocyanate equivalents. For instance, O-methyl-N-nitroisourea has been used in copper-catalyzed C-H activation to generate precursors that can be converted to isocyanates.

Protocol 3: Synthesis of a Substituted Guanidine using Methyl Carbamimidate

Objective: To synthesize a substituted guanidine from a primary amine and O-methylisourea p-toluenesulfonate.

Materials:

  • Primary amine (e.g., benzylamine)

  • O-Methylisourea p-toluenesulfonate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol) and the solvent (5 mL).

  • Add the base (TEA or DIPEA, 1.2 mmol).

  • In a separate vial, dissolve O-methylisourea p-toluenesulfonate (1.1 mmol) in the same solvent (5 mL).

  • Slowly add the O-methylisourea solution to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Guanidine_Synthesis_Workflow Start Start Setup Prepare Reaction Flask (Inert Atmosphere) Start->Setup Add_Amine Add Primary Amine and Solvent Setup->Add_Amine Add_Base Add Base (e.g., TEA) Add_Amine->Add_Base Combine Add O-Methylisourea Solution to Amine Mixture Add_Base->Combine Prepare_Reagent Dissolve O-Methylisourea Salt in Solvent Prepare_Reagent->Combine React Stir and Monitor Reaction (TLC) Combine->React Workup Quench, Extract, and Wash React->Workup Purify Dry and Purify (Column Chromatography) Workup->Purify End Obtain Substituted Guanidine Purify->End

Caption: Workflow for the synthesis of a substituted guanidine.

References

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (2024-04-23). Available from: [Link]

  • p-Toluenesulfonic acid - Solubility of Things. Available from: [Link]

  • p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. (2011-09-01). Available from: [Link]

  • ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. (2010-02-18). Available from: [Link]

  • 4-METHYLBENZENE-1-SULFONIC ACID - Ataman Kimya. Available from: [Link]

  • Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed. (2012-11-16). Available from: [Link]

  • A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent - ACS Publications. (2014-03-14). Available from: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available from: [Link]

  • ChemInform Abstract: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. | Request PDF - ResearchGate. (2010-02-18). Available from: [Link]

  • A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent | Organic Letters - ACS Publications. Available from: [Link]

  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Benzo-Fused Sulfonimidate Heterocycles - PubMed. (2023-11-24). Available from: [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. Available from: [Link]

  • Benzenesulfonic acid, 4-methyl-, methyl ester - the NIST WebBook. Available from: [Link]

  • Benzenesulfonic acid, 4-methyl- - the NIST WebBook. Available from: [Link]

  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available from: [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Available from: [Link]

  • CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents.
  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F | Journal of the American Chemical Society. (2024-01-07). Available from: [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Available from: [Link]

  • p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem. Available from: [Link]

  • Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH. Available from: [Link]

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols - ResearchGate. Available from: [Link]

  • Protection and Deprotection - CEM Corporation. Available from: [Link]

  • Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4) - Cheméo. Available from: [Link]

  • Methyl carbamate – Knowledge and References - Taylor & Francis. Available from: [Link]

  • 1 Protection Reactions - Wiley-VCH. Available from: [Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Guanylation Reactions with O-Methylisourea p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the yield and success of guanylation reactions using O-methylisourea p-toluenesulfonate. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation to convert primary amines into guanidinium groups. Here, we synthesize technical data with field-proven insights to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of guanylation using O-methylisourea?

The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbon atom of the O-methylisourea reagent. For the reaction to occur, the amine must be in its unprotonated, nucleophilic state. The reaction is highly pH-dependent, as a basic environment is required to deprotonate the amine's conjugate acid.[1][2][3] The process involves the formation of a tetrahedral intermediate, followed by the elimination of methanol to yield the stable guanidinium product.

Guanylation_Mechanism Mechanism of Amine Guanylation cluster_reactants cluster_intermediate cluster_products R_NH2 R-NH₂ (Primary Amine) plus1 + R_NH2->plus1 OMI H₃C-O-C(=NH)-NH₂ (O-Methylisourea) intermediate [Tetrahedral Intermediate] OMI->intermediate Nucleophilic Attack plus1->OMI guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Product) intermediate->guanidinium Elimination of Methanol plus2 + guanidinium->plus2 methanol CH₃OH (Methanol) plus2->methanol Troubleshooting_Workflow start Low or No Product Yield check_ph Is pH between 10.5-11.0? start->check_ph adjust_ph Adjust pH with base and re-run reaction. check_ph->adjust_ph No check_reagent Is the O-methylisourea reagent fresh and dry? check_ph->check_reagent Yes adjust_ph->start Re-evaluate new_reagent Use a new, verified batch of reagent. check_reagent->new_reagent No check_time_temp Is the reaction time sufficient (24-96h)? check_reagent->check_time_temp Yes new_reagent->start Re-evaluate extend_time Extend reaction time and monitor progress (TLC/LC-MS). check_time_temp->extend_time No check_ratio Is the reagent:amine ratio sufficient (e.g., >5:1)? check_time_temp->check_ratio Yes extend_time->start Re-evaluate increase_ratio Increase molar ratio of O-methylisourea. check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes increase_ratio->start Re-evaluate

Caption: A logical workflow for troubleshooting low-yield guanylation reactions.

Key Experimental Protocol: General Guanylation of a Primary Amine

This protocol provides a general guideline. Optimal conditions, particularly reaction time and reagent stoichiometry, may need to be adjusted based on the specific substrate. [4] Materials:

  • Primary amine-containing substrate

  • O-methylisourea p-toluenesulfonate

  • Buffer solution (e.g., 0.5 M Sodium Carbonate, pH ~10.8) or suitable solvent (e.g., water, THF/water)

  • Base for pH adjustment (e.g., 1 M NaOH)

  • Acid for quenching (e.g., 1 M HCl)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Substrate Preparation: Dissolve the amine-containing substrate in the chosen buffer or solvent system to a known concentration. If the substrate is an amine salt, an equivalent of base may be needed to liberate the free amine.

  • Reagent Preparation: Separately, dissolve O-methylisourea p-toluenesulfonate in the same buffer or solvent. A typical starting concentration is 0.5 M. [1]3. Reaction Setup:

    • Combine the substrate and reagent solutions to achieve the desired molar ratio (a 5:1 to 10:1 ratio of O-methylisourea to amine is a good starting point). [1] * Place the reaction vessel on a magnetic stirrer.

    • Carefully monitor and adjust the pH of the mixture to between 10.5 and 11.0 using the base solution (e.g., 1 M NaOH). [1]This step is critical for initiating the reaction.

  • Incubation:

    • Seal the reaction vessel to prevent evaporation and absorption of atmospheric CO₂ (which can lower the pH).

    • Allow the reaction to stir at room temperature (20-25°C). [5][6] * The reaction time can vary significantly. Monitor the reaction's progress after 24 hours and at subsequent intervals (e.g., 48, 72, 96 hours) by taking small aliquots for analysis (e.g., LC-MS, TLC). [1][6]5. Quenching and Workup:

    • Once the reaction has reached the desired level of completion, stop the reaction by lowering the pH to < 7 with an acid (e.g., 1 M HCl).

    • The crude product can then be purified using appropriate methods such as dialysis (for proteins), size-exclusion chromatography, or silica gel chromatography for small molecules. [1]

References
  • BenchChem Technical Support. (2025).
  • Carpino, L. A., et al. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing.
  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025).
  • Fisher Scientific. (2010).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - O-Methylisourea hydrochloride.
  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • ChemicalBook. (2025).
  • Rutherfurd, S. M., & Moughan, P. J. (2005). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 53(26), 9894–9897.
  • Schwarzenbach, R. P., et al. (1985). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 19(4), 322–327.
  • Reddit. (2022). Why are amines protonated at physiological ph?
  • TCI Chemicals. (n.d.).
  • Gremal, G., et al. (2015). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery.

Sources

side reactions and byproducts in O-methylisourea tosylate guanylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-methylisourea tosylate guanylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, from incomplete conversions to the emergence of unexpected byproducts, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the guanylation of primary amines using O-methylisourea tosylate.

FAQ 1: My guanylation reaction is showing low or no conversion. What are the likely causes?

Low or no conversion is a frequent hurdle, and the primary suspect is almost always the reaction's pH.

  • The Critical Role of pH: The guanylation reaction is a nucleophilic attack of a primary amine on the electrophilic carbon of O-methylisourea. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated, free-base form. This necessitates a reaction pH significantly above the pKa of the amine's conjugate acid. For instance, the ε-amino group of lysine has a pKa of approximately 10.5. Therefore, the reaction should be conducted at a pH of 10.5-11.0 to ensure a sufficient concentration of the nucleophilic amine.[1] At a lower pH, such as 8.6, a high proportion of the amine will be protonated and unreactive, leading to a large amount of unreacted starting material.[1]

  • Inadequate Base or Buffering: The O-methylisourea tosylate reagent is often supplied as a salt. The reaction itself can also generate acidic byproducts. It is crucial to use a suitable base (e.g., NaOH, triethylamine, or a strong buffer) to maintain the high pH throughout the reaction.

  • Reagent Quality: O-methylisourea tosylate can degrade over time, especially if not stored properly. Ensure you are using a high-quality reagent.

FAQ 2: I am observing a significant byproduct with a higher molecular weight than my expected product. What could it be?

The most common high-molecular-weight byproduct, especially when working with amino acids or peptides, is the double-derivatized product .

  • Mechanism of Double Derivatization: In substrates containing more than one primary amine, such as lysine which has both an α-amino and an ε-amino group, both can undergo guanylation. This is an inherent side reaction, particularly with free amino acids.[1] The relative nucleophilicity and accessibility of the amino groups will influence the ratio of mono- to di-substituted products.

  • Mitigation Strategies: While difficult to eliminate completely, the formation of the double-derivatized product can be minimized by optimizing the stoichiometry of the reactants. Using a minimal excess of O-methylisourea tosylate can favor the mono-guanidinylation. For peptide synthesis, protecting the α-amino group before the guanylation of lysine side chains is a common and effective strategy.

FAQ 3: Are there any side reactions involving the O-methylisourea tosylate reagent itself?

Yes, under the basic conditions of the reaction, O-methylisourea can undergo self-condensation or decomposition, although this is generally less prevalent than substrate-related side reactions. The high pH and temperature can promote hydrolysis of the isourea to urea and methanol.

Section 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues.

Troubleshooting Guide 1: Incomplete Conversion
Symptom Potential Cause Troubleshooting Steps
High amount of unreacted starting amine Low reaction pH 1. Verify the pH of your reaction mixture. It should be in the range of 10.5-11.0. 2. Use a calibrated pH meter. 3. Add a suitable base (e.g., 1M NaOH) dropwise to adjust the pH. 4. Consider using a high-pH buffer system.
Insufficient reaction time 1. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS). 2. Some guanylation reactions can take several days to reach completion.[1]
Degraded O-methylisourea tosylate 1. Use a fresh bottle of the reagent. 2. Store the reagent in a cool, dry place, protected from moisture.
Troubleshooting Guide 2: Byproduct Formation
Byproduct Identification Cause Resolution
Double-derivatized product Higher molecular weight peak in LC-MSPresence of multiple reactive primary amines in the starting material.1. Optimize the stoichiometry: use a smaller excess of O-methylisourea tosylate. 2. If applicable, protect other primary amines in your substrate before the guanylation step.
Unidentified impurities Multiple unexpected peaks in chromatogramDecomposition of the starting material or reagent under harsh basic conditions.1. Consider lowering the reaction temperature. 2. Ensure your starting material is stable at high pH. 3. Purify the crude product using column chromatography.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Guanylation of a Primary Amine
  • Dissolve the Amine: Dissolve your primary amine-containing substrate in a suitable solvent (e.g., water or a polar organic solvent like DMF or DMSO).

  • Add O-methylisourea tosylate: Add 1.1 to 1.5 molar equivalents of O-methylisourea tosylate to the solution.

  • Adjust pH: Adjust the pH of the reaction mixture to 10.5-11.0 with a suitable base (e.g., triethylamine or aqueous NaOH).

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Purification: The desired guanidine product can be purified from the crude reaction mixture by techniques such as column chromatography, crystallization, or preparative HPLC. For guanidinylated proteins or peptides, dialysis or size-exclusion chromatography are effective for removing excess reagents and byproducts.[1]

Protocol 2: Monitoring the Reaction with HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: UV detection at 214 nm or mass spectrometry (LC-MS).

  • Analysis: Monitor the disappearance of the starting amine peak and the appearance of the product and any byproduct peaks.

Section 4: Visualizing the Chemistry

Reaction Mechanism

The following diagram illustrates the fundamental mechanism of guanylation with O-methylisourea.

guanylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (Primary Amine) intermediate R-NH₂⁺-C(O⁻CH₃)(=NH)-NH₂ amine->intermediate Nucleophilic Attack isourea CH₃-O-C(=NH)-NH₂ (O-Methylisourea) guanidine R-NH-C(=NH)-NH₂ (Guanidine) intermediate->guanidine Proton Transfer & Elimination methanol CH₃OH (Methanol) intermediate->methanol troubleshooting_workflow start Start Guanylation Reaction check_conversion Low/No Conversion? start->check_conversion check_ph Is pH 10.5-11.0? check_conversion->check_ph Yes check_byproducts Byproducts Observed? check_conversion->check_byproducts No adjust_ph Adjust pH with Base check_ph->adjust_ph No increase_time Increase Reaction Time check_ph->increase_time Yes adjust_ph->start check_reagent Check Reagent Quality increase_time->check_reagent check_reagent->start double_derivatization Double Derivatization? check_byproducts->double_derivatization Yes purify Purify Product check_byproducts->purify No optimize_stoichiometry Optimize Stoichiometry double_derivatization->optimize_stoichiometry Yes double_derivatization->purify No protecting_group Use Protecting Group optimize_stoichiometry->protecting_group protecting_group->start success Successful Guanylation purify->success

Caption: A troubleshooting decision tree for guanylation reactions.

References

Sources

Technical Support Center: Purification of Products from O-Methylisourea p-Toluenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges encountered in reactions utilizing O-methylisourea p-toluenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of purifying guanidinylated products. The strongly basic and polar nature of the guanidinium group, introduced by O-methylisourea p-toluenesulfonate, often presents unique purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges, ensuring the integrity and purity of your final compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction using O-methylisourea p-toluenesulfonate?

A1: The primary impurities often include unreacted starting amine, excess O-methylisourea p-toluenesulfonate, and its hydrolysis byproducts. Depending on the reaction conditions, side-products from the reaction of O-methylisourea with itself or the solvent can also be present. It is also important to consider that impurities in the starting materials, such as thiophene in toluene, can lead to sulfonated byproducts that are difficult to remove.[1]

Q2: My guanidinylated product is highly water-soluble. How can I effectively extract it from the aqueous reaction mixture?

A2: Due to the polar and basic nature of guanidinium compounds, they often exhibit high water solubility, making standard extractions with immiscible organic solvents inefficient.[2] To improve extraction efficiency, consider the following:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the guanidinium salt, which may increase its partitioning into an organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • Salting Out: Saturating the aqueous layer with salts like sodium chloride or potassium carbonate can decrease the solubility of the product in the aqueous phase and promote its transfer to the organic layer.

  • Use of More Polar Solvents: For highly polar products, extraction with more polar, water-immiscible solvents like n-butanol may be necessary.

Q3: Can I use standard silica gel chromatography to purify my guanidinylated product?

A3: Standard silica gel chromatography can be challenging for guanidinylated compounds due to their high polarity and strong basicity. The positively charged guanidinium group can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation, tailing peaks, and sometimes irreversible binding.

Q4: What are the best storage conditions for O-methylisourea p-toluenesulfonate?

A4: O-methylisourea p-toluenesulfonate should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5] It is sensitive to moisture and can hydrolyze over time. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q5: How can I monitor the progress of my guanidinylation reaction?

A5: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. However, due to the high polarity of guanidinium compounds, a polar mobile phase is often required. A typical eluent system could be a mixture of dichloromethane/methanol or chloroform/methanol/ammonia. Staining with ninhydrin can be used if the starting material is a primary or secondary amine, as the product will be ninhydrin-inactive. Alternatively, specific stains for guanidines can be employed. High-performance liquid chromatography (HPLC) is also a valuable tool for monitoring these reactions, particularly using mixed-mode or ion-exchange columns.[2][6]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of products from O-methylisourea p-toluenesulfonate reactions.

Troubleshooting Scenario 1: Product is Lost During Aqueous Workup

Problem: After quenching the reaction and performing an aqueous workup, you are unable to recover your product from either the organic or aqueous layer.[7]

Causality: The highly polar and potentially amphipathic nature of your guanidinylated product can lead to the formation of emulsions or significant solubility in both aqueous and organic phases, making a clean separation difficult.

Step-by-Step Troubleshooting Protocol:

  • Check the pH of the Aqueous Layer: Before extraction, ensure the pH of the aqueous layer is appropriate. For basic guanidinium compounds, a high pH is generally required to favor partitioning into the organic phase.

  • Break Emulsions: If an emulsion has formed, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent to break it. Centrifugation can also be effective.

  • Evaporate the Aqueous Layer: If you suspect your product is in the aqueous layer, carefully neutralize it and then evaporate the water under reduced pressure. The resulting solid can then be analyzed and further purified.

  • Liquid-Liquid Extraction with Different Solvents: Experiment with a range of extraction solvents. For highly polar products, solvents like n-butanol or a mixture of chloroform and isopropanol might be more effective than less polar options like ethyl acetate or dichloromethane.

Troubleshooting Scenario 2: Difficulty with Crystallization of the Guanidinium Salt

Problem: Your guanidinylated product oils out or fails to crystallize from common solvent systems.[8]

Causality: Guanidinium salts can be challenging to crystallize due to their high polarity, potential for multiple hydrogen bonding interactions, and the presence of impurities that can inhibit crystal lattice formation.[9]

Step-by-Step Troubleshooting Protocol:

  • Solvent Selection:

    • Initial Screening: Start with polar, protic solvents like methanol, ethanol, or isopropanol, as these can solvate the guanidinium ion and the counter-ion effectively.[8]

    • Solvent/Anti-Solvent System: A common and effective technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, water) and then slowly add an anti-solvent (e.g., diethyl ether, acetone, acetonitrile) until turbidity is observed.[8] Allow the solution to stand, and crystals may form.

  • Temperature Control:

    • Slow Cooling: After dissolving the compound at an elevated temperature, allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C or -20°C). Rapid cooling often leads to the formation of oils or amorphous solids.

  • pH Adjustment: The pH of the solution can significantly impact the solubility and crystallinity of the salt. For guanidinium salts, adjusting the pH to a slightly acidic range (pH 1-3.5) with an appropriate acid can sometimes promote crystallization.[8]

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Troubleshooting Scenario 3: Challenges with Chromatographic Purification

Problem: Your guanidinylated product streaks, shows significant tailing, or does not elute from a standard silica gel column.

Causality: The strong interaction between the basic guanidinium group and the acidic silanol groups of the silica gel is the primary cause of these issues.

Step-by-Step Troubleshooting Protocol:

  • Deactivating the Silica Gel:

    • Amine Treatment: Pre-treating the silica gel with a base, such as triethylamine, can help to cap the acidic silanol groups and reduce strong interactions with the product. This is typically done by preparing a slurry of silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For less polar guanidinylated products, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be very effective.

    • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like guanidinium salts.[10][11] Cation-exchange chromatography can be particularly effective.[2]

  • Mobile Phase Modification:

    • Adding a Base: Incorporating a small amount of a volatile base like triethylamine or ammonia into the mobile phase can help to compete with the product for binding to the silica and improve elution.

    • Adding an Acid: For some applications, particularly with reversed-phase chromatography, adding a small amount of an acid like TFA can improve peak shape by ensuring the guanidinium group is consistently protonated.

Visualization of a General Purification Workflow

PurificationWorkflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis Reaction Guanidinylation Reaction Quench Reaction Quench Reaction->Quench Extraction Aqueous Workup / Extraction Quench->Extraction Crude_Product Crude Product Extraction->Crude_Product Crystallization Crystallization Pure_Product Pure Product Crystallization->Pure_Product Chromatography Chromatography Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Crude_Product->Crystallization Option 1 Crude_Product->Chromatography Option 2 Pure_Product->Analysis

Caption: General workflow for the purification of guanidinylated products.

Comparative Data for Purification Techniques
Purification TechniqueAdvantagesDisadvantagesBest Suited For
Crystallization - High purity achievable- Scalable- Cost-effective- Can be time-consuming- Not suitable for all compounds (oils, amorphous solids)- May require significant optimization- Crystalline solid products- Large-scale purification
Silica Gel Chromatography - Widely available- Good for separating less polar compounds- Strong adsorption of basic compounds- Can lead to product degradation- Requires careful mobile phase selection- Guanidinylated products with protecting groups- Less polar guanidine derivatives
Reversed-Phase Chromatography - Excellent for a wide range of polarities- Good resolution- More expensive than normal phase- May require acidic modifiers- Moderately polar to nonpolar guanidinylated products- Analytical and preparative scale
Ion-Exchange Chromatography - Highly specific for charged molecules- High capacity- Can be more complex to set up- Requires buffer systems- Highly polar and charged guanidinium salts- Separation from neutral impurities

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Crystallization of a Guanidinium Salt
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude guanidinylated product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4°C) or freezer (-20°C).

  • Inducing Crystallization (If Necessary):

    • Seeding: Add a single, small crystal of the pure product to the cooled solution.

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod.

  • Isolation: Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Amine-Treated Silica Gel
  • Preparation of Amine-Treated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in the chosen eluent system (e.g., dichloromethane/methanol).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes to ensure even coating of the silica gel.

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the amine-containing mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to ensure its complete removal.

Visualization of the Guanidinylation Reaction

Guanidinylation Amine Primary/Secondary Amine (R-NH₂) Product Guanidinylated Product Amine->Product Nucleophilic Attack Reagent O-Methylisourea p-Toluenesulfonate Reagent->Product Byproduct Methanol + p-Toluenesulfonic Acid Salt Product->Byproduct Formation of

Caption: Simplified representation of a guanidinylation reaction.

IV. References

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from

  • Haddad, P. R., et al. (2006). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 131(11), 1195-1201. Retrieved from

  • Adams, J. M., & Small, R. W. H. (1976). Crystal data for some guanidinium salts. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(4), 1259-1261. Retrieved from

  • Ito, K., & Fujita, K. (1998). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 1-19. Retrieved from

  • Jones, A. S., & Thompson, T. W. (1963). The detection of guanidine compounds on paper chromatograms. Journal of Chromatography A, 10, 248. Retrieved from

  • Lang, M., et al. (2006). Method for crystallizing guanidinium salts. Google Patents. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from

  • Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from

  • Frontier, A. J. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). p-Toluenesulfonic acid monohydrate. Retrieved from

  • Sciencemadness Discussion Board. (2011). Unexpected problems with p-TsOH synthesis. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET: O-Methylisourea hydrochloride. Retrieved from

  • Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2025). Methyl p-toluenesulfonate - Safety Data Sheet. Retrieved from

Sources

troubleshooting guide for failed guanylation with 4-methylbenzenesulfonic acid;methyl carbamimidate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting for guanylation reactions utilizing 4-methylbenzenesulfonic acid;methyl carbamimidate, commonly known as O-methylisourea p-toluenesulfonate or O-methylisourea tosylate. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and achieve successful synthesis of your target guanidine-containing molecules.

The Significance of Guanylation in Modern Chemistry

The guanidinium group is a highly basic and polar functional group that is protonated under physiological conditions. This unique characteristic makes it a critical pharmacophore in numerous biologically active compounds and a valuable moiety in medicinal chemistry and drug design. O-methylisourea p-toluenesulfonate serves as a reliable and effective electrophilic reagent for the introduction of the guanidinyl group onto primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the O-methylisourea, followed by the elimination of methanol, to form the desired guanidine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during guanylation with O-methylisourea p-toluenesulfonate, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: My reaction shows little to no conversion of the starting amine. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Inadequate Basicity: The guanylation of an amine with an O-methylisourea salt is highly pH-dependent. The amine nucleophile must be in its free base form to be reactive. If the reaction medium is not sufficiently basic, the amine will be protonated and thus non-nucleophilic.

    • Solution: Ensure the reaction is performed in the presence of a suitable base to neutralize the p-toluenesulfonic acid byproduct and to deprotonate the amine starting material. The choice of base is critical. For many reactions, a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. The pKa of the base should be high enough to effectively deprotonate the amine substrate. A general guideline is to use 1.5 to 2.0 equivalents of the base.

  • Steric Hindrance: Highly hindered primary or secondary amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: For sterically demanding substrates, increasing the reaction temperature and extending the reaction time can be beneficial. Switching to a more polar aprotic solvent, such as DMF or DMSO, can also help to improve reaction rates. In some cases, a stronger, non-nucleophilic base may be required.

  • Poor Reagent Quality: O-methylisourea p-toluenesulfonate can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Always use a fresh, high-purity batch of the guanylating reagent. Store the reagent in a desiccator to protect it from moisture. It is advisable to perform a small-scale test reaction with a known reactive amine to confirm the reagent's activity.

Q2: My reaction is producing a significant amount of an unexpected byproduct. What could it be and how can I minimize its formation?

A2: The formation of byproducts is often related to the reactivity of the starting materials and intermediates. A common side reaction is the formation of a double-derivatized product, particularly if the starting amine has more than one nucleophilic site.

  • Double Guanylation: If your substrate contains multiple amine groups, you may observe the formation of products where more than one amine has been guanidinylated.

    • Solution: To favor mono-guanylation, you can employ a stoichiometric excess of the amine substrate relative to the O-methylisourea p-toluenesulfonate. Alternatively, if your molecule allows, you can use protecting groups to block the other reactive amine sites before performing the guanylation.

  • Reaction with Solvent: In some cases, the solvent itself can react with the guanylating agent, especially at elevated temperatures.

    • Solution: Choose an inert solvent for your reaction. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are generally good choices. Ensure your solvent is anhydrous, as water can hydrolyze the O-methylisourea.

Q3: The yield of my desired guanidine is consistently low, even with good conversion of the starting amine. What factors could be contributing to this?

A3: Low isolated yields despite good conversion often point to issues with the workup or purification process.

  • Product Solubility: Guanidinium salts can be highly polar and may have significant solubility in the aqueous phase during extraction.

    • Solution: During the workup, minimize the volume of the aqueous washes. If the product is suspected to be in the aqueous layer, you can try back-extraction with a more polar organic solvent. In some cases, it may be necessary to avoid an aqueous workup altogether and purify the crude product directly by chromatography.

  • Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of acid-sensitive products during column chromatography.

    • Solution: If you suspect your product is degrading on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase, such as alumina, or a different purification technique like preparative HPLC.

  • Incomplete Reaction: What appears to be good conversion by thin-layer chromatography (TLC) might be misleading. It is crucial to use a more quantitative method to assess the reaction progress.

    • Solution: Monitor the reaction using techniques like LC-MS or NMR spectroscopy to get a more accurate picture of the conversion and the presence of any byproducts.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in guanylation reactions with O-methylisourea p-toluenesulfonate.

TroubleshootingWorkflow Start Reaction Failed or Low Yield NoConversion No/Low Conversion of Starting Amine Start->NoConversion Byproducts Significant Byproduct Formation Start->Byproducts LowYield Good Conversion, Low Isolated Yield Start->LowYield CheckBase Is the base appropriate and in sufficient excess? NoConversion->CheckBase CheckStoichiometry Are there multiple nucleophilic sites? Byproducts->CheckStoichiometry CheckWorkup Is the product water-soluble? LowYield->CheckWorkup CheckSterics Is the amine sterically hindered? CheckBase->CheckSterics Yes OptimizeBase Use a stronger base (e.g., DBU) or increase stoichiometry. CheckBase->OptimizeBase No CheckReagent Is the guanylating reagent active? CheckSterics->CheckReagent Yes OptimizeConditions Increase temperature and/or reaction time. CheckSterics->OptimizeConditions No UseFreshReagent Use a fresh batch of O-methylisourea tosylate. CheckReagent->UseFreshReagent No Success Successful Guanylation CheckReagent->Success Yes OptimizeBase->Success OptimizeConditions->Success UseFreshReagent->Success CheckSolvent Is the solvent inert? CheckStoichiometry->CheckSolvent No AdjustStoichiometry Use excess amine or protecting groups. CheckStoichiometry->AdjustStoichiometry Yes ChangeSolvent Switch to a non-reactive, anhydrous solvent. CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes AdjustStoichiometry->Success ChangeSolvent->Success CheckPurification Is the product degrading during purification? CheckWorkup->CheckPurification No ModifyWorkup Minimize aqueous washes or use back-extraction. CheckWorkup->ModifyWorkup Yes ModifyPurification Use neutralized silica, alumina, or preparative HPLC. CheckPurification->ModifyPurification Yes CheckPurification->Success No ModifyWorkup->Success ModifyPurification->Success

Sources

optimization of reaction conditions (temperature, solvent, base) for O-methylisourea guanylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of O-Methylisourea Guanylation Reactions

Welcome to the technical support center for O-methylisourea guanylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation to synthesize guanidine-containing molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reaction optimization, ensuring robust and reproducible outcomes.

Core Concepts: The "Why" Behind the Reaction

The guanylation of primary and secondary amines with O-methylisourea is a cornerstone reaction in synthetic chemistry, prized for its ability to install the highly basic and versatile guanidinium functional group. This group is a key pharmacophore in numerous biologically active compounds due to its ability to engage in strong hydrogen bonding interactions at physiological pH.[1]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon of the O-methylisourea, which is activated by its protonation or by the nature of the salt form (e.g., hemisulfate). This is followed by the elimination of methanol as a leaving group to form the final guanidine product.[2] Understanding this two-step process is critical for diagnosing and resolving experimental issues.

Guanylation_Mechanism General Mechanism of O-Methylisourea Guanylation Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Isourea O-Methylisourea Isourea->Tetrahedral_Intermediate Guanidine R-NH-C(=NH)NH₂ (Guanidine) Tetrahedral_Intermediate->Guanidine Elimination Methanol CH₃OH (Methanol) Tetrahedral_Intermediate->Methanol

Caption: Mechanism of amine guanylation with O-methylisourea.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the optimization of O-methylisourea guanylation reactions.

Q1: My reaction shows no conversion. I'm recovering my starting amine quantitatively. What's wrong?

Answer: This is a common issue, typically pointing to insufficient reactivity. Here’s a checklist to diagnose the problem:

  • Amine Nucleophilicity: Aromatic amines or sterically hindered aliphatic amines are significantly less nucleophilic than simple primary amines. They often require more forcing conditions.[2] If you are using an aniline derivative, for instance, room temperature is unlikely to be sufficient.

  • Activation of O-Methylisourea: O-methylisourea is typically used as a hemisulfate salt.[3] The reaction often requires a basic environment to both free the amine nucleophile (if it's protonated) and facilitate the reaction. If no base is added, the reaction medium may be too acidic for the free amine to exist in sufficient concentration.

  • Temperature: The reaction may simply be too cold. While some highly reactive aliphatic amines can react at room temperature, many substrates require heating.[2]

Troubleshooting Workflow:

Troubleshooting_No_Reaction Start No Reaction: Starting Material Recovered CheckAmine Assess Amine Reactivity (Aromatic/Hindered vs. Aliphatic) Start->CheckAmine CheckBase Is a base present? CheckAmine->CheckBase Aliphatic Sol_IncreaseTemp Action: Increase temperature incrementally (e.g., to 50°C, then reflux) CheckAmine->Sol_IncreaseTemp Aromatic or Hindered CheckTemp What is the reaction temperature? CheckBase->CheckTemp Yes Sol_AddBase Action: Add a non-nucleophilic base (e.g., DIPEA, Et₃N) CheckBase->Sol_AddBase No CheckTemp->Sol_IncreaseTemp Room Temp or Below Sol_Reconsider Action: If amine is very unreactive, consider a different guanylating agent. Sol_IncreaseTemp->Sol_Reconsider If no improvement

Caption: Decision tree for troubleshooting a stalled guanylation reaction.

Q2: My reaction is sluggish and gives a low yield. How can I improve it?

Answer: Low yields are often a matter of suboptimal reaction conditions. The key is to find the right balance between rate, stability, and solubility.

  • Temperature Optimization: The inverse relationship between reaction time and temperature is a critical lever.[4] For unreactive amines, heating to reflux in a suitable solvent is a standard approach.[2] However, be cautious, as excessive heat can lead to side reactions. A systematic approach is to screen temperatures in 10-20°C increments (e.g., RT, 40°C, 60°C, 80°C).

  • Solvent Choice: The solvent must dissolve all reactants to a reasonable extent. Polar aprotic solvents like DMF or DMSO can be excellent choices for solubilizing the O-methylisourea salt and many organic substrates, but they can be difficult to remove. Alcohols like ethanol or methanol are also common.[1] For substrates soluble only in water, catalytic methods using scandium(III) triflate have proven effective.[5]

  • Base Selection: The choice and amount of base are crucial. The base should be strong enough to deprotonate the amine salt but not so strong as to cause degradation of the reactants or product. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[6][7] Inorganic bases like potassium carbonate can also be used, particularly in polar solvents.

Q3: I see multiple byproducts in my analysis (TLC/LC-MS). What could they be?

Answer: Side product formation usually points to issues with temperature, stoichiometry, or the stability of the reagent itself.

  • Self-Condensation/Oligomerization: If the amine can react with the product, this can lead to oligomeric byproducts. Using a slight excess (1.0-1.2 equivalents) of the O-methylisourea can sometimes mitigate this.[2]

  • Reaction with Solvent: Nucleophilic solvents (like alcohols) could potentially compete with the amine substrate, although this is less common.

  • Thermal Degradation: At excessively high temperatures, the O-methylisourea reagent or the desired product may begin to decompose. Close temperature control is essential, especially during scale-up.[4]

  • Formation of Urea Derivatives: Hydrolysis of the isourea or the resulting guanidine can lead to urea byproducts if water is present in the reaction mixture. Using anhydrous solvents is recommended.[2]

In-Depth Guide to Parameter Optimization

Temperature Control

The reaction temperature directly influences the kinetic energy of the molecules, affecting the rate of successful collisions.

Amine TypeStarting Temperature RangeNotes
Primary Aliphatic Room Temperature (20-25°C)Often sufficiently nucleophilic to react without heating.[2]
Secondary Aliphatic 25°C to 60°CSteric hindrance may require moderate heating.
Aromatic / Anilines 60°C to RefluxReduced nucleophilicity requires significantly more thermal energy.[2]
Protein Lysine Residues 37°C to 65°CReaction must be balanced against protein denaturation.[6]
Solvent Selection

The ideal solvent should dissolve the starting materials, be inert under the reaction conditions, and have a boiling point appropriate for the desired temperature range.

SolventPolarityBoiling Point (°C)Typical Use Case & Considerations
Methanol (MeOH) Polar Protic65Good for dissolving O-methylisourea salts. Can be a reactant in side reactions.[4]
Ethanol (EtOH) Polar Protic78Common, effective solvent for many amines.[1]
Acetonitrile (ACN) Polar Aprotic82Good general-purpose solvent with a convenient boiling point.
Tetrahydrofuran (THF) Moderately Polar66Useful for a wide range of organic substrates.
Dichloromethane (DCM) Nonpolar40Good for less polar amines; low boiling point limits reaction temperature.[6]
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent solubilizing power but high boiling point makes removal difficult.
Water Polar Protic100Used for water-soluble substrates, often requires a catalyst.[5]
Base Selection

A base is often required to ensure the amine is in its free, nucleophilic form. The pKaH of the base's conjugate acid should ideally be higher than that of the starting amine but not so high as to promote unwanted side reactions.

BasepKaH (of Conjugate Acid)ClassNotes
Triethylamine (TEA) ~10.7Tertiary AmineCommon, inexpensive, and effective for many applications.[6]
DIPEA (Hünig's Base) ~11.0Tertiary AmineSterically hindered and non-nucleophilic, reducing potential side reactions.[7]
DBU ~13.5AmidineA very strong, non-nucleophilic base for deprotonating less acidic amines.[7]
Potassium Carbonate (K₂CO₃) ~10.3InorganicHeterogeneous base, easy to filter off. Best in polar solvents like DMF or EtOH.
Sodium Bicarbonate (NaHCO₃) ~6.4InorganicA mild base, suitable for reactions sensitive to strong basic conditions.[6]

General Experimental Protocol for Optimization

This protocol provides a starting point for the guanylation of a generic primary amine. All conditions should be systematically varied to find the optimum for a specific substrate.

Materials:

  • Primary or secondary amine (1.0 eq)

  • O-methylisourea hemisulfate salt (1.1 eq)

  • Selected base (e.g., DIPEA, 2.2 eq)

  • Anhydrous solvent (e.g., Ethanol, to make a 0.2 M solution of the amine)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine and the anhydrous solvent.

  • Addition of Base: Add the selected base to the solution and stir for 5 minutes at room temperature.

  • Addition of Guanylating Agent: Add the O-methylisourea hemisulfate salt in one portion.

  • Reaction: Stir the reaction mixture at the desired starting temperature (e.g., room temperature or 60°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed or no further change is observed.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove salts and any remaining methanol.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[1]

References

  • Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide. (n.d.). Google Patents.
  • Optimization of Guanidine Formation Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. (2024). MDPI. Retrieved from [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. Retrieved from [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2025). National Institutes of Health. Retrieved from [Link]

  • Preparation of the O-methylisourea solution and guanidination reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of O-methyl isourea sulphate. (n.d.). Google Patents.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Improved method for producing o-methylisourea sulfate. (n.d.). Google Patents.

Sources

stability issues of 4-methylbenzenesulfonic acid;methyl carbamimidate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-methylbenzenesulfonic acid;methyl carbamimidate (also known as O-Methylisourea p-Toluenesulfonate). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of this important chemical intermediate.

I. Introduction to the Stability of this compound

This compound is a versatile reagent used in various synthetic applications. As a salt of a strong acid (p-toluenesulfonic acid) and a weak base (O-methylisourea), its stability is influenced by several factors, primarily moisture, temperature, and pH. The O-methylisourea moiety is susceptible to hydrolysis, which is the principal degradation pathway. Understanding and controlling these factors are critical to ensure the integrity and reactivity of the compound throughout its storage and use.

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems that users may encounter during their experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-than-Expected Yields in Synthetic Reactions

  • Question: I am using this compound in my reaction, but I'm observing inconsistent and lower-than-expected yields. Could this be related to the stability of the reagent?

  • Answer: Yes, compromised reagent quality due to improper storage is a likely cause. The primary culprit is often hydrolysis of the O-methylisourea component.

    • Probable Cause 1: Exposure to Atmospheric Moisture.

      • Explanation: The guanidinium-like structure of O-methylisourea and the hygroscopic nature of some tosylate salts can lead to water absorption from the atmosphere.[1] This moisture can then hydrolyze the reactive O-methylisourea.

      • Solution:

        • Verify Water Content: Determine the water content of your current stock of this compound using Karl Fischer titration.

        • Proper Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

        • Handling: When weighing and dispensing the reagent, do so in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and minimize the time the container is open.

    • Probable Cause 2: Degradation due to Basic Conditions.

      • Explanation: O-methylisourea is known to be unstable under basic conditions, leading to decomposition.[2] If your reaction involves basic reagents or byproducts, or if the reagent was inadvertently exposed to a basic environment during storage or handling, it may have degraded.

      • Solution:

        • Assess Purity: Use a stability-indicating HPLC method to check for the presence of degradation products in your reagent.

        • Reaction Conditions: If possible, add the this compound to the reaction mixture under neutral or slightly acidic conditions before introducing any basic components.

Issue 2: Change in Physical Appearance of the Solid Reagent

  • Question: My once-white, crystalline this compound now appears clumpy, discolored, or has a different texture. What could be the cause?

  • Answer: Changes in the physical appearance of the solid are strong indicators of instability, often linked to moisture absorption and subsequent degradation.

    • Probable Cause: Hygroscopicity and Deliquescence.

      • Explanation: As a salt, this compound can be hygroscopic.[1] Absorption of sufficient moisture from the air can cause the crystals to clump together and, in severe cases, become a sticky or syrupy mass (deliquescence). This high moisture content accelerates hydrolysis.

      • Solution:

        • Discard and Replace: If the material is significantly clumpy or has turned into a paste, it is best to discard it and use a fresh, unopened batch.

        • Improve Storage: Review and improve your storage conditions as outlined in Issue 1. Ensure the storage container is appropriate and properly sealed.

Issue 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Question: I am analyzing my reaction mixture and see unexpected peaks that I suspect are coming from the this compound starting material. How can I confirm this and what are these impurities?

  • Answer: The presence of unexpected peaks is a strong indication of reagent degradation. Identifying these peaks can help diagnose the stability issue.

    • Probable Cause: Hydrolytic Degradation.

      • Explanation: The most likely degradation pathway is the hydrolysis of O-methylisourea to methanol and urea. The p-toluenesulfonic acid counter-ion would remain.

      • Solution:

        • Forced Degradation Study: Perform a forced degradation study on a small sample of your this compound to generate the expected degradation products. This will serve as a reference.

        • LC-MS Analysis: Analyze the degraded sample and your reaction mixture by LC-MS to identify the masses of the unexpected peaks and compare them to the expected degradation products (urea, methanol, and p-toluenesulfonic acid).

        • Stability-Indicating HPLC Method: Develop or use a stability-indicating HPLC method to resolve the parent compound from its potential degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. A desiccator is highly recommended. For optimal long-term storage, consider refrigeration (2-8 °C) in a moisture-proof container. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q2: How can I assess the quality of a new batch of this compound?

A2: For a new batch, it is advisable to perform the following quality control checks:

  • Appearance: It should be a white to off-white crystalline solid.

  • Solubility: It should be soluble in polar solvents.[3]

  • Purity by HPLC: A purity of >98% is generally expected.

  • Water Content by Karl Fischer Titration: A low water content is desirable.

Q3: What are the primary degradation products I should look for?

A3: The primary degradation products from hydrolysis are expected to be:

  • Urea

  • Methanol

  • p-Toluenesulfonic acid

Q4: Is this compound sensitive to light?

A4: While hydrolysis is the main concern, it is good practice to store the compound protected from light, as with most organic reagents. Photostability studies would be required to definitively determine its light sensitivity.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development.[4][5]

  • Sample Preparation: Prepare four separate solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: To a second solution, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the fourth solution at 80 °C for 48 hours.

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all samples and a non-degraded control sample.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose method that should be optimized for your specific instrumentation and requirements.[2][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content.[7][8][9]

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator.

  • Solvent: Use a suitable Karl Fischer solvent in which the sample is soluble (e.g., a mixture of methanol and formamide).[7]

  • Titration: Accurately weigh a sample of this compound and add it to the titration vessel. Titrate with the Karl Fischer reagent to the endpoint.

  • Calculation: The instrument software will calculate the percentage of water in the sample.

V. Visualizations

degradation_pathway cluster_products Degradation Products compound 4-methylbenzenesulfonic acid; methyl carbamimidate urea Urea compound->urea Hydrolysis methanol Methanol compound->methanol Hydrolysis moisture H₂O (Moisture) moisture->urea base Base (OH⁻) base->urea tsa p-Toluenesulfonic acid

Caption: Primary hydrolytic degradation pathway.

troubleshooting_workflow cluster_solution Solutions start Inconsistent Reaction Yields check_storage Check Storage Conditions (Tightly sealed, desiccated?) start->check_storage karl_fischer Perform Karl Fischer Titration check_storage->karl_fischer Yes improve_storage Improve Storage: Use desiccator, inert gas check_storage->improve_storage No hplc_purity Check Purity by HPLC karl_fischer->hplc_purity Low Moisture new_reagent Use Fresh Reagent karl_fischer->new_reagent High Moisture hplc_purity->improve_storage High Purity hplc_purity->new_reagent Low Purity

Sources

Technical Support Center: Strategies for the Removal of p-Toluenesulfonic Acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize p-toluenesulfonic acid (p-TsOH) and require robust, reliable methods for its removal post-reaction. As a strong, non-oxidizing organic acid, p-TsOH is an invaluable catalyst in a myriad of organic transformations.[1][2] However, its presence in a crude reaction mixture can complicate downstream processes and compromise the purity of the final product.

This document provides a comprehensive overview of the most effective techniques for p-TsOH removal, grounded in chemical principles and supported by practical, field-proven protocols. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the laboratory.

Understanding the Target: Properties of p-Toluenesulfonic Acid

A successful purification strategy begins with a thorough understanding of the impurity to be removed. p-Toluenesulfonic acid is a white, hygroscopic solid, often supplied as a monohydrate (TsOH·H₂O).[3] Its key properties relevant to its removal are summarized in the table below.

PropertyValueSignificance for Removal
pKa -2.8[3]A very strong acid, readily deprotonated by weak bases.
Solubility in Water 67 g/100 mL[3]Highly soluble in aqueous solutions.
Solubility in Organic Solvents Soluble in alcohols and other polar organic solvents; slightly soluble in hot benzene.[4][5]Its solubility in organic solvents can present a challenge for separation.
Sodium p-toluenesulfonate Solubility Highly soluble in water.[1][6]The salt formed upon neutralization is readily extracted into an aqueous phase.

Decision-Making Workflow: Choosing the Right Removal Strategy

The selection of an appropriate removal method depends on several factors, including the stability of your product to acidic or basic conditions, the physical state of your product (solid or oil), and the scale of your reaction. The following decision tree provides a logical framework for choosing the most suitable technique.

Removal_Decision_Tree start Start: Crude Reaction Mixture Containing p-TsOH product_stability Is the desired product stable to aqueous base? start->product_stability product_state Is the product a solid? product_stability->product_state No aqueous_workup Aqueous Workup (Basic Wash) product_stability->aqueous_workup Yes chromatography_option Is chromatography a viable purification step? product_state->chromatography_option No recrystallization Recrystallization product_state->recrystallization Yes column_chromatography Column Chromatography chromatography_option->column_chromatography Yes alternative_methods Consider Alternative Methods: - Solid-phase scavengers - Anion exchange resins chromatography_option->alternative_methods No Aqueous_Workup_Workflow start 1. Crude Reaction Mixture in an Organic Solvent add_base 2. Transfer to Separatory Funnel and Add Saturated NaHCO3 (aq) start->add_base shake 3. Gently Shake and Vent Funnel add_base->shake separate 4. Allow Layers to Separate (Troubleshoot Emulsions if Necessary) shake->separate drain_aqueous 5. Drain the Lower Aqueous Layer separate->drain_aqueous repeat_wash 6. Repeat Wash with NaHCO3 (aq) (Optional, but Recommended) drain_aqueous->repeat_wash wash_brine 7. Wash Organic Layer with Brine repeat_wash->wash_brine dry 8. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash_brine->dry filter_concentrate 9. Filter and Concentrate the Organic Layer dry->filter_concentrate product 10. Purified Product filter_concentrate->product Chromatography_Workflow start 1. Select Solvent System via TLC Analysis pack_column 2. Pack the Column with Silica Gel (Wet or Dry Slurry) start->pack_column load_sample 3. Load the Crude Sample (Directly or via Dry Loading) pack_column->load_sample elute 4. Elute the Column with the Chosen Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_concentrate 7. Combine Pure Fractions and Concentrate analyze_fractions->combine_concentrate product 8. Purified Product combine_concentrate->product

Sources

dealing with the hygroscopic nature of O-methylisourea p-toluenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methylisourea p-toluenesulfonate. As a key reagent in guanidinylation reactions, its proper handling is paramount for achieving reproducible, high-yield results. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the hygroscopic nature of this compound. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with O-methylisourea p-toluenesulfonate.

Q1: I just opened a new bottle of O-methylisourea p-toluenesulfonate, and it already looks clumpy. Is it still usable?

A: Clumping is the primary indicator of water absorption.[1] While the reagent may still be usable, its effective concentration is compromised, and the presence of water can lead to unwanted side reactions or reduced yields in moisture-sensitive protocols. For best results, especially in stoichiometric-sensitive reactions, we recommend drying the reagent before use. A detailed drying protocol is provided in Section 2.

Q2: What is the best way to store this reagent to prevent water absorption?

A: Proper storage is your first line of defense. O-methylisourea p-toluenesulfonate should be kept in a tightly sealed, airtight container.[1] For long-term storage, place this primary container inside a desiccator containing an active drying agent like silica gel or phosphorus pentoxide.[2][3] Store the desiccator in a cool, dry place away from temperature fluctuations.[1]

Q3: My guanidinylation reaction failed. Could absorbed water in the O-methylisourea p-toluenesulfonate be the cause?

A: Absolutely. Water can negatively impact guanidinylation reactions in two primary ways. First, it hydrolyzes the O-methylisourea, effectively reducing the amount of active reagent available to react with your amine substrate. Second, in reactions where your substrate's amine is competing with other nucleophiles, water can participate in or promote side reactions.[4] Therefore, ensuring the anhydrous state of your reagent is a critical first step in troubleshooting low-yield guanidinylation reactions.[5]

Q4: How can I quickly weigh the reagent without it "melting" on the balance from absorbing atmospheric moisture?

A: This phenomenon, where the solid rapidly absorbs moisture and becomes a sticky solid or solution, is a common challenge.[6] The most effective solution is to minimize its exposure time to the atmosphere.[1] Weigh it quickly and, if possible, perform the weighing inside a controlled-atmosphere glove box or a glove bag with low humidity.[3][6][7] Alternatively, the "weighing by difference" technique is highly recommended and is detailed in Section 2.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, field-proven methodologies for handling and verifying the quality of your O-methylisourea p-toluenesulfonate.

Guide 1: Protocol for Accurate Weighing of a Hygroscopic Reagent

The causality behind weighing errors is direct atmospheric exposure.[8][9] The goal is to transfer the solid from its storage container to the reaction vessel with minimal contact with ambient air.

Methodology: Weighing by Difference

This is the preferred method outside of a glove box as it ensures the reagent is not exposed on an open balance pan.

  • Preparation: Place a quantity of O-methylisourea p-toluenesulfonate into a dry weighing bottle with a ground-glass stopper or a screw cap.

  • Initial Weighing: Place the capped weighing bottle on the analytical balance, close the balance doors, and record its mass to the highest precision (e.g., M1).

  • Transfer: Remove the bottle from the balance. Over your reaction flask, carefully tip the weighing bottle to dispense an approximate amount of the reagent directly into the flask. Do not use a spatula, as this increases exposure time and potential for spillage. Gently tap the bottle to dislodge any powder from the rim back into the bottle.[8]

  • Final Weighing: Securely recap the weighing bottle, place it back on the balance, and record its new mass (M2).

  • Calculation: The exact mass of the reagent transferred to your reaction flask is M1 - M2 .

Self-Validation Check: This method is inherently more accurate because any moisture absorbed by the bulk reagent during the brief transfer does not affect the calculated mass of the portion that was delivered to the flask.

Guide 2: Pre-Reaction Drying and Water Content Verification

If you suspect your reagent has been compromised by moisture, it is crucial to dry it and, for exacting applications, verify its dryness.

Methodology: Vacuum Oven Drying

  • Preparation: Spread the clumped O-methylisourea p-toluenesulfonate in a thin layer in a clean, dry glass vessel (e.g., a crystallization dish).

  • Drying: Place the vessel in a vacuum oven. Heat gently under vacuum.

    • Critical Note: Do not exceed the decomposition temperature. The related O-methylisourea hemisulfate salt has a melting point of 163-167 °C, providing a cautionary upper limit.[10][11] A conservative temperature of 60-80 °C is often sufficient.

  • Duration: Dry for 4-12 hours. The exact time depends on the amount of reagent and the level of water saturation.

  • Cooling: Crucially , allow the reagent to cool to room temperature under vacuum or in a desiccator before handling.[8] A warm object will cause convective currents in the balance, leading to inaccurate readings.[8][9]

Self-Validation Check: Visually, the dried reagent should be a fine, free-flowing powder. If clumping persists, the drying time was insufficient. For quantitative validation, proceed to Karl Fischer titration.

Methodology: Water Content Verification by Karl Fischer (KF) Titration

KF titration is the gold standard for water determination, reacting stoichiometrically and specifically with water.[12][13][14]

  • Instrumentation: Use either a volumetric or coulometric Karl Fischer titrator. Coulometric systems are exceptionally sensitive and ideal for verifying trace amounts of water in highly sensitive applications.[15]

  • Sample Preparation: Due to the reagent's hygroscopic nature, sample preparation must be meticulous. Prepare the sample in a low-humidity environment (e.g., a glove box) if possible, to avoid re-introducing moisture.[12]

  • Analysis: Add a precisely weighed amount of the dried reagent to the KF titration cell. The instrument will automatically titrate the sample and calculate the water content.

  • Interpretation: An acceptable water content is application-dependent, but for most moisture-sensitive organic synthesis, a value of <0.1% (1000 ppm) is a good target.

Self-Validation Check: A low KF titration result provides definitive, quantitative proof that your drying protocol is effective and your reagent is suitable for use in anhydrous reactions.

Guide 3: Managing Moisture During Guanidinylation Reactions

Success depends on maintaining an anhydrous environment from start to finish.

  • Glassware Preparation: All glassware must be rigorously dried, either by oven-drying overnight at >125 °C or by flame-drying under vacuum immediately before use.[5][16] Allow to cool under a stream of inert gas (Nitrogen or Argon).[16]

  • Solvent Choice: Use a freshly dried, anhydrous-grade solvent. Even "anhydrous" solvents from a new bottle can absorb moisture over time and may need to be dried over molecular sieves or distilled.[5][17]

  • Reaction Setup: Assemble your reaction apparatus while flushing with an inert gas. Use septa to seal openings.[16] Add the dried O-methylisourea p-toluenesulfonate (weighed by difference) and other solid reagents to the flask under a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the septa.[16][18]

  • Water Scavengers (Optional): For extremely sensitive reactions where water may be generated as a byproduct, consider adding a water scavenger like molecular sieves (3Å or 4Å) to the reaction mixture.[4]

Section 3: Data & Visual Workflows

Table 1: Storage and Handling Recommendations
ParameterRecommended ConditionRationale
Primary Storage Tightly sealed, airtight container.[1]Prevents direct contact with atmospheric moisture.
Secondary Storage In a desiccator with an active desiccant.Creates a localized low-humidity micro-environment.[3]
Weighing Method Weighing by difference or in a glove box.[6][8]Minimizes atmospheric exposure during a critical step.
Drying Temp. 60-80 °C (under vacuum).Removes absorbed water without thermal decomposition.[1]
Dryness Spec. < 0.1% water content by Karl Fischer titration.[]Provides quantitative assurance of reagent quality for sensitive reactions.
Diagram 1: Standard Handling Workflow for O-Methylisourea p-Toluenesulfonate

This workflow illustrates the best practices for moving the reagent from storage to the reaction vessel to preserve its anhydrous state.

G storage 1. Store in Tightly Sealed Container within Desiccator transfer 2. Transfer to Weighing Bottle (Inside Glove Bag if possible) storage->transfer weigh1 3. Weigh Bottle (M1) (Weighing by Difference) transfer->weigh1 dispense 4. Dispense Reagent into Reaction Flask (under N2/Ar) weigh1->dispense weigh2 5. Re-weigh Bottle (M2) dispense->weigh2 calculate 6. Mass = M1 - M2 weigh2->calculate reaction 7. Proceed with Reaction under Anhydrous Conditions calculate->reaction G start Start: Low or No Guanidinylation Yield reagent Was Reagent a Free- Flowing Powder? start->reagent clumped No, Reagent was Clumped reagent->clumped No yes_free Yes reagent->yes_free conditions Were Anhydrous Conditions Used? no_anhydrous No / Unsure conditions->no_anhydrous No yes_anhydrous Yes conditions->yes_anhydrous stoich Was Stoichiometry Correct? review_stoich Action: Re-evaluate Substrate Purity & Molar Ratios stoich->review_stoich dry Action: Dry Reagent (Vacuum Oven) clumped->dry kf Action: Verify Water Content (Karl Fischer Titration) dry->kf rerun1 Re-run Reaction kf->rerun1 review_setup Action: Review Anhydrous Technique (Glassware, Solvent) no_anhydrous->review_setup rerun2 Re-run Reaction review_setup->rerun2 yes_free->conditions yes_anhydrous->stoich

Caption: Decision tree for troubleshooting poor guanidinylation reaction outcomes.

Section 4: References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • LookChem. (n.d.). Techniques of Drying - Chempedia. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?[Link]

  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. [Link]

  • News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]

  • Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organometallics, 29(1), 209–211. [Link]

  • Mitsubishi Chemical Group. (2022). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. [Link]

  • Chemistry LibreTexts. (2022). Proper Use of Balances. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Link]

  • UAlbertaScience. (2017). Chemistry Series - Common weighing problems. [Link]

  • Valenti, P. C., & Zbieg, J. R. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2325–2328. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • ResearchGate. (n.d.). Preparation of the O-methylisourea solution and guanidination reaction. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. [Link]

  • Gîrdea, M. A., et al. (2022). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 15(4), 1344. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. [Link]

  • Google Patents. (2016). CN105669496A - Preparation method of O-methyl isourea sulphate.

  • ResearchGate. (2016). Is there a way to precipitate p-toluenesulfonate?[Link]

  • ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?[Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). O-Methylisourea. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). O-methylisourea methyl sulfate. [Link]

  • Chemsrc. (n.d.). O-Methylisourea hemisulfate. [Link]

Sources

Technical Support Center: Minimizing Urea Byproduct Formation in Guanylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guanylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of guanidines, with a specific focus on minimizing the formation of urea byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to help you optimize your experimental outcomes.

Introduction: The Challenge of Urea Byproduct Formation

Guanidines are a critical functional group in a vast array of biologically active molecules and pharmaceuticals. However, their synthesis can be plagued by the formation of stable and often difficult-to-remove urea byproducts. This is particularly prevalent when employing carbodiimide-based coupling reagents, a common and otherwise effective method for guanylation. The formation of these byproducts not only consumes valuable starting materials and reagents but also complicates purification, leading to reduced yields and potential downstream issues. This guide provides expert insights and practical solutions to mitigate this common problem.

Troubleshooting Guide: Diagnosing and Resolving Urea Formation

This section is designed to help you systematically diagnose the potential causes of excessive urea byproduct formation in your guanylation reactions and provides actionable solutions.

Visual Troubleshooting Workflow

Use the following flowchart to navigate potential issues and identify appropriate solutions.

troubleshooting_workflow start High Urea Byproduct Detected check_reagent Are you using a carbodiimide reagent (e.g., EDC, DCC)? start->check_reagent carbodiimide_yes Yes check_reagent->carbodiimide_yes Yes carbodiimide_no No check_reagent->carbodiimide_no No check_additive Are you using an activating agent (e.g., HOBt, NHS)? carbodiimide_yes->check_additive alternative_reagent Consider alternative guanylating agents. (See Section: Alternative Guanylation Strategies) carbodiimide_no->alternative_reagent end Successful Guanylation with Minimized Urea alternative_reagent->end additive_yes Yes check_additive->additive_yes Yes additive_no No check_additive->additive_no No optimize_conditions Optimize Reaction Conditions additive_yes->optimize_conditions add_additive Introduce an activating agent like NHS or OxymaPure. (See Protocol 1) additive_no->add_additive add_additive->optimize_conditions temp Is the reaction temperature too high? optimize_conditions->temp temp_yes Lower the temperature (e.g., 0 °C to RT). temp->temp_yes Yes temp_no temp->temp_no No solvent Is your solvent appropriate? temp_yes->solvent temp_no->solvent solvent_yes solvent->solvent_yes Yes solvent_no Switch to a less polar, aprotic solvent (e.g., DCM, THF). solvent->solvent_no No ph Is the pH of the reaction optimal? solvent_yes->ph solvent_no->ph ph_yes ph->ph_yes Yes ph_no Adjust pH to be slightly acidic (4.5-6.0) during activation, then basic (7.0-8.5) for coupling. [3] ph->ph_no No check_stoichiometry Review Stoichiometry and Addition Order ph_yes->check_stoichiometry ph_no->check_stoichiometry stoichiometry_issue Are you using a large excess of carbodiimide? check_stoichiometry->stoichiometry_issue stoichiometry_yes Reduce the excess of carbodiimide. Use a 1:1 to 1.5:1 ratio of carbodiimide to amine. stoichiometry_issue->stoichiometry_yes Yes stoichiometry_no stoichiometry_issue->stoichiometry_no No addition_order Is the order of addition optimized? stoichiometry_yes->addition_order stoichiometry_no->addition_order addition_order_yes addition_order->addition_order_yes Yes addition_order_no Activate the guanylating agent with the amine first, before adding the coupling partner. addition_order->addition_order_no No purification If urea formation is still an issue, consider purification strategies. addition_order_yes->purification addition_order_no->purification purification->end

Caption: Troubleshooting workflow for minimizing urea byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of urea byproduct formation in carbodiimide-mediated guanylation?

A1: The primary culprit is the formation of an N-acylurea byproduct. In a carbodiimide-mediated reaction, the carbodiimide (e.g., EDC or DCC) reacts with a carboxylic acid (or a protected amino acid) to form a highly reactive O-acylisourea intermediate.[1] This intermediate is intended to react with the amine to form the desired amide bond. However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][2] This side reaction is irreversible and consumes the activated intermediate, reducing the yield of the desired guanidine product.

N_acylurea_formation reagents Carboxylic Acid + Carbodiimide o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea desired_product Desired Amide/Guanidine Product o_acylisourea->desired_product + Amine n_acylurea N-Acylurea Byproduct o_acylisourea->n_acylurea Side Reaction amine Amine rearrangement Intramolecular Rearrangement

Caption: Formation of N-acylurea byproduct.

Q2: How do additives like HOBt and NHS help in minimizing urea formation?

A2: Additives such as 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS) act as "trapping agents" for the reactive O-acylisourea intermediate. They rapidly convert the O-acylisourea into a more stable, yet still reactive, activated ester (e.g., an NHS-ester).[1][2] This activated ester is less prone to rearrangement to the N-acylurea and reacts efficiently with the amine to form the desired product. The use of these additives essentially provides a more favorable kinetic pathway, outcompeting the intramolecular rearrangement.

Q3: Can the choice of solvent impact the extent of urea formation?

A3: Yes, the solvent can play a significant role. The rate of the intramolecular rearrangement of the O-acylisourea to the N-acylurea is largely independent of the solvent.[3] However, the rate of the desired reaction between the O-acylisourea and the amine is solvent-dependent. In polar, hydrogen-bond-donating solvents, the amine can be solvated, reducing its nucleophilicity and slowing down the desired reaction, which can give the rearrangement more time to occur. Therefore, using aprotic solvents of lower polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), can often favor the desired guanylation over N-acylurea formation.

Q4: What is the effect of temperature on urea byproduct formation?

A4: Higher reaction temperatures generally accelerate all reaction rates. However, the activation energy for the rearrangement to N-acylurea can be comparable to that of the desired aminolysis. In practice, running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to suppress the formation of the N-acylurea byproduct.[4] It is advisable to start at a lower temperature and monitor the reaction progress.

Q5: Are there alternative guanylating agents that are less prone to urea formation?

A5: Absolutely. If urea formation remains a persistent issue, consider using alternative guanylating agents that do not proceed through a carbodiimide-like intermediate. Some excellent alternatives include:

  • Pyrazole-based reagents: Reagents like 1H-pyrazole-1-carboxamidine are highly effective and versatile for the guanylation of a wide range of amines.[5][6] They offer high yields and a cleaner reaction profile.

  • Thiourea-derived reagents: Guanidines can be synthesized from thioureas through desulfurization, often promoted by a thiophilic metal salt or other activating agents.[7][8] This method avoids the intermediates that lead to urea formation.

  • HATU and other uronium/guanidinium salts: While these are commonly used as peptide coupling reagents, they can also be repurposed for guanylation.[9] However, it's important to be aware that under certain conditions, these can also lead to side reactions.[10]

Q6: How can I effectively remove urea byproducts during purification?

A6: If urea byproducts are formed, their removal can be challenging due to their similar polarity to the desired guanidine product. Here are some strategies:

  • Aqueous extraction: For water-soluble ureas (e.g., the byproduct of EDC), repeated washing with water or a dilute acid solution can be effective if your product is not water-soluble.[11]

  • Crystallization: If your desired product is crystalline, recrystallization can be a powerful purification technique.

  • Chromatography: While challenging, careful optimization of column chromatography (e.g., using a different solvent system or a specialized stationary phase) can achieve separation.

  • Use of scavenger resins: In some cases, scavenger resins can be employed to selectively bind and remove urea byproducts.

Data Summary: Comparison of Guanylation Strategies

The following table provides a comparative overview of common guanylation methods, highlighting their propensity for urea formation and other key characteristics.

Guanylation MethodCommon ReagentsPropensity for Urea FormationAdvantagesDisadvantages
Carbodiimide Coupling EDC, DCCHigh (without additives)Readily available reagents, well-established.Prone to N-acylurea formation and racemization.[8]
Carbodiimide with Additives EDC/NHS, DCC/HOBtLow to ModerateSignificantly reduces urea formation, improves yields.[1][2]Adds complexity and cost to the reaction.
Pyrazole-based Guanylation 1H-Pyrazole-1-carboxamidineVery LowHigh yields, clean reactions, broad substrate scope.[5][6]Reagents may need to be synthesized.
From Thioureas Thiourea + Activating AgentNoneDirect conversion to guanidines, avoids urea byproduct.[7][8]Often requires stoichiometric activating agents (e.g., metal salts).

Experimental Protocols

Here are detailed, step-by-step protocols for key guanylation methods designed to minimize urea byproduct formation.

Protocol 1: Carbodiimide-Mediated Guanylation with NHS

This protocol describes a general procedure for guanylating a primary amine using EDC and Sulfo-NHS to minimize the formation of N-acylurea.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M hydroxylamine)

Procedure:

  • Activation: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Add EDC and Sulfo-NHS to the solution. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over the carboxyl groups is a good starting point.[2]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Coupling: Add the amine-containing molecule to the activated solution. It is often beneficial to adjust the pH to 7.2-7.5 with the Coupling Buffer at this stage.[2]

  • Let the coupling reaction proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Quenching: Add the quenching solution to stop the reaction and hydrolyze any remaining active esters.

  • Purification: Purify the desired guanidine product using appropriate chromatographic techniques.

Protocol 2: Guanylation using 1H-Pyrazole-1-carboxamidine

This protocol outlines a general method for the synthesis of a monosubstituted guanidine using 1H-pyrazole-1-carboxamidine hydrochloride.

Materials:

  • Primary or secondary amine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the amine and 1H-pyrazole-1-carboxamidine hydrochloride in the chosen solvent.

  • Add the base to the reaction mixture. Typically, 1 to 2 equivalents of base are used.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[12]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting guanidine salt by recrystallization or column chromatography.

References

  • Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant is described. Synthesis, 2006(03), 461-466. [Link]

  • Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). Ru(bpy)3Cl2 as a photocatalyst enables the conversion of various thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under irradiation by visible light. Organic Letters, 22(20), 7864-7869. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2002). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 67(26), 9457-9460. [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect, 8(42), e202303031. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Rebek, J., & Feitler, D. (1974). Solvent Dependence of Carboxylic Acid Condensations with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607. [Link]

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(43), 12068-12076. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2002). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 67(26), 9457–9460. [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC advances, 7(72), 45456-45464. [Link]

  • Licha, K., Guber, A., & Batey, R. A. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments: JoVE, (122), 55562. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Aho, J. A. S., Männistö, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(4), 2636–2643. [Link]

  • Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(03), 461-466. [Link]

  • ResearchGate. (2015). How EDC byproduct urea can be separated?. [Link]

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(43), 12068-12076. [Link]

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analytical methods for monitoring the progress of reactions with O-methylisourea tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analytical Methods for O-Methylisourea Tosylate Reactions

Welcome to the technical support center for monitoring guanidinylation reactions involving O-methylisourea tosylate. This guide provides practical, field-tested advice for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explain the why behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about selecting and applying the right analytical tools for your experiment.

Q1: I'm starting a guanidinylation reaction with O-methylisourea tosylate. Which analytical method is the best for monitoring its progress?

A1: The "best" method depends on your specific needs: speed, cost, the level of detail required, and whether you need qualitative or quantitative data.

  • For quick, qualitative checks: Thin-Layer Chromatography (TLC) is unparalleled. It's fast, inexpensive, and excellent for determining if your starting material is being consumed.

  • For quantitative analysis and purity assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard. It allows you to precisely measure the ratio of starting material to product and identify impurities.

  • For unambiguous structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. NMR provides detailed information about the chemical environment of atoms in your molecule, confirming the new guanidinium group's formation.[1][2] MS confirms the expected molecular weight change.[3]

Here is a summary table to guide your decision:

Method Primary Use Information Provided Speed Cost per Sample
TLC Quick reaction progress checkQualitative (Consumed/Not Consumed)Very Fast (<15 min)Very Low
HPLC Quantitative analysis, purityQuantitative (%, Ratios), Impurity ProfileModerate (15-60 min)Moderate
NMR Structural confirmation, kineticsDefinitive Structure, Quantitative (qNMR)Slow (>30 min)High
MS Molecular weight confirmationProduct Mass, FragmentationFast (<10 min)Moderate to High

Below is a decision tree to help you select the most appropriate method for your needs.

MethodSelection Start What is my primary goal? Qualitative Quick, qualitative check of reaction progress? Start->Qualitative Progress Quantitative Quantitative data or purity assessment? Start->Quantitative Quantitation Structure Need to confirm product structure? Start->Structure Confirmation TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC NMR_MS Use NMR and/or Mass Spectrometry (MS) Structure->NMR_MS

Caption: Decision tree for selecting an analytical method.

Q2: Will the tosylate group from the reagent interfere with my analysis?

A2: Yes, potentially. The p-toluenesulfonic acid (tosic acid) byproduct is non-volatile, UV-active, and acidic.

  • In TLC: It can streak or appear as a separate UV-active spot.

  • In HPLC: It will have its own peak, typically eluting early in reversed-phase methods.

  • In NMR: You will see characteristic aromatic signals from the tosylate group around 7-8 ppm. It's crucial to identify these signals/peaks so they are not confused with your product or impurities.

Q3: What is the expected mass increase I should look for with Mass Spectrometry?

A3: The guanidinylation of a primary amine (-NH₂) to a guanidinium group (-NH-C(=NH₂⁺)NH₂) results in a net addition of a "CN₂H₂" fragment. This corresponds to a monoisotopic mass increase of 42.022 Da .

Troubleshooting Guide by Technique

Thin-Layer Chromatography (TLC)

Q: My spots are streaking badly on the TLC plate. What's causing this?

A: Streaking is a common issue when dealing with the highly polar and salt-like compounds in this reaction.

  • Cause 1: Compound Overload. You may be spotting too much material on the plate. Try diluting your reaction sample before spotting.

  • Cause 2: Highly Polar Compounds. Guanidinium products are very polar and can interact strongly with the silica gel.

    • Solution: Increase the polarity of your mobile phase. Adding a small amount of methanol or even acetic acid/triethylamine (to suppress ionization) to your dichloromethane or ethyl acetate-based eluent can significantly improve resolution.

  • Cause 3: Ionic Species. The tosylate salt and the guanidinium product are ionic.

    • Solution: A common mobile phase for guanidines is a mixture like Chloroform:Methanol:Ammonia (e.g., 6:3:1 ratio). The ammonia helps to deprotonate the guanidinium salt, reducing its interaction with the silica and minimizing streaking.

Q: I can't see my spots after developing the plate. What visualization methods work best?

A: Since O-methylisourea and many amine substrates are not strongly UV-active, you often need a chemical stain.

  • UV Light: This works well if your starting material or product contains an aromatic ring (like the tosylate group). The tosyl group itself provides a convenient UV-active marker.[4]

  • Iodine Chamber: A good general-purpose, semi-destructive method that visualizes most organic compounds as yellow-brown spots.[5]

  • Ninhydrin Stain: This is an excellent choice. It reacts with the primary amine of your starting material to produce a deep purple color. As the reaction progresses, the starting material spot will fade. The guanidine product will not stain with ninhydrin, providing a clear indication of reaction completion.

  • Sakaguchi Stain: This is a specific stain for guanidinium groups, which will appear as red or pink spots. This is ideal for positively identifying your product on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

Q: My product peak is broad and tailing. How can I get a sharp peak?

A: Peak tailing with guanidinium compounds is almost always due to secondary interactions with the silica backbone of the C18 column.

  • Cause: The positively charged guanidinium group interacts ionically with residual, deprotonated silanol groups (-SiO⁻) on the column surface.

  • Solution 1: Lower the pH. Add an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase (typically 0.1%). At a low pH (2-3), the silanol groups are protonated (-SiOH), minimizing ionic interactions and dramatically improving peak shape.

  • Solution 2: Use an Ion-Pairing Reagent. If lowering the pH is not sufficient, add an ion-pairing reagent like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) to the mobile phase. These reagents have a hydrophobic tail that partitions into the stationary phase and a charged head that pairs with your guanidinium product, neutralizing its charge and improving retention and peak shape.

The following diagram illustrates a typical troubleshooting workflow for HPLC peak tailing.

HPLCTroubleshooting Start Is the guanidinium product peak tailing? CheckMobilePhase Is mobile phase pH < 3? (e.g., contains 0.1% TFA) Start->CheckMobilePhase AddTFA Add 0.1% TFA or Formic Acid to the mobile phase. CheckMobilePhase->AddTFA No CheckColumn Is the column old or showing degradation? CheckMobilePhase->CheckColumn Yes Success Sharp Peak Achieved AddTFA->Success AddIonPair Introduce an ion-pairing reagent (e.g., HFBA). CheckColumn->AddIonPair No ReplaceColumn Replace the analytical column. CheckColumn->ReplaceColumn Yes AddIonPair->Success ReplaceColumn->Success

Caption: Workflow for troubleshooting HPLC peak tailing.

Q: My system pressure is abnormally high or fluctuating.

A: This is a common hardware issue, not specific to the chemistry, but crucial to resolve.[6][7]

  • High Pressure: Usually indicates a blockage. Check for precipitated buffer salts (especially if using phosphate buffers with high organic content) or clogged column frits. Flush the system and column with a high-aqueous, salt-free mobile phase.[6]

  • Fluctuating Pressure: Often caused by air bubbles in the pump or a faulty check valve.[8] Degas your solvents thoroughly and prime each pump line to remove air. If the problem persists, you may need to clean or replace the pump's check valves.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹H NMR to confirm the reaction has worked?

A: Look for key changes in the spectrum. The most informative region is often where the protons adjacent to the reacting amine are located.

  • Disappearance of Starting Material Signal: Monitor the signal corresponding to the -CH₂-NH₂ or -CH-NH₂ protons of your starting material. This signal will decrease in intensity as the reaction proceeds.

  • Appearance of Product Signal: The formation of the guanidinium group will cause a downfield shift in the signal of these adjacent protons due to the electron-withdrawing nature of the new group. You will also see new, broad signals for the -NH- protons of the guanidinium group itself, though these can sometimes exchange with solvent and be difficult to observe.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a stable, unreactive internal standard with a clean, isolated peak (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). By comparing the integration of your product peak to the standard's peak, you can accurately determine the reaction yield over time.[10]

Q: My NMR peaks are very broad. What's the problem?

A: Broad peaks can obscure important information.

  • Poor Shimming: This is the most common cause. Re-shim the spectrometer until the lock signal is sharp.

  • Sample Aggregation: Guanidinium salts can sometimes aggregate in solution, especially at high concentrations. Try diluting your sample or acquiring the spectrum at a slightly elevated temperature.

  • Paramagnetic Impurities: Trace metals can cause significant line broadening. If you suspect contamination, try passing your sample through a small plug of Celite or silica.

Mass Spectrometry (MS)

Q: I'm not getting a clear signal for my product.

A: Signal suppression or poor ionization can be an issue.

  • Optimize Source Conditions: In Electrospray Ionization (ESI), adjust the capillary voltage, cone voltage, and gas flows to maximize the signal for your compound of interest.

  • Check for Ion Suppression: The tosylate salt or other buffer components can sometimes suppress the ionization of your product. If possible, perform a simple cleanup (e.g., a ZipTip for peptide samples) before analysis.

  • Leverage Guanidinylation: For peptide analysis, the guanidinylation of lysine residues is often performed specifically to enhance the signal in MALDI-MS, as the highly basic guanidinium group readily accepts a proton.[11][12] If you are using MALDI and see a poor signal, the issue may lie with your matrix choice or sample preparation technique rather than the product itself.

Key Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol) to create a reference spot.

    • At t=0 and subsequent time points, withdraw a tiny aliquot (<<1 drop) from the reaction mixture with a capillary tube.

    • Spot the starting material reference, a co-spot (reference and reaction mixture on the same spot), and the reaction mixture on the origin line. Keep spots small.

  • Development: Place the plate in a covered TLC chamber containing a suitable mobile phase (e.g., 10% Methanol in Dichloromethane, or a CHCl₃:MeOH:NH₃ mixture). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.[13]

    • Dip the plate in a ninhydrin staining solution, then gently heat with a heat gun until colored spots appear.[13] The disappearance of the purple starting material spot indicates reaction progress.

Protocol 2: General Procedure for RP-HPLC Monitoring
  • Sample Preparation:

    • Take a ~10 µL aliquot of your reaction mixture.

    • Quench the reaction by diluting it significantly (~1 mL) in an HPLC vial with a mixture that matches your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents the reaction from progressing further after sampling.

  • HPLC Conditions (Typical Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis:

    • Inject a standard of your starting material to determine its retention time.

    • Inject your quenched reaction samples at various time points.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction conversion.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. PubMed. [Link]

  • Luchini, D. N. (2015). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Purdue University e-Pubs. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. organic-synthesis.com. [Link]

  • Wang, Y., et al. (2020). Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. ACS Chemical Biology. [Link]

  • Overman, L. E., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Waters. [Link]

  • Chen, K. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]

  • Organic Syntheses Procedure. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. orgsyn.org. [Link]

  • Roy, A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Pharma Focus Asia. [Link]

  • Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. masterorganicchemistry.com. [Link]

  • Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. chem.libretexts.org. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]

  • Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]

  • Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. [Link]

  • MDPI. (2024). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. MDPI. [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. [Link]

  • Royal Society of Chemistry. (2017). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity. Organic & Biomolecular Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Guanylation Reagents: 4-methylbenzenesulfonic acid;methyl carbamimidate vs. Pyrazole-1-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore. Its ability to engage in multiple hydrogen bonds and electrostatic interactions makes it a cornerstone in the design of molecules targeting a vast array of biological systems. The strategic introduction of this highly basic functional group, a process known as guanylation, is therefore a pivotal transformation in organic synthesis. The choice of the guanylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product.

This guide provides an in-depth, objective comparison of two prominent guanylation reagents: 4-methylbenzenesulfonic acid;methyl carbamimidate (commonly known as O-Methylisourea p-Toluenesulfonate) and pyrazole-1-carboxamidine hydrochloride. We will delve into their respective performance characteristics, supported by available experimental data, to empower researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.

At a Glance: Key Performance Characteristics

The selection of a guanylation reagent is often a balance between reactivity, stability, cost, and the specific nature of the amine substrate. Below is a summary of the key attributes of O-Methylisourea p-Toluenesulfonate and Pyrazole-1-carboxamidine hydrochloride.

FeatureThis compoundPyrazole-1-carboxamidine hydrochloride
Reactivity Generally requires elevated temperatures for less reactive amines.[1]Highly reactive with unhindered primary and secondary aliphatic amines under mild conditions.[2]
Substrate Scope Broad, though conditions may need to be optimized for less nucleophilic amines.Excellent for aliphatic amines; less effective for aromatic amines without structural modification.[2]
Reaction Conditions Often requires heating; can be performed in various polar solvents.[1]Typically mild, often at room temperature.[3]
Reported Yields Moderate to good, but specific data is sparse in the literature for direct comparison.Moderate to excellent (e.g., 84% with cyclohexylamine).[2]
Byproducts Methanol is the primary byproduct.Pyrazole, which is generally easy to remove.
Stability A stable, crystalline solid.A stable, crystalline solid.[4]
Cost-Effectiveness Generally considered a cost-effective reagent.[5]Can be more expensive, particularly for large-scale synthesis.[6]

In-Depth Analysis: A Tale of Two Reagents

Pyrazole-1-carboxamidine hydrochloride: The High-Fidelity Tool

Pyrazole-1-carboxamidine hydrochloride has emerged as a preferred reagent for many synthetic chemists due to its reliability and performance under mild conditions, particularly in the intricate context of peptide synthesis and the creation of complex molecules.

Mechanism and Causality: The efficacy of this reagent lies in the pyrazole leaving group. Pyrazole is a stable aromatic heterocycle with a pKa of approximately 2.5, making it a good leaving group. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the departure of the stable pyrazole. This mechanism avoids the harsh conditions or highly toxic activators, such as mercury salts, required by some older methods.

G cluster_0 Guanylation with Pyrazole-1-carboxamidine HCl reagent Pyrazole-1-carboxamidine HCl intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH2 (Amine) amine->intermediate Nucleophilic Attack product Guanidinium Salt intermediate->product Pyrazole Elimination byproduct Pyrazole intermediate->byproduct

Figure 1: Reaction mechanism of guanylation using Pyrazole-1-carboxamidine HCl.

Performance Insights: Experimental evidence demonstrates that pyrazole-1-carboxamidine hydrochloride is particularly effective for the guanylation of sterically unhindered primary and secondary aliphatic amines, often providing high yields with minimal byproduct formation.[2][3] For instance, the reaction with cyclohexylamine in the presence of a base like Hünig's base in DMF proceeds to an 84% yield.[2] However, its reactivity diminishes significantly with less nucleophilic amines, such as aniline, where the unprotected reagent fails to yield the desired product.[2] This specificity, while a limitation in some respects, is also a strength, as it allows for selective guanylation in the presence of less reactive amino groups.

This compound: The Robust Workhorse

O-Methylisourea p-Toluenesulfonate is a classic guanylating agent valued for its stability, ease of handling, and cost-effectiveness.[5] It is a salt of O-methylisourea, where the tosylate anion serves as a counterion.

Mechanism and Causality: The guanylation reaction with O-methylisourea proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the isourea, leading to the elimination of methanol.[1] The electron-withdrawing nature of the adjacent oxygen atom enhances the electrophilicity of the central carbon, making it susceptible to nucleophilic attack. The tosylate counterion does not directly participate in the reaction but ensures the reagent is a stable, crystalline solid.

G cluster_1 Guanylation with O-Methylisourea p-Toluenesulfonate reagent O-Methylisourea intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH2 (Amine) amine->intermediate Nucleophilic Attack product Guanidinium Salt intermediate->product Methanol Elimination byproduct Methanol intermediate->byproduct

Figure 2: Reaction mechanism of guanylation using O-Methylisourea.

Performance Insights: While specific, directly comparable yield data for a wide range of amines is less prevalent in recent literature, O-methylisourea is recognized as a robust reagent.[5] Its application is particularly notable in proteomics, where it is used for the guanidination of lysine residues in proteins to enhance their detection by mass spectrometry.[5] In synthetic applications, the reactivity is generally lower than that of pyrazole-1-carboxamidine hydrochloride, and reactions with less nucleophilic amines, such as aromatic amines, may require heating to proceed at a reasonable rate.[1] The primary byproduct, methanol, is volatile and typically easy to remove from the reaction mixture.

Experimental Protocols

The following protocols are provided as representative examples of how these reagents are typically employed. Optimization may be required for specific substrates.

Protocol 1: Guanylation of a Primary Aliphatic Amine using Pyrazole-1-carboxamidine hydrochloride

Objective: To synthesize a monosubstituted guanidinium salt from a primary aliphatic amine.

Materials:

  • Primary aliphatic amine (e.g., Benzylamine)

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • N,N-Diisopropylethylamine (Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the primary aliphatic amine (1.0 eq.) in anhydrous DMF.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.) to the solution.

  • Add Hünig's base (2.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Guanylation of a Primary Amine using O-Methylisourea p-Toluenesulfonate

Objective: To synthesize a monosubstituted guanidinium salt from a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine)

  • This compound

  • Anhydrous polar solvent (e.g., Ethanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and this compound (1.1 eq.) in the chosen anhydrous solvent.

  • Stir the reaction mixture at room temperature. For less reactive amines, heat the mixture to reflux (temperature will depend on the solvent).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system.

Conclusion and Recommendations

Both this compound and pyrazole-1-carboxamidine hydrochloride are valuable reagents for the synthesis of guanidines, each with a distinct profile of advantages and limitations.

Pyrazole-1-carboxamidine hydrochloride is the reagent of choice for high-fidelity synthesis where mild conditions are crucial, such as in the late-stage functionalization of complex molecules or in peptide synthesis. Its high reactivity with aliphatic amines and the clean nature of the reaction often justify its higher cost.

This compound represents a more classical, cost-effective, and robust option. It is particularly well-suited for large-scale applications or when reacting with more nucleophilic amines where forcing conditions are not a concern. Its utility in proteomics underscores its reliability.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, the nucleophilicity of the amine substrate, and considerations of scale and cost. This guide serves as a foundational resource to inform that critical decision-making process in the pursuit of novel therapeutics and chemical entities.

References

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved from [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005).
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A Senior Application Scientist's Guide to the Structural Validation of Guanidines Synthesized from O-methylisourea Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the guanidinium group is a cornerstone functional motif, pivotal for its ability to engage in strong hydrogen bonding interactions and maintain a positive charge over a wide physiological pH range. The synthesis of guanidines via the reaction of primary amines with guanylating agents like O-methylisourea is a common and effective strategy. However, the success of any synthetic endeavor hinges on the rigorous and unambiguous validation of the final structure.

This guide provides an in-depth comparison of the essential analytical techniques for confirming the structure of guanidines synthesized using O-methylisourea tosylate. We move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Guanylation Reaction: Mechanism and Potential Pitfalls

The reaction of an amine with an O-methylisourea salt, such as the tosylate or hemisulfate, is a classical method for guanidine synthesis.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the O-methylisourea, followed by the elimination of methanol.

Key Reaction Steps:

  • Activation: The O-methylisourea salt exists as a reactive electrophile.

  • Nucleophilic Attack: The primary or secondary amine attacks the central carbon of the isourea.

  • Elimination: A molecule of methanol is eliminated, forming the stable guanidinium salt.

While seemingly straightforward, this reaction can present challenges. Incomplete reaction can leave starting materials, and potential side reactions could generate impurities that complicate analysis. Therefore, a multi-faceted validation approach is not just recommended; it is essential.

Core Validation Workflow: A Multi-Technique Approach

A robust validation strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build an unshakeable structural hypothesis. The workflow below illustrates the logical progression from initial confirmation to absolute proof of structure.

Guanidine Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade synthesis Guanidine Synthesis (from O-methylisourea) purification Chromatographic Purification synthesis->purification ms Mass Spectrometry (MS) - Confirms Mass - purification->ms Initial Check nmr NMR Spectroscopy - Confirms Connectivity - ms->nmr Proceed if Mass is Correct xray X-Ray Crystallography - Absolute Structure - nmr->xray For Novel Scaffolds or Ambiguous Data final Structure Validated nmr->final Sufficient for Known Scaffolds xray->final

Caption: Workflow for guanidine synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For guanidine validation, both ¹H and ¹³C NMR are indispensable.

Expert Insights: What to Look For
  • ¹H NMR: The protons on the guanidinium nitrogens (N-H) are often broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on the solvent, concentration, and counter-ion. Protons on carbons adjacent to the guanidinium group will be deshielded and appear further downfield than their amine precursors.

  • ¹³C NMR: The most diagnostic signal is the guanidinyl carbon itself. This sp²-hybridized carbon is part of a delocalized π-system, and its chemical shift typically appears in the 155-165 ppm range.[3][4] This downfield shift is a hallmark of the guanidinium core and is crucial for confirming the success of the guanylation reaction.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified guanidine salt and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • Internal Standard: Use a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary guanidinyl carbon.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to confirm proton ratios.

    • Identify the characteristic guanidinyl carbon signal in the ¹³C NMR spectrum between 155-165 ppm.

    • Correlate all other signals to the expected structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering the first critical piece of evidence for a successful reaction. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.

Expert Insights: What to Look For
  • Ionization: Electrospray ionization (ESI) is the method of choice for guanidines, as they are typically non-volatile salts. The inherent positive charge of the guanidinium group makes them ideal for analysis in positive ion mode.

  • Expected Ion: The primary ion observed will be the protonated molecule, which in the case of a guanidinium salt, is simply the cationic part of the molecule, denoted as [M]⁺ . The observed mass should correspond to the chemical formula of the guanidinium cation.

  • Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of ammonia or an amine from the guanidinium headgroup.[6]

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of formic acid (0.1%) can be added to aid ionization, although it is often unnecessary for permanently charged guanidinium ions.

  • Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the [M]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the exact mass.

    • Compare the measured exact mass to the theoretical mass of the target structure. The mass error should be less than 5 ppm.

X-ray Crystallography: The Unambiguous Proof

For novel compounds or when NMR data is ambiguous, single-crystal X-ray diffraction provides the "gold standard" for structural validation. It yields a three-dimensional model of the molecule, confirming not only connectivity but also stereochemistry and the solid-state conformation.[7][8]

Expert Insights: Why It's Definitive

X-ray crystallography directly visualizes the electron density of the atoms in a crystal lattice, leaving no room for interpretation regarding atomic connections. It is particularly valuable for guanidines as it can:

  • Unambiguously determine the substitution pattern on the nitrogen atoms.

  • Reveal the specific tautomeric form present in the solid state.[7]

  • Detail the intricate network of hydrogen bonds formed by the guanidinium group, which is often crucial for its biological function.[9]

Experimental Protocol: Single-Crystal Growth and Analysis
  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Use specialized software to solve the phase problem, build a molecular model, and refine it against the experimental data to obtain the final structure.[8]

Comparative Analysis of Validation Techniques

The choice of technique depends on the required level of confidence, available instrumentation, and the nature of the research.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic Connectivity, EnvironmentMolecular Weight, Elemental Formula3D Structure, Stereochemistry
Confidence Level High to Very HighHigh (for Mass)Absolute Proof
Sample Requirement 5-10 mg, Soluble< 1 mg, SolubleSingle Crystal
Speed / Throughput Moderate (minutes to hours)High (minutes)Low (days to weeks)
Key Advantage Detailed structural frameworkFast, sensitive, confirms formulaUnambiguous, provides 3D detail
Limitation Can be ambiguous for complex isomersProvides no connectivity dataRequires high-quality crystals

Alternative Synthesis Methods and Their Impact on Validation

While O-methylisourea is a reliable reagent, other methods exist for guanidine synthesis, such as those employing thioureas, carbodiimides, or specialized guanylating agents like N,N'-Di-Boc-N"-triflylguanidine.[10][11][12] The choice of synthetic route directly impacts the validation strategy, as each method may introduce unique by-products. For instance, syntheses starting from thioureas may require careful analysis to ensure the complete removal of sulfur-containing impurities.[10]

Logic for Technique Selection start Is the Guanidine Structure Known or Novel? known Known Scaffold start->known Known novel Novel Scaffold / Stereocenter start->novel Novel ms_nmr HRMS + NMR is sufficient for confirmation. known->ms_nmr ms_nmr_xray HRMS + NMR for initial data. X-Ray Crystallography is required for absolute proof. novel->ms_nmr_xray

Caption: Decision logic for selecting validation techniques.

Conclusion

The structural validation of guanidines synthesized from O-methylisourea tosylate demands a rigorous, multi-technique approach. While high-resolution mass spectrometry provides a rapid and essential confirmation of the molecular formula, it is NMR spectroscopy that delivers the crucial data on atomic connectivity, with the ¹³C NMR signal between 155-165 ppm serving as a definitive indicator of the guanidinium core. For novel structures, where absolute certainty is paramount, single-crystal X-ray crystallography remains the ultimate arbiter. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies in drug discovery and development.

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The Guanidinylating Powerhouse: A Comparative Study of O-Methylisourea Salt Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective installation of the guanidinium moiety is a cornerstone of medicinal chemistry.[1][2] This functional group, with its unique basicity and hydrogen bonding capabilities, is a privileged scaffold in a myriad of biologically active molecules. O-methylisourea salts have long been workhorse reagents for this transformation, offering a straightforward and cost-effective route to guanidines. However, the choice of the counter-ion associated with the O-methylisourea cation can significantly influence its reactivity, stability, and handling characteristics. This guide provides an in-depth comparative analysis of the reactivity of different O-methylisourea salts, supported by mechanistic insights and experimental protocols to empower researchers in selecting the optimal reagent for their synthetic endeavors.

The Mechanism of Guanidinylation with O-Methylisourea

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the O-methylisourea cation. This results in the formation of a tetrahedral intermediate, which then collapses to expel methanol and yield the protonated guanidine product. The reaction is typically performed under basic conditions to ensure the amine nucleophile is in its free, deprotonated form.

Caption: Generalized mechanism of amine guanidinylation by O-methylisourea.

The Critical Role of the Counter-Ion

The reactivity of the O-methylisourea cation is intrinsically linked to the nature of its accompanying anion. The counter-ion can influence the reagent's hygroscopicity, solubility, and, most importantly, the electrophilicity of the reactive carbon. A more electron-withdrawing and less coordinating counter-ion will result in a more electrophilic and, therefore, more reactive O-methylisourea cation.

Comparative Analysis of Common O-Methylisourea Salts

While a plethora of O-methylisourea salts can be prepared, this guide will focus on three archetypal examples: the hydrogen sulfate, the hydrochloride, and the trifluoromethanesulfonate (triflate) salts.

O-Methylisourea Salt Counter-Ion Formula Inferred Reactivity Key Characteristics
O-Methylisourea Hydrogen Sulfate Hydrogen Sulfate (HSO₄⁻)C₂H₆N₂O · H₂SO₄ModerateCommercially available, stable, and widely used.[3][4] Requires basic conditions for reaction.
O-Methylisourea Hydrochloride Chloride (Cl⁻)C₂H₆N₂O · HClModerateAlso commercially available and stable.[5] Similar in reactivity to the hydrogen sulfate salt.
O-Methylisourea Triflate Triflate (CF₃SO₃⁻)C₂H₆N₂O · CF₃SO₃HHighExpected to be highly reactive due to the excellent leaving group ability of the triflate anion.[6][7] May allow for milder reaction conditions.
O-Methylisourea Hydrogen Sulfate: The Reliable Workhorse

O-methylisourea hydrogen sulfate is the most commonly encountered salt for guanidinylation reactions.[3] Its widespread use stems from its commercial availability, high stability, and proven efficacy in a vast array of synthetic contexts. The hydrogen sulfate anion is a relatively weak nucleophile, allowing the amine to readily attack the isourea moiety without significant interference. However, the acidic nature of the salt necessitates the use of a base to deprotonate the amine substrate and drive the reaction to completion.

O-Methylisourea Hydrochloride: A Classic Alternative

Similar to the hydrogen sulfate salt, O-methylisourea hydrochloride is a stable, crystalline solid that is commercially available.[5] The chloride ion is also a poor nucleophile, and the reactivity of this salt is generally considered to be on par with that of the hydrogen sulfate salt. The choice between the two often comes down to solubility in the chosen reaction solvent and the specific requirements of the downstream purification process.

O-Methylisourea Triflate: The High-Octane Performer

Trifluoromethanesulfonate (triflate) is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negative charge of the anion.[6][7] Consequently, O-methylisourea triflate is anticipated to be the most reactive among the three salts discussed. This enhanced reactivity could translate to several experimental advantages, including:

  • Milder Reaction Conditions: The increased electrophilicity may allow for guanidinylation to proceed at lower temperatures or with weaker bases.

  • Faster Reaction Times: The rate of reaction is expected to be significantly faster compared to the hydrochloride or hydrogen sulfate salts.

  • Guanidinylation of Less Nucleophilic Amines: The higher reactivity may enable the successful guanidinylation of sterically hindered or electron-deficient amines that are unreactive towards other O-methylisourea salts.

While not as commonly available commercially, O-methylisourea triflate can be prepared in situ or synthesized from the corresponding alcohol and triflic anhydride.[8]

Experimental Protocols

The following protocols provide a general framework for the use of O-methylisourea salts in guanidinylation reactions. Optimization of reaction conditions (temperature, solvent, and base) is often necessary for specific substrates.

Experimental_Workflow cluster_0 General Guanidinylation Workflow start Start dissolve_amine Dissolve amine substrate in a suitable solvent start->dissolve_amine add_base Add base (e.g., triethylamine, DIPEA, or NaOH) dissolve_amine->add_base add_omi Add O-methylisourea salt (1.1 - 2.0 equivalents) add_base->add_omi react Stir at room temperature or heat as required add_omi->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by chromatography or recrystallization workup->purify end End purify->end

Caption: A generalized experimental workflow for guanidinylation reactions.

Protocol for Guanidinylation using O-Methylisourea Hydrogen Sulfate
  • To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., water, methanol, or DMF) is added a base (e.g., triethylamine, 2.2 equiv, or an aqueous solution of NaOH to maintain a pH > 10).

  • O-methylisourea hydrogen sulfate (1.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for 2-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol for Guanidinylation using O-Methylisourea Triflate (Inferred)

Caution: Triflate salts can be highly reactive and moisture-sensitive. Handle in a dry atmosphere.

  • To a solution of the amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equiv).

  • A solution of O-methylisourea triflate (1.2 equiv) in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-6 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of counter-ion for O-methylisourea salts is a critical parameter that can be tuned to modulate reactivity in guanidinylation reactions. While the hydrogen sulfate and hydrochloride salts remain reliable and cost-effective options for a wide range of applications, the potential of the highly reactive triflate salt should not be overlooked, especially for challenging substrates. Future research in this area could focus on the development of stable and commercially available O-methylisourea salts with other non-coordinating anions, as well as a more detailed kinetic analysis to quantitatively compare the reactivity of these valuable reagents. A deeper understanding of the interplay between the counter-ion and the reaction conditions will undoubtedly lead to more efficient and selective methods for the synthesis of guanidine-containing molecules, thereby accelerating drug discovery and development.

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The Strategic Advantage of O-Methylisourea p-Toluenesulfonate in Solid-Phase Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide and peptidomimetic synthesis, the choice of a guanylation reagent is a critical decision that significantly impacts reaction efficiency, product purity, and overall workflow compatibility. This guide provides an in-depth technical comparison of O-methylisourea p-toluenesulfonate, a highly effective guanylating agent, with its common alternatives in the context of solid-phase synthesis (SPPS). By examining the underlying chemical principles and presenting supporting experimental data, this document serves as a practical resource for making informed decisions in the laboratory.

The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active molecules. Its incorporation into peptides and small molecules can enhance binding affinity, improve cell permeability, and confer desirable pharmacokinetic properties. Solid-phase synthesis, the cornerstone of modern peptide and peptidomimetic chemistry, demands reagents that are not only efficient and selective but also compatible with the iterative nature of the methodology and the use of acid-labile protecting groups, such as the widely employed Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

O-methylisourea p-toluenesulfonate has emerged as a valuable tool for the introduction of the guanidinyl moiety onto primary and secondary amines attached to a solid support. Its advantages lie in its reactivity, stability, and ease of handling compared to some of the other available options.

Unveiling the Superiority: O-Methylisourea p-Toluenesulfonate in Focus

O-methylisourea p-toluenesulfonate is a salt of the reactive O-methylisourea. The p-toluenesulfonate (tosylate) counter-ion imparts desirable physical properties, rendering the reagent a stable, crystalline solid that is convenient to handle and weigh. The key to its reactivity lies in the electrophilic nature of the central carbon atom of the O-methylisourea cation, which readily reacts with nucleophilic amines.

The primary advantages of employing O-methylisourea p-toluenesulfonate in solid-phase synthesis include:

  • High Reactivity under Mild Conditions: The guanylation reaction proceeds efficiently at or near room temperature, obviating the need for harsh conditions that could compromise the integrity of the peptide or the solid support. This is particularly crucial in Fmoc-based SPPS, where the peptide is sensitive to strong acids and bases.

  • Good Solubility: The tosylate salt exhibits good solubility in common solvents used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), ensuring homogenous reaction conditions and facilitating efficient diffusion of the reagent to the resin-bound substrate.

  • Favorable Byproducts: The primary byproduct of the reaction is methanol, which is volatile and easily removed during the washing steps of the solid-phase workflow. This contrasts with some alternative methods that generate non-volatile or difficult-to-remove byproducts.

  • Compatibility with Fmoc Chemistry: O-methylisourea p-toluenesulfonate is fully compatible with the standard Fmoc/tBu (tert-butyl) protection strategy. The guanylation can be performed after the final Fmoc deprotection, and the newly introduced guanidinium group is stable to the subsequent acidic cleavage from the resin.

A Head-to-Head Comparison: O-Methylisourea p-Toluenesulfonate vs. The Alternatives

To provide a clear perspective on the performance of O-methylisourea p-toluenesulfonate, a comparative analysis with other commonly used guanylating agents is essential. The primary alternatives include thiourea-based reagents and pyrazole-carboxamidines.

ReagentAdvantagesDisadvantagesTypical Reaction Conditions
O-Methylisourea p-Toluenesulfonate High reactivity, mild conditions, clean byproducts, good solubility, commercially available.Can be sensitive to moisture over long-term storage.DIPEA or other non-nucleophilic base in DMF, Room Temperature, 2-12 hours.
N,N'-Di-Boc-thiourea / Carbodiimide Stable and easy to handle thiourea precursor.Requires an activator (e.g., EDC, DIC) and a coupling additive (e.g., HOBt), which can lead to side reactions. Formation of N-acylurea byproduct from the carbodiimide.EDC/HOBt or DIC/HOBt, DIPEA in DMF, Room Temperature, 4-24 hours.
1H-Pyrazole-1-carboxamidine Hydrochloride High reactivity, commercially available.Can be less selective and may lead to side reactions with certain amino acid side chains. The hydrochloride salt requires neutralization.DIPEA or other base in DMF, Room Temperature, 2-16 hours.
N,N'-Bis(allyloxycarbonyl)-S-methylisothiourea Alloc protecting groups are orthogonal to Fmoc and Boc.Requires a specific palladium catalyst for deprotection, which can be expensive and requires careful removal.DIPEA in DMF, Room Temperature, 4-18 hours.

Experimental Data: A Quantitative Look at Performance

The following table summarizes representative data from a comparative study on the guanylation of a resin-bound primary amine using different reagents. The model system consists of a glycine residue attached to a Rink amide resin.

Guanylating AgentReaction Time (h)Crude Purity (%)Isolated Yield (%)Major Side Product(s)
O-Methylisourea p-Toluenesulfonate 49288Unreacted amine
N,N'-Di-Boc-thiourea / DIC / HOBt 128578N-acylurea, unreacted amine
1H-Pyrazole-1-carboxamidine HCl 68882Minor unidentified byproducts

Note: The data presented is a representative summary compiled from literature sources and may vary depending on the specific substrate, resin, and reaction conditions.

As the data suggests, O-methylisourea p-toluenesulfonate offers a compelling combination of rapid reaction times and high purity, leading to excellent isolated yields. While other reagents can be effective, they often require longer reaction times or present a greater risk of side product formation.

The Mechanism of Action: A Closer Look at the Chemistry

The guanylation of a resin-bound amine with O-methylisourea p-toluenesulfonate proceeds through a straightforward nucleophilic addition-elimination mechanism.

Figure 1. Reaction mechanism of guanylation.

  • The lone pair of electrons on the nitrogen atom of the resin-bound amine attacks the electrophilic carbon atom of the O-methylisourea cation.

  • This attack forms a tetrahedral intermediate.

  • The intermediate is unstable and collapses, with the methoxy group departing as methanol, a stable leaving group.

  • The final product is the protonated guanidinium group attached to the resin, with the tosylate anion as the counter-ion.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the guanylation of a resin-bound amine using O-methylisourea p-toluenesulfonate and a common alternative.

Protocol 1: Guanylation using O-Methylisourea p-Toluenesulfonate

Protocol_OMI start Start: Resin with deprotected amine wash1 Wash resin with DMF (3x) start->wash1 reagent_prep Prepare solution of O-methylisourea p-toluenesulfonate (5 eq) and DIPEA (10 eq) in DMF wash1->reagent_prep reaction Add reagent solution to resin and shake at room temperature for 4 hours reagent_prep->reaction wash2 Wash resin with DMF (3x) reaction->wash2 wash3 Wash resin with DCM (3x) wash2->wash3 dry Dry the resin under vacuum wash3->dry end End: Resin with guanidinylated amine dry->end

Figure 2. Workflow for guanylation with O-methylisourea.

  • Resin Preparation: Start with the resin-bound substrate bearing a free primary or secondary amine. Ensure the resin is well-swollen in DMF.

  • Reagent Solution: In a separate vessel, dissolve O-methylisourea p-toluenesulfonate (5 equivalents relative to the resin loading) and N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

  • Guanylation Reaction: Add the reagent solution to the resin and shake the reaction vessel at room temperature for 2-12 hours. The reaction progress can be monitored by a colorimetric test such as the Kaiser test (for primary amines).

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 2: Guanylation using N,N'-Di-Boc-thiourea and DIC/HOBt

Protocol_Thiourea start Start: Resin with deprotected amine wash1 Wash resin with DMF (3x) start->wash1 add_base Add DIPEA (6 eq) to the resin start->add_base reagent_prep Prepare solution of N,N'-Di-Boc-thiourea (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF wash1->reagent_prep activation Pre-activate for 15 minutes reagent_prep->activation reaction Add the activated solution to the resin and shake at room temperature for 12 hours activation->reaction add_base->reaction wash2 Wash resin with DMF (3x) reaction->wash2 wash3 Wash resin with DCM (3x) wash2->wash3 dry Dry the resin under vacuum wash3->dry end End: Resin with protected guanidinylated amine dry->end

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Guanidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel guanidine-containing compounds holds immense promise. The unique properties of the guanidinium group make it a valuable pharmacophore. However, ensuring the purity of these synthesized molecules is paramount for accurate biological evaluation and preclinical development. This guide provides an in-depth comparison of key spectroscopic techniques for the robust purity assessment of synthesized guanidines, grounded in scientific principles and practical, field-proven insights.

The Criticality of Purity in Guanidine Synthesis

Guanidines can be synthesized through various methods, such as the guanylation of amines.[1][2] These synthetic routes can sometimes lead to side reactions and the formation of impurities that may interfere with downstream applications.[3][4] Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[5][6] Therefore, rigorous analytical characterization is not just a quality control step but a fundamental aspect of the research and development process.

This guide focuses on a multi-pronged spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile of synthesized guanidines.

Workflow for Spectroscopic Purity Analysis of Guanidines

Spectroscopic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Purity Assessment Synthesized_Guanidine Synthesized Guanidine Compound Dissolution Dissolution in Appropriate Solvent Synthesized_Guanidine->Dissolution NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_Analysis Structural Elucidation & Impurity Identification IR_Analysis IR Spectroscopy (FTIR-ATR or KBr) Dissolution->IR_Analysis Functional Group Confirmation MS_Analysis Mass Spectrometry (ESI-MS, GC-MS) Dissolution->MS_Analysis Molecular Weight Verification Data_Integration Integrate Spectroscopic Data NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Purity_Confirmation Confirm Structure & Assess Purity Data_Integration->Purity_Confirmation Impurity_Identification Identify & Quantify Impurities Data_Integration->Impurity_Identification Final_Report Final_Report Purity_Confirmation->Final_Report Generate Purity Report Impurity_Identification->Final_Report

Caption: Overall workflow for the spectroscopic purity analysis of synthesized guanidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. For guanidines, both ¹H and ¹³C NMR are indispensable for confirming the desired structure and identifying impurities.

Expertise & Experience: Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of proton signals can be used for quantitative analysis of impurities if a suitable internal standard is used.

  • ¹³C NMR: Offers insights into the carbon skeleton of the molecule. The chemical shift of the guanidinyl carbon is particularly diagnostic.

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques (like COSY and HSQC), provides a highly self-validating dataset. The connectivity and chemical environments deduced from these spectra should be consistent with the proposed structure of the synthesized guanidine.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized guanidine in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its potential for hydrogen exchange with the N-H protons of the guanidine group.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often requiring a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation for Purity Assessment
  • ¹H NMR:

    • N-H Protons: The chemical shifts of the N-H protons in guanidines can be broad and their positions can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In the guanidinium ion form, these protons often appear as a broad singlet.[7]

    • Alkyl/Aryl Protons: The chemical shifts and coupling patterns of protons on substituents attached to the guanidine core should be carefully analyzed to confirm the structure.

    • Impurities: Look for small, unassigned peaks in the spectrum. These could correspond to starting materials, by-products, or residual solvents. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative measure of purity.

  • ¹³C NMR:

    • Guanidinyl Carbon: The chemical shift of the central carbon of the guanidine group is highly characteristic and typically appears in the range of 150-170 ppm.[8][9] For tetramethylguanidine, this peak is observed around 169 ppm.[8] The exact position depends on the substitution pattern and whether the guanidine is in its neutral or protonated (guanidinium) form.

    • Other Carbons: The chemical shifts of other carbon atoms in the molecule should be consistent with the expected structure.

    • Impurities: The presence of unexpected carbon signals indicates the presence of impurities.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Guanidine Moieties

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HN-H (Guanidinium)Broad, variable (often 6.0-8.0)Position and shape are highly dependent on solvent and concentration.[7]
¹³CC=N (Guanidinyl Carbon)150 - 170Diagnostic for the guanidine core.[8][9]

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules.[10] It is an excellent tool for confirming the presence of the guanidine functional group and for detecting certain types of impurities.

Expertise & Experience: Causality Behind Experimental Choices

The vibrational frequencies of chemical bonds are sensitive to their environment. The characteristic stretching and bending vibrations of the N-H and C=N bonds in the guanidine group provide a unique spectral fingerprint.[10]

Trustworthiness: A Self-Validating System

The presence of the characteristic absorption bands for the guanidine moiety, coupled with the absence of bands corresponding to starting materials (e.g., a strong C=O stretch from a carbodiimide precursor), provides strong evidence for the successful synthesis and purity of the compound.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a quick and easy method requiring minimal sample preparation.[11]

    • KBr Pellet: Mix approximately 1 mg of the solid sample with about 100 mg of dry KBr powder and press the mixture into a transparent pellet.[12]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.[11]

Data Interpretation for Purity Assessment
  • Characteristic Guanidine Peaks:

    • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ are characteristic of N-H stretching vibrations.[10][13] The shape and position of these bands are sensitive to hydrogen bonding.

    • C=N Stretching: A strong absorption band around 1635-1655 cm⁻¹ is typically assigned to the C=N stretching vibration of the guanidine group.[13]

    • N-H Bending: N-H bending (scissoring) vibrations often appear around 1560-1640 cm⁻¹.[13]

  • Impurities:

    • Starting Materials: Look for the absence of characteristic peaks from starting materials. For example, if a thiourea was a precursor, the absence of a strong C=S stretching band would be indicative of a complete reaction.

    • Carbonate Salts: If the guanidine was exposed to atmospheric CO₂, the formation of a guanidinium carbonate salt might be indicated by the presence of a strong carbonate absorption band around 1400 cm⁻¹.[14]

Table 2: Characteristic FT-IR Absorption Bands for Guanidines

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretching3200 - 3400Medium to Strong, BroadSensitive to hydrogen bonding.[10][13]
C=N Stretching~1635 - 1655StrongA key indicator of the guanidine group.[13]
N-H Bending~1560 - 1640Medium to StrongCan sometimes overlap with the C=N stretch.[13]

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized guanidine and can also be used to identify impurities.

Expertise & Experience: Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like guanidines. It typically produces protonated molecules [M+H]⁺, allowing for straightforward molecular weight determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable guanidine derivatives. The fragmentation patterns observed in the mass spectrum can provide structural information.[15]

Trustworthiness: A Self-Validating System

The experimentally determined molecular weight should match the calculated molecular weight of the target guanidine compound. Any significant deviation or the presence of other major ions could indicate impurities or unexpected side products.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).[16]

    • GC-MS: If the compound is volatile, inject a solution into the GC inlet.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Data Interpretation for Purity Assessment
  • Molecular Ion Peak: The most important piece of information is the m/z of the molecular ion. For guanidines analyzed by ESI-MS in positive ion mode, this will typically be the [M+H]⁺ peak.

  • Fragmentation Pattern: In techniques like GC-MS or tandem MS (MS/MS), the fragmentation pattern can provide structural confirmation.[17]

  • Impurities: The presence of other ions in the mass spectrum, especially those that do not correspond to known adducts or isotopes, can indicate the presence of impurities. LC-MS is particularly useful for separating and identifying impurities.[16]

Table 3: Comparison of Spectroscopic Techniques for Guanidine Purity Analysis

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed structural information, quantitative analysis of impurities.Highly informative, non-destructive.Requires relatively large sample amounts, can be time-consuming.
IR Functional group identification.Rapid, easy to use, non-destructive.[10]Provides limited structural information, not ideal for quantification.
MS Molecular weight determination, identification of impurities.High sensitivity, can be coupled with chromatography for separation.[16]Can be destructive, may not provide detailed structural information without fragmentation.

Conclusion: An Integrated Approach for Unquestionable Purity

No single spectroscopic technique can provide a complete picture of the purity of a synthesized guanidine. A comprehensive and reliable assessment requires an integrated approach that leverages the strengths of NMR, IR, and Mass Spectrometry. NMR provides the detailed structural framework, IR offers a quick confirmation of the key functional group, and MS verifies the molecular weight. By judiciously applying these techniques and carefully interpreting the data, researchers can confidently establish the purity of their synthesized guanidines, ensuring the integrity and reproducibility of their scientific findings.

References

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  • Li, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(22), 62654-62664. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e113. Retrieved from [Link]

  • Taylor & Francis Online. (2005). ¹H and ¹³C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16), 2115-2122. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Can Guanidine Hydrochloride Be Used in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2005). ¹H and ¹³C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16), 2115-2122. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the 13 C NMR for the TMG. Two characteristic chemical shifts.... Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of.... Retrieved from [Link]

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  • Scilit. (n.d.). Gas chromatography-mass spectrometry of guanidino compounds in brain. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guanidine. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift variations with respect to free guanidine as a function.... Retrieved from [Link]

  • PubMed. (1971). Criteria of purity for guanidine hydrochloride. Analytical Biochemistry, 40(2), 459-464. Retrieved from [Link]

  • Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
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  • Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. Retrieved from [Link]

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  • PubMed Central. (2025). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Modern Guanylation: A Comparative Analysis of Alternatives to Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium moiety is a cornerstone of medicinal chemistry, prized for its ability to remain protonated under physiological pH. This unique characteristic allows it to engage in powerful electrostatic and hydrogen-bonding interactions, often enhancing a drug candidate's binding affinity and biological activity. For decades, the synthesis of this critical functional group has relied on classical reagents like 4-methylbenzenesulfonic acid;methyl carbamimidate. While foundational, these methods often necessitate harsh conditions and offer a limited substrate scope, prompting the development of a new generation of more versatile and efficient guanylating agents.

This guide provides an in-depth comparison of modern alternatives, offering researchers, scientists, and drug development professionals the experimental data and mechanistic insights needed to select the optimal reagent for their specific synthetic challenges. We will move beyond a simple listing of alternatives to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

The Classical Benchmark: S-Methylisothiourea Salts

Reagents such as S-methylisothiourea hemisulfate or its p-toluenesulfonate salt have long served as the workhorses for guanylation. The strategy is straightforward: an amine nucleophile attacks the electrophilic carbon of the S-methylisothiourea, displacing methyl mercaptan as a byproduct.

Typical Reaction Drawbacks:

  • Harsh Conditions: Often requires elevated temperatures and prolonged reaction times.

  • Byproduct Formation: The release of volatile and noxious methyl mercaptan is a significant drawback.

  • Limited Scope: Reactions with less nucleophilic amines (e.g., anilines) or sterically hindered substrates are often low-yielding.

Due to these limitations, the field has evolved, producing a portfolio of sophisticated reagents designed for mildness, efficiency, and broad applicability.

Comparative Analysis of Modern Guanylating Reagents

We will now explore the leading alternatives, comparing their performance through mechanistic diagrams, experimental protocols, and quantitative data.

The Powerhouse: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine is arguably one of the most powerful and versatile electrophilic guanylating agents developed to date.[1][2] Its exceptional reactivity stems from the trifluoromethanesulfonyl (triflyl) group, an outstanding leaving group that renders the guanidine carbon highly susceptible to nucleophilic attack.[1][3] This allows for the efficient guanylation of a vast array of amines under exceptionally mild conditions.[4][5]

The reaction proceeds via a direct nucleophilic substitution where the amine attacks the electrophilic carbon, displacing the triflate anion. The Boc (tert-butoxycarbonyl) protecting groups serve to moderate reactivity and are readily removed under acidic conditions.

Caption: Mechanism of guanylation using Goodman's Reagent.

  • Charge an oven-dried, 50-mL round-bottomed flask with N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).[6]

  • Add benzylamine (0.31 mL, 2.8 mmol) in a single portion via syringe at room temperature.[6]

  • Stir the reaction mixture for 30 minutes, monitoring completion by TLC or LC-MS.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine.[7]

Amine SubstrateProductYield (%)Reference
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%[7]
Unhindered Primary AminesN,N'-di-Boc-protected guanidine>90%[7]
Secondary AminesN,N'-di-Boc-protected guanidineHigh[7]
Piperidine1-(N,N'-Di-Boc-guanidinyl)piperidine96%[1]

Verdict: For broad substrate scope, high yields, and mild conditions, N,N'-Di-Boc-N''-triflylguanidine is the gold standard, particularly in complex molecule synthesis where preserving sensitive functional groups is paramount.[4]

The Stable Workhorse: Pyrazole-1-carboxamidines

This class of reagents, including 1H-Pyrazole-1-carboxamidine hydrochloride and its N,N'-Di-Boc protected analogue, are valued for their stability and ease of handling.[8] They are often crystalline, shelf-stable solids that serve as excellent guanidinylating agents for both primary and secondary amines.[9]

The reaction involves the nucleophilic attack of an amine on the carboxamidine carbon, leading to the displacement of pyrazole, which is a good leaving group. The reaction is often driven to completion by the formation of a stable salt with the pyrazole byproduct.

Pyrazole_Reagent_Workflow start Start: Amine + Pyrazole Reagent dissolve Dissolve in Solvent (e.g., DMF, CH₂Cl₂) start->dissolve add_base Add Base (e.g., DIPEA) if using hydrochloride salt dissolve->add_base react Heat or Stir at RT (Monitor by TLC/LC-MS) add_base->react workup Aqueous Workup (Remove pyrazole & salts) react->workup purify Column Chromatography workup->purify end End: Purified Guanidine purify->end Thiourea_Activation thiourea N,N'-Di-Boc-Thiourea intermediate Activated Intermediate (e.g., Carbodiimide) thiourea->intermediate Activation amine R-NH₂ amine->intermediate Nucleophilic Attack activator        Activator- Cyanuric Chloride (TCT)- Mukaiyama's Reagent- N-Iodosuccinimide (NIS)     product Protected Guanidine intermediate->product

Sources

A Senior Application Scientist's Guide to Guanidinylation: A Cost-Benefit Analysis of O-Methylisourea p-Toluenesulfonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the guanidinium group stands out as a "privileged" functional group. Its strong basicity (pKa ≈ 12.5) ensures it is protonated under physiological conditions, making it an exceptional hydrogen bond donor and capable of forming critical salt-bridge interactions with biological targets like phosphate residues in DNA or carboxylate groups in enzyme active sites.[1][2] This guide provides a cost-benefit analysis of a classic guanidinylating reagent, O-methylisourea p-toluenesulfonate, comparing it with modern alternatives to inform strategic decisions in drug discovery pipelines.

The Central Role of Guanidinylation

The transformation of a primary amine into a guanidine moiety can profoundly enhance a molecule's biological activity. This modification is not merely an atomic substitution but a strategic move to improve binding affinity, aqueous solubility, and cell permeability.[1] The choice of reagent to perform this transformation is therefore a critical decision, balancing chemical efficiency, substrate compatibility, process complexity, and, crucially, cost.

The Workhorse: O-Methylisourea p-Toluenesulfonate

O-methylisourea salts have long been the go-to reagents for large-scale and cost-sensitive guanidinylation reactions. The p-toluenesulfonate (tosylate) salt is one of several common forms, alongside the sulfate and hydrochloride salts.

Mechanism of Action

The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbon of the O-methylisourea. The reaction is typically driven by the liberation of methanol as a leaving group. This process requires basic conditions to deprotonate the amine nucleophile and often requires heat to overcome the activation energy.

Caption: Mechanism of amine guanidinylation with O-methylisourea.

Experimental Protocol: Guanidinylation with O-Methylisourea Hemisulfate

This protocol is a generalized procedure often used for modifying peptides or small molecules.[3][4]

Materials:

  • Amine-containing substrate

  • O-methylisourea hemisulfate or p-toluenesulfonate salt

  • Ammonium hydroxide (NH₄OH) or another suitable base (e.g., Na₂CO₃)

  • Water and/or an organic co-solvent (e.g., acetonitrile)

  • 10% Trifluoroacetic Acid (TFA) for quenching

Procedure:

  • Dissolve the amine substrate in a suitable solvent mixture (e.g., water/acetonitrile).

  • Add a base (e.g., 2.85 M NH₄OH) to adjust the pH to >10.5, ensuring the primary amine is in its freebase form.[3]

  • Add a solution of O-methylisourea salt (e.g., 1.0 M) to the reaction mixture.

  • Incubate the reaction at an elevated temperature, typically between 50-70°C, for 1 to 24 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture and stop the reaction by acidifying with a stop solution like 10% TFA.[3]

  • Purify the resulting guanidine derivative using standard chromatographic techniques.

The Modern Alternatives: Precision and Mildness at a Price

While cost-effective, the harsh conditions required for O-methylisourea can be detrimental to complex molecules with sensitive functional groups. This has driven the development of milder, more efficient, but costlier alternatives, primarily based on protected isothioureas or triflylguanidines.

N,N'-Di-Boc-S-methylisothiourea

This reagent introduces two tert-butyloxycarbonyl (Boc) protecting groups, which moderate the reactivity and enhance solubility in organic solvents. The reaction proceeds under milder conditions, often at room temperature, but introduces an additional deprotection step.

Advantages:

  • Milder reaction conditions (often room temperature).

  • High yields and cleaner reaction profiles.

  • Suitable for sensitive or complex substrates.

Disadvantages:

  • Significantly higher cost than O-methylisourea salts.

  • Requires a separate, often harsh (strong acid), deprotection step to reveal the free guanidine.

  • Two-step process adds to overall synthesis time.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Considered a gold-standard reagent, the triflyl group makes this compound exceptionally electrophilic, allowing for the rapid and efficient guanidinylation of even poorly nucleophilic or sterically hindered amines.[1][5]

Advantages:

  • Extremely high reactivity and efficiency.[1]

  • Effective for a very broad range of substrates, including challenging ones.[6]

  • Reaction times are often very short (e.g., 30 minutes).[3]

Disadvantages:

  • Very high cost, limiting its use to small-scale, high-value applications.

  • Requires a subsequent deprotection step.

  • Its synthesis is more complex, contributing to the cost.[7]

Experimental Protocol: Guanidinylation with N,N'-Di-Boc-N''-triflylguanidine

This protocol is effective for a wide array of amines, including unreactive ones.[6]

Materials:

  • Primary amine substrate

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for amine salts or less reactive amines)

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Guanidinylation: Dissolve the primary amine (1.0 eq) in anhydrous DCM. Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq). For less reactive amines or amine salts, add a non-nucleophilic base like TEA (1.1 eq).[6]

  • Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction by washing with aqueous solutions (e.g., 2 M NaHSO₄, saturated NaHCO₃) and brine.[6]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude di-Boc-protected guanidine by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-4 hours until deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final guanidinium salt.

Head-to-Head Comparison: A Data-Driven Overview

FeatureO-Methylisourea p-ToluenesulfonateN,N'-Di-Boc-S-methylisothioureaN,N'-Di-Boc-N''-triflylguanidine
Relative Cost $

$

Reaction Conditions Harsh (pH >10, 50-70°C)Mild (Room Temp, Base)Very Mild (Room Temp)
Process Steps 1 (Guanidinylation)2 (Guanidinylation + Deprotection)2 (Guanidinylation + Deprotection)
Substrate Scope Good for robust primary aminesExcellent for sensitive substratesSuperior for all amines, incl. hindered
Typical Yields Moderate to GoodGood to ExcellentExcellent to Quantitative
Key Advantage Low cost, simple, one-step processMild conditions, clean reactionsHighest reactivity and efficiency
Key Limitation Harsh conditions, potential side productsHigher cost, requires deprotectionVery high cost, requires deprotection

Strategic Workflow: Making the Right Choice

The decision of which reagent to use is a strategic one, dictated by the specific goals of the synthesis and its stage within the drug discovery pipeline.

Decision_Workflow start Start: Need to Guanidinylate a Primary Amine q2 Is cost the primary constraint (e.g., large scale, early discovery)? start->q2 q1 Is the substrate complex, precious, or sensitive to heat/high pH? q3 Is the amine sterically hindered or poorly nucleophilic? q1->q3 Yes reagent_boc Use N,N'-Di-Boc-S-methylisothiourea q1->reagent_boc No q2->q1 No reagent_omi Use O-Methylisourea p-Toluenesulfonate q2->reagent_omi Yes q3->reagent_boc No reagent_triflyl Use N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) q3->reagent_triflyl Yes

Caption: Decision matrix for selecting a guanidinylating reagent.

Cost-Benefit Analysis: A Conclusion for the Medicinal Chemist

The choice of a guanidinylating reagent is a classic case of balancing competing priorities in drug development.[8][9]

  • The "Benefit" of O-Methylisourea p-Toluenesulfonate lies squarely in its low cost and procedural simplicity. For robust molecules, early-stage screening campaigns where large quantities of diverse analogs are needed, or process scale-up where every cent matters, it remains an indispensable tool.

  • The "Cost" of O-Methylisourea p-Toluenesulfonate is measured in chemical terms: its requirement for harsh conditions can lead to lower yields, decomposition of sensitive substrates, and a greater purification burden due to side products. Furthermore, the presence of residual p-toluenesulfonic acid or its esters can be a concern due to their potential genotoxicity, requiring careful control and analysis in later-stage development.[10]

  • The "Benefit" of Protected Reagents like N,N'-Di-Boc-S-methylisothiourea and N,N'-Di-Boc-N''-triflylguanidine is their precision, mildness, and broad applicability. They are the tools of choice for late-stage lead optimization, where preserving molecular complexity is paramount and maximizing yield of a precious intermediate is the primary goal. They de-risk the synthesis of complex, high-value compounds.

  • The "Cost" of Protected Reagents is financial and procedural. Their higher purchase price and the addition of a deprotection step increase both the material cost and the "cost" of time and labor.

References

  • Sidoryk, K., et al. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. National Institutes of Health (NIH).
  • BenchChem. (2025). A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives. BenchChem.
  • CN105669496A - Preparation method of O-methyl isourea sulphate. Google Patents.
  • Batey, R. A. (2000). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • United States Patent (1998). Googleapis.com.
  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. BenchChem.
  • The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025). BenchChem.
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  • Feichtinger, K., et al. Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.
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  • Shildneck, P. R., & Windus, W. s-methyl isothiourea sulfate. Organic Syntheses Procedure.
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  • N,N'-Di-BOC-S-methylisothiourea. Apollo Scientific.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate.
  • N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. TCI Chemicals.
  • Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board.
  • Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. Der Pharma Chemica.
  • Pharmacoeconomics and the Medicinal Chemist. PMC - NIH.
  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea 98%. Sigma-Aldrich.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.
  • Pharmacoeconomics: Analyzing the Cost-Effectiveness of Drug Therapies. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Exploring the Use of Cost-Benefit Analysis to Compare Pharmaceutical Treatments for Menorrhagia. PMC - NIH.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.

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A Researcher's Guide to Regioselective Guanylation: A Comparative Analysis of O-Methylisourea Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium moiety is a cornerstone in medicinal chemistry and drug design, prized for its ability to remain protonated under physiological conditions, which facilitates crucial molecular interactions.[1] However, the synthesis of complex molecules bearing this functional group presents a significant challenge: achieving regioselectivity. When a substrate contains multiple nucleophilic sites, such as primary and secondary amines, controlling which site is guanylated is paramount.

This guide provides an in-depth analysis of a classic and accessible guanylating agent, O-methylisourea tosylate, and objectively compares its performance in achieving regioselectivity against modern alternatives. We will delve into the mechanistic underpinnings that govern selectivity, provide actionable experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic strategies.

The Challenge of Regioselectivity in Guanylation

The core principle governing the regioselectivity of guanylation is the competition between different nucleophilic centers within a molecule. The outcome is primarily dictated by a combination of factors:

  • Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines, making them inherently more reactive toward electrophilic guanylating agents.

  • Steric Hindrance: Less sterically encumbered nucleophiles react faster. A primary amine is sterically more accessible than a bulky secondary amine, further favoring its reaction.

  • Electronic Effects: Electron-withdrawing or -donating groups adjacent to the nucleophilic centers can modulate their reactivity.

  • Reaction Conditions: The choice of solvent, base, and temperature can influence the reaction kinetics and, consequently, the regiochemical outcome.

Mechanism and Performance of O-Methylisourea Tosylate

O-methylisourea, often used as its tosylate or sulfate salt, is a widely utilized reagent for its straightforward reactivity.[2][3] The reaction proceeds via a direct nucleophilic attack of an amine on the electrophilic carbon of the isourea, followed by the elimination of methanol.

The tosylate salt serves to activate the isourea, making it a better electrophile. The general mechanism is an addition-elimination pathway.

Caption: General mechanism for amine guanylation.

In a competitive scenario, O-methylisourea tosylate will predominantly react with the most nucleophilic and least sterically hindered amine. This makes it a reliable choice for the selective guanylation of primary amines in the presence of secondary amines, though this selectivity is not always absolute and can be influenced by the specific substrate.

Comparative Analysis of Guanylating Agents

While O-methylisourea tosylate is a valuable tool, several other reagents have been developed to address different synthetic challenges, including enhancing selectivity, improving yields, and simplifying purification.

Reagent ClassExample(s)MechanismRegioselectivity (Primary vs. Secondary)Key AdvantagesKey Disadvantages
Isoureas O-Methylisourea TosylateAddition-EliminationGood to ExcellentCost-effective, simple procedure.Moderate reactivity, can require heating.
Protected Thioureas N,N′-Di-Boc-thioureaActivation & Addition-EliminationExcellentHigh yields, clean reactions, broad scope.[4]Requires an activating agent (e.g., Mukaiyama's reagent, EDCI, or toxic metal salts like HgCl₂).[5][6]
Pyrazole Carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAddition-EliminationExcellentMild conditions, no heavy metal activators needed.[7]Reagent synthesis is multi-step.
Carbodiimides DCC, EDCCatalytic AdditionVariable; Catalyst DependentAtom-economical, broad substrate scope with catalysts.[8]Often requires a metal catalyst (e.g., Fe, Zn, Cu) which can add cost and purification steps.[9][10]
Benzotriazole Reagents Benzotriazole-1-carboxamidinium TosylateAddition-EliminationGoodEffective for a range of primary and secondary amines, mild conditions.[11]Byproduct (benzotriazole) must be removed.

Head-to-Head: O-Methylisourea vs. N,N′-Di-Boc-thiourea

To provide a practical comparison, let's consider the guanylation of a hypothetical substrate containing both a primary aliphatic amine and a secondary cyclic amine.

  • Using O-Methylisourea Tosylate: The reaction would likely yield the primary-aminated product as the major isomer due to the higher nucleophilicity and lower steric bulk of the primary amine. However, a minor amount of the secondary-aminated product and potentially some di-guanidylated byproduct could be expected, necessitating careful chromatographic purification.

  • Using N,N′-Di-Boc-thiourea with Mukaiyama's Reagent: This combination offers a significant advantage in selectivity. The bulky Boc protecting groups on the thiourea increase the steric demand of the transition state, strongly disfavoring reaction at the already hindered secondary amine.[12] This typically results in a cleaner reaction profile with a higher yield of the desired singly-guanidylated product at the primary position. The Boc groups can then be easily removed under standard acidic conditions.

Experimental Protocols

A robust experimental design is critical for validating regioselectivity. The following protocol outlines a general procedure for a test reaction and subsequent analysis.

sub Substrate (Primary/Secondary Diamine) reaction Reaction Setup (Solvent, Base, Temp.) sub->reaction reagent Guanylating Agent (e.g., O-Methylisourea) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify analysis Analysis (NMR, LC-MS) purify->analysis ratio Determine Regioisomeric Ratio analysis->ratio

Caption: Experimental workflow for assessing regioselectivity.

Protocol 1: Guanylation with O-Methylisourea Tosylate

This protocol is designed for the guanylation of a substrate containing multiple amine functionalities.

  • Reaction Setup: To a solution of the amine substrate (1.0 eq) in a suitable solvent such as DMF or water (0.1 M), add a base (e.g., diisopropylethylamine, 2.5 eq).

  • Reagent Addition: Add O-methylisourea tosylate (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

  • Analysis: Characterize the isolated isomers using ¹H NMR, ¹³C NMR, and HRMS to confirm their structures. The regioselectivity is determined by the isolated yields of the respective isomers.

Protocol 2: Guanylation with N,N′-Di-Boc-thiourea and Mukaiyama's Reagent

This method is an alternative for achieving high selectivity, especially with sensitive or sterically hindered substrates.[12]

  • Reaction Setup: Dissolve the amine substrate (1.0 eq) and N,N′-Di-Boc-thiourea (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Reagent Addition: Add triethylamine (2.5 eq) followed by 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.5 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 4-6 from Protocol 1. The resulting product will be Boc-protected.

  • Deprotection (If Required): Dissolve the purified Boc-guanidine in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in CH₂Cl₂ and stir at room temperature for 1-2 hours. Concentrate under reduced pressure to yield the deprotected guanidinium salt.

  • Analysis: Characterize the final product(s) as described in step 7 of Protocol 1.

Choosing the Right Reagent: A Decision Framework

The selection of a guanylating agent should be a deliberate choice based on the substrate's characteristics and the desired outcome.

decision decision start Start: Need to Guanylate a Polyamine Substrate q1 Is High Regioselectivity (Primary vs. Secondary) CRITICAL? start->q1 path_yes O-Methylisourea Tosylate or Benzotriazole Reagent (Cost-effective, good baseline selectivity) q1->path_yes No / Moderate Selectivity OK path_no Use Protected Reagent: Di-Boc-Thiourea or Pyrazole-Carboxamidine q1->path_no Yes q2 Is the Substrate Sterically Hindered or Electronically Deactivated? path_yes->q2 path_no->q2 path_q2_no Proceed with Chosen Reagent q2->path_q2_no No path_q2_yes Use a More Reactive System: Catalytic Guanylation (e.g., with Carbodiimide + ZnEt2) [16] q2->path_q2_yes Yes end Proceed to Experimental Validation & Analysis path_q2_no->end path_q2_yes->end

Caption: Decision guide for selecting a guanylating agent.

Conclusion and Recommendations

O-methylisourea tosylate remains a highly relevant and practical reagent for guanylation, particularly when moderate to good regioselectivity for primary amines is sufficient and cost is a consideration. Its performance is rooted in the fundamental principles of nucleophilicity and steric accessibility.

However, for complex syntheses where impeccable regioselectivity is non-negotiable, or when dealing with challenging substrates, modern alternatives offer superior control. The use of sterically demanding protected reagents like N,N′-di-Boc-thiourea provides a clear pathway to cleaner reactions and higher yields of the desired regioisomer. Catalytic methods involving carbodiimides are also powerful, atom-economical options, although they may require more extensive optimization.[13]

Ultimately, the optimal approach involves a careful assessment of the specific substrate and the synthetic goals. We recommend performing small-scale test reactions with a few selected reagents, guided by the principles and data presented here, to empirically determine the best conditions for achieving the desired regioselective guanylation.

References

  • Greenhill, J. V. (1990). The Guanidine Group in Drugs. In Progress in Medicinal Chemistry (Vol. 28, pp. 303-365). Elsevier.

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate. Synlett, 25, 1302-1306.

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis.

  • Pottabathula, S., & Royo, B. (2012). First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines. Tetrahedron Letters, 53(39), 5267-5270.

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 64(22), 8483-8485.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87.

  • Alcarazo, M. (2016). Synthesis of Guanidines and Some of Their Biological Applications. In Topics in Heterocyclic Chemistry. Springer.

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). The use of HATU, a common amide coupling reagent, enables an efficient synthesis of pentasubstituted guanidines. The Journal of Organic Chemistry, 90, 2636-2643.

  • Cai, C., & Wang, J. (2020). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 39(22), 3891-3905.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87.

  • Coles, M. P. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Dalton Transactions, 43(15), 5634-5650.

  • Carrillo-Hermosilla, F., & Royo, B. (2021). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules, 26(16), 4998.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKAT USA, Inc.

  • Ganea, I. V., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. Energies, 17(1344).

  • Lobermann, H., & Horl, M. (1999). Process for the preparation of substituted guanidine derivatives. Google Patents EP0915085A2.

  • Carrillo-Hermosilla, F., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820.

  • Lee, J., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 7(44), 40225–40234.

  • Royo, B., et al. (2011). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 30(6), 1531-1541.

  • Zhang, Z., et al. (2019). Understanding the origin of regioselectivity in the model reaction. Chemical Science, 10, 7019-7025.

  • Organic Syntheses, Inc. (2023). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Organic Syntheses.

  • Carrillo-Hermosilla, F., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.

  • Katritzky, A. R., et al. (1998). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. The Journal of Organic Chemistry, 63(26), 9987-9988.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. University of Michigan Library.

  • Aoyagi, Y., & Endo, Y. (2014). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. Tetrahedron, 70(35), 5849-5854.

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9, 6768-6773.

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A Researcher's Guide to Guanidinylation Kinetics: O-Methylisourea p-Toluenesulfonate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecules to enhance their properties is a fundamental aspect of their work. The guanidinium group, with its unique basicity and hydrogen-bonding capabilities, is a critical functional group in many biologically active compounds.[1] The introduction of this moiety, a process known as guanidinylation, is a key transformation in synthetic and medicinal chemistry.

This guide provides a comprehensive quantitative analysis of the reaction kinetics for a traditional and widely used guanidinylating agent, O-methylisourea p-toluenesulfonate. We will objectively compare its performance with modern alternatives, supported by detailed experimental protocols and data analysis methodologies, to empower researchers in making informed decisions for their specific applications.

The Enduring Utility of O-Methylisourea and the Rise of Alternatives

O-methylisourea salts have long been workhorses for the conversion of primary amines to guanidines.[2] Their appeal lies in their relative simplicity and cost-effectiveness. However, the reaction conditions can sometimes be harsh, and the reactivity may not be optimal for all substrates, particularly sensitive or sterically hindered amines. This has led to the development of a range of alternative guanidinylating agents, each with distinct advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

This guide will focus on a comparative kinetic analysis of O-methylisourea p-toluenesulfonate against two popular modern alternatives:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A highly reactive and efficient reagent for guanidinylation under mild conditions.[3]

  • N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent): A powerful electrophilic guanidinylating agent capable of reacting with a broad range of amines.[4]

Principles of Comparative Kinetic Analysis

To quantitatively compare the efficiency of these reagents, we will determine their reaction rate constants under pseudo-first-order conditions.[5] By using a large excess of the amine substrate relative to the guanidinylating agent, the concentration of the amine can be considered constant throughout the reaction. This simplifies the rate law to a first-order dependence on the concentration of the guanidinylating agent, allowing for a straightforward calculation of the pseudo-first-order rate constant (k').

The rate of reaction can be monitored by tracking the disappearance of the guanidinylating agent or the appearance of the guanidinylated product over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Experimental Design for Kinetic Comparison

The following sections outline detailed protocols for conducting a comparative kinetic study of O-methylisourea p-toluenesulfonate, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, and N,N'-di-Boc-N''-triflylguanidine with a model primary amine, benzylamine.

Diagram of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_amine Prepare Benzylamine Solution (e.g., 0.5 M in Acetonitrile) initiate Initiate Reaction: Mix Amine and Reagent Solutions (10:1 molar ratio) prep_amine->initiate prep_reagents Prepare Guanidinylating Agent Solutions (e.g., 0.05 M in Acetonitrile) - O-Methylisourea p-toluenesulfonate - N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - N,N'-di-Boc-N''-triflylguanidine prep_reagents->initiate monitor Monitor Reaction Progress (HPLC or in-situ NMR) initiate->monitor plot Plot ln([Reagent]) vs. Time monitor->plot calculate Calculate Pseudo-First-Order Rate Constant (k') plot->calculate compare Compare k' values calculate->compare

Caption: Workflow for comparative kinetic analysis of guanidinylating agents.

Protocol 1: Kinetic Analysis using HPLC

This protocol describes the use of HPLC with UV detection to monitor the progress of the guanidinylation reaction.

Materials:

  • O-methylisourea p-toluenesulfonate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • N,N'-di-Boc-N''-triflylguanidine

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase for the separation of reactants and products. A gradient elution may be necessary. For example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Curve Generation: Prepare standard solutions of known concentrations for the guanidinylating agents and the expected guanidinylated product (N-benzylguanidine derivative) to create calibration curves for quantification.

  • Reaction Setup: In a thermostatted reaction vessel, add a solution of benzylamine in acetonitrile (e.g., 10 ml of a 0.5 M solution).

  • Reaction Initiation: At time t=0, add a solution of the guanidinylating agent in acetonitrile (e.g., 1 ml of a 0.05 M solution) to the benzylamine solution with vigorous stirring. This establishes the pseudo-first-order conditions with a 10-fold excess of the amine.

  • Sample Collection and Quenching: At regular time intervals (e.g., every 5, 10, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it by diluting it in a known volume of the mobile phase (e.g., 950 µL) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

  • Data Acquisition: Monitor the chromatograms at a suitable wavelength (e.g., 214 nm or 254 nm) and record the peak areas of the guanidinylating agent and the product.

  • Repeat for Each Reagent: Perform the kinetic run for each of the three guanidinylating agents under identical conditions.

Protocol 2: Kinetic Analysis using In-situ NMR

This protocol outlines the use of proton NMR spectroscopy to continuously monitor the reaction in real-time.[8]

Materials:

  • O-methylisourea p-toluenesulfonate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • N,N'-di-Boc-N''-triflylguanidine

  • Benzylamine

  • Acetonitrile-d3

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of benzylamine in acetonitrile-d3 (e.g., 500 µL of a 0.5 M solution).

  • Initial Spectrum: Acquire a proton NMR spectrum of the benzylamine solution before the addition of the guanidinylating agent.

  • Reaction Initiation: At time t=0, inject a solution of the guanidinylating agent in acetonitrile-d3 (e.g., 50 µL of a 0.05 M solution) into the NMR tube and mix quickly.

  • Time-course NMR Acquisition: Immediately start acquiring a series of proton NMR spectra at regular time intervals.

  • Data Processing and Analysis: Process the spectra and integrate the signals corresponding to the reactants and products. The concentration of each species can be determined relative to an internal standard or by the relative integrals of the signals.

  • Repeat for Each Reagent: Conduct the in-situ NMR experiment for each of the three guanidinylating agents under the same experimental parameters.

Data Analysis and Interpretation

For each kinetic run, the concentration of the guanidinylating agent at different time points is determined. A plot of the natural logarithm of the concentration of the guanidinylating agent (ln[Reagent]) versus time should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

Quantitative Comparison of Guanidinylating Agents

The following table presents a hypothetical but realistic set of kinetic data that could be obtained from the experiments described above.

Guanidinylating AgentPseudo-First-Order Rate Constant (k') at 25°C (s⁻¹)Half-life (t½) (s)Relative Reactivity
O-methylisourea p-toluenesulfonate1.5 x 10⁻⁴46201
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine8.0 x 10⁻³86.653
N,N'-di-Boc-N''-triflylguanidine2.5 x 10⁻²27.7167

Interpretation of Results:

The hypothetical data clearly illustrates the significantly higher reactivity of the modern alternatives compared to O-methylisourea p-toluenesulfonate. N,N'-di-Boc-N''-triflylguanidine, with the largest rate constant and shortest half-life, would be the most reactive, followed by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. The choice of reagent will therefore depend on the specific requirements of the synthesis. For rapid and efficient guanidinylation, especially of less reactive amines, Goodman's reagent would be the preferred choice. For applications where cost is a major factor and longer reaction times are acceptable, O-methylisourea p-toluenesulfonate remains a viable option.

Mechanistic Insights

The guanidinylation reaction with O-methylisourea proceeds through a nucleophilic attack of the primary amine on the electrophilic carbon of the isourea, leading to the displacement of methanol. The alternatives, with their electron-withdrawing protecting groups and better leaving groups (pyrazole or triflate), exhibit enhanced electrophilicity at the central carbon, thus accelerating the rate of nucleophilic attack.

Diagram of the Guanidinylation Mechanism

G cluster_reagents cluster_intermediate cluster_products amine R-NH₂ (Amine) isourea H₃C-O-C(=NH)-NH₂⁺ TsO⁻ (O-methylisourea p-toluenesulfonate) amine->isourea Nucleophilic Attack intermediate [Tetrahedral Intermediate] guanidine R-NH-C(=NH₂⁺)-NH₂ TsO⁻ (Guanidinium Salt) intermediate->guanidine Elimination of Methanol methanol CH₃OH (Methanol)

Caption: Simplified mechanism of guanidinylation with O-methylisourea.

Conclusion and Recommendations

The quantitative analysis of reaction kinetics provides a powerful tool for the objective comparison of guanidinylating agents. While O-methylisourea p-toluenesulfonate is a cost-effective reagent, its reactivity is significantly lower than that of modern alternatives such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-di-Boc-N''-triflylguanidine.

For the practitioner:

  • For routine, cost-sensitive applications with reactive amines: O-methylisourea p-toluenesulfonate can be a suitable choice.

  • For high-throughput synthesis and reactions with a broad range of amines: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers a good balance of reactivity and stability.

  • For challenging substrates, including sterically hindered or electron-deficient amines: The superior reactivity of N,N'-di-Boc-N''-triflylguanidine makes it the reagent of choice.

By understanding the kinetic profiles of these reagents, researchers can select the optimal conditions and tools to achieve their synthetic goals efficiently and effectively.

References

Sources

Safety Operating Guide

Navigating the Disposal of 4-Methylbenzenesulfonic Acid and Methyl Carbamimidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe and compliant management of chemical waste is a cornerstone of operational excellence and corporate responsibility. This guide provides an in-depth, procedural framework for the proper disposal of two compounds with distinct hazard profiles: 4-methylbenzenesulfonic acid, a corrosive solid, and methyl carbamimidate, a compound requiring careful handling due to its potential health risks. By moving beyond mere procedural lists to explain the why behind each step, this document aims to empower researchers to make informed, safe, and compliant decisions.

Foundational Principles of Chemical Waste Management

Before delving into compound-specific protocols, it is crucial to establish the universal principles that govern laboratory waste management. All chemical waste is regulated from the moment of its generation to its final disposal, a concept known as "cradle to grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States.[1] The primary goal is to manage these wastes in a manner that is safe for personnel and the environment, while adhering to all federal, state, and local regulations.[2][3]

Effective waste management hinges on several key practices:

  • Waste Minimization: Whenever feasible, modify experimental scales to reduce the volume of waste produced.[2][3]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical names of the contents.[3][4][5] They should be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2][3][5]

  • Segregation of Incompatibles: Never mix incompatible waste streams.[4] Doing so can lead to dangerous reactions, including the generation of heat, toxic gases, or even explosions.[6][7][8] Always consult a chemical's Safety Data Sheet (SDS) for incompatibility information.[4][7]

Disposal Protocol for 4-Methylbenzenesulfonic Acid (p-Toluenesulfonic Acid)

4-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), is a strong organic acid that is corrosive to skin and eyes and destructive to mucous membranes upon inhalation.[9][10] Its proper disposal is therefore a matter of high priority.

Hazard Profile and Required Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with p-TsOH dictates the necessary safety precautions.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Corrosive [10][11][12]Eye/Face Protection: Chemical safety goggles or a face shield.[11]
Skin Irritant [10]Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[11]
Respiratory Irritant [10]Body Protection: Laboratory coat.[11]
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[11]
Step-by-Step Disposal Procedure

Solid Waste:

  • Collection: Unused solid p-TsOH and materials contaminated with it (e.g., weighing papers, gloves) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

  • Labeling: The container must be labeled "Hazardous Waste" and "4-Methylbenzenesulfonic Acid".

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials such as strong bases and strong oxidizers.[9]

  • Disposal Request: Once the container is full, or in accordance with institutional policy, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]

Aqueous Solutions (Corrosive Waste): For waste that is hazardous solely due to its corrosive nature (pH ≤ 2), neutralization is a viable disposal pathway, provided it does not contain other hazardous materials like heavy metals or organic solvents.[13][14]

  • Verification: Confirm that the p-TsOH waste stream does not contain any other regulated hazardous constituents.

  • Dilution: In a chemical fume hood, slowly add the acidic solution to a large volume of cold water in a suitable container (e.g., a polyethylene bucket) to dilute it to less than 10%.[14] Place the container in an ice bath to manage any heat generated. Causality: Adding acid to water is an exothermic process; slow addition to a large volume of water and cooling prevents boiling and splashing of the corrosive solution.[13]

  • Neutralization: While stirring, slowly add a dilute basic solution, such as 6 N sodium hydroxide, to the acidic solution.[14]

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Final pH Adjustment: Continue adding the base until the pH is within the neutral range of 6 to 10.[14]

  • Drain Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution), subject to local wastewater regulations.[13][14]

G

Disposal Protocol for Methyl Carbamimidate

Methyl carbamimidate and its salts require a different disposal approach due to their toxicological profile. It is classified as causing serious eye irritation and is suspected of causing cancer.[15][16][17][18] As such, it falls under stricter disposal regulations.

Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ClassificationRequired Personal Protective Equipment (PPE)
Serious Eye Irritation [15][16][17]Eye/Face Protection: Chemical safety goggles or a face shield.[19]
Suspected Carcinogen [15][16][17][18]Hand Protection: Chemical-resistant gloves.[17]
Skin Irritant [18][19]Body Protection: Laboratory coat.[15][17]
Respiratory Irritant [18]Respiratory Protection: Work in a well-ventilated area or fume hood.[15] If dust is generated, a NIOSH-approved respirator is required.[15][18]
Step-by-Step Disposal Procedure

Due to its hazard classification, methyl carbamimidate waste must be disposed of as hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash. [15][16]

  • Collection: Collect all methyl carbamimidate waste, including unused product and contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[15][19] Do not mix with other waste streams.[15]

  • Labeling: The container must be prominently labeled with "Hazardous Waste" and "Methyl Carbamimidate".

  • Storage: Store the sealed container in a locked, designated satellite accumulation area to restrict access.[15][16][17] It should be kept away from strong acids, bases, and oxidizing agents.[17][20]

  • Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[15][19] This is typically coordinated through your institution's EHS department. The final disposal will likely be through high-temperature incineration at an approved facility.[16]

Spill Cleanup

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[1]

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[15][19]

  • Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[18][20]

  • Collection: Carefully sweep or scoop the material into a suitable hazardous waste container.[19][21]

  • Decontamination: Clean the affected area with soap and water, and collect the cleaning materials as hazardous waste.[18][20]

G

Conclusion: Fostering a Culture of Safety

The proper management and disposal of chemical waste are non-negotiable aspects of laboratory safety and environmental stewardship. For corrosive substances like 4-methylbenzenesulfonic acid, a clear understanding of their properties allows for safe neutralization and disposal when appropriate. For compounds with significant health hazards like methyl carbamimidate, a strict protocol of containment and professional disposal is mandatory. By integrating these principles and procedures into daily laboratory operations, research institutions can not only ensure regulatory compliance but also build a deep and lasting culture of safety.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Proper Disposal of p-Toluenesulfinic Acid: A Comprehensive Guide - Benchchem.
  • Labor
  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University.
  • SAFETY DATA SHEET - Methyl carbam
  • Safety Data Sheet - Methyl carbamimid
  • p-TOLUENE SULFONIC ACID HAZARD SUMMARY - NJDOH.
  • Safety Data Sheet: Methyl carbam
  • p-TOLUENESULFONIC ACID MONOHYDR
  • Material Safety Data Sheet - Methyl carbam
  • p-Toluenesulfonic acid monohydrate Safety D
  • 108650 - Methyl carbamate - Safety D
  • Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH.
  • METHYL CARBAM
  • Chemical Incompatibility Guide - Stanford Environmental Health & Safety.
  • Separation of Incompatible Chemicals - LA County Fire Department.
  • Incomp
  • Neutralization Guide - University of Georgia Environmental Safety Division.
  • Neutralization of Acids and Bases - Kansas St

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.